1-tert-butyl-1H-pyrrole-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1-tert-butylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)10-5-4-7(6-10)8(11)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTRRTBGDRLPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Specifically, N-substituted pyrrole-3-carboxylic acids are valuable building blocks in drug discovery, lending themselves to a variety of chemical modifications. This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a compound of interest for the development of novel therapeutic agents. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations.
Synthetic Strategy: A Two-Step Approach from 1-tert-butyl-1H-pyrrole
While classical methods like the Paal-Knorr and Hantzsch syntheses are fundamental for constructing pyrrole rings, a more direct and often higher-yielding approach for the target molecule begins with the commercially available 1-tert-butyl-1H-pyrrole.[1][2] Our strategy hinges on a two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrole ring.
-
Oxidation: Conversion of the resulting aldehyde to the desired carboxylic acid.
This pathway is advantageous due to the ready availability of the starting material and the generally high efficiency and regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles. The bulky tert-butyl group on the nitrogen atom sterically hinders the C2 and C5 positions, thereby favoring electrophilic substitution at the C3 position.
Visualizing the Synthesis
Caption: Overall synthetic workflow for this compound.
Part 1: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Mechanism of Vilsmeier-Haack Formylation
The mechanism proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.
-
Hydrolysis: The intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrrole.
Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-tert-butyl-1H-pyrrole | 123.21 | 10.0 g | 0.081 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 13.7 g (8.4 mL) | 0.089 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate soln. | - | 150 mL | - |
| Saturated sodium chloride soln. (Brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (8.4 mL, 0.089 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 1-tert-butyl-1H-pyrrole (10.0 g, 0.081 mol) in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent solution over 1 hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (150 mL). Caution: This is an exothermic process and may cause vigorous gas evolution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tert-butyl-1H-pyrrole-3-carbaldehyde as a pale yellow oil.
Characterization of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molar Mass | 151.21 g/mol |
| Appearance | Pale yellow oil |
| ¹³C NMR (CDCl₃) | Spectral data available in public databases.[4] |
| CAS Number | 30186-46-0[4] |
Part 2: Oxidation of 1-tert-butyl-1H-pyrrole-3-carbaldehyde
The oxidation of the aldehyde to a carboxylic acid is the final step in the synthesis. Several reagents can accomplish this transformation, including potassium permanganate (KMnO₄) and silver(I) oxide (Ag₂O).[5][6] Silver oxide is a mild and effective reagent for the oxidation of aldehydes, often used in the Tollens' test, and is particularly suitable for substrates that may be sensitive to harsher oxidizing agents.[5]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-tert-butyl-1H-pyrrole-3-carbaldehyde | 151.21 | 5.0 g | 0.033 |
| Silver(I) oxide (Ag₂O) | 231.74 | 9.2 g | 0.040 |
| Sodium hydroxide (NaOH) | 40.00 | 2.6 g | 0.066 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Hydrochloric acid (HCl), 2 M | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-tert-butyl-1H-pyrrole-3-carbaldehyde (5.0 g, 0.033 mol) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.6 g, 0.066 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the flask containing the aldehyde.
-
To this mixture, add silver(I) oxide (9.2 g, 0.040 mol) in one portion.
-
Heat the reaction mixture to a gentle reflux and stir for 2-3 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed. A characteristic silver mirror may form on the walls of the flask.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated silver metal and any unreacted silver oxide. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molar Mass | 167.21 g/mol |
| Appearance | White solid |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of this compound starting from 1-tert-butyl-1H-pyrrole. The Vilsmeier-Haack formylation followed by silver oxide oxidation provides a practical route to this valuable building block. The provided protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. This synthetic strategy offers a solid foundation for researchers and drug development professionals engaged in the exploration of novel pyrrole-based compounds.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | C9H13NO | CID 6485565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, explore efficient synthetic methodologies, and analyze its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole framework is a privileged structural motif, forming the core of numerous biologically active natural products and blockbuster pharmaceuticals, such as Atorvastatin (Lipitor) and Sunitinib (Sutent).[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in drug design. This compound is a strategically designed derivative that combines the pyrrole core with two key functional groups that modulate its steric and electronic properties:
-
N-tert-butyl Group: This bulky substituent provides steric shielding, which can direct the regioselectivity of further reactions and enhance the metabolic stability of derivative compounds by hindering enzymatic degradation. It also acts as an electron-donating group, increasing the electron density of the pyrrole ring.
-
C-3 Carboxylic Acid: This group serves as a versatile synthetic handle for a wide range of chemical transformations, including the formation of amides, esters, and other derivatives.[4] It is an electron-withdrawing group, influencing the overall reactivity of the aromatic system.
This guide will dissect these features to provide a holistic understanding of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical properties is fundamental to its application in research and development. While some experimental data for this specific molecule is not widely published, we can characterize it based on available information and comparison with analogous structures.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 1266364-46-8 | [5] |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5][6] |
| SMILES | C(C)(C)(C)N1C=C(C=C1)C(=O)O | [5] |
| Appearance | Expected to be a crystalline solid. | Inferred |
| pKa | Not experimentally determined. For comparison, the pKa of the parent 1H-pyrrole-3-carboxylic acid is 4.453 at 25°C.[6] The electron-donating tert-butyl group may slightly increase this value. | |
| Storage | Store at 2-8 °C in a dry, well-ventilated place. | [5] |
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, typically in the aromatic region (δ 6.0-7.5 ppm).[1] A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would appear in the upfield region (δ 1.4-1.6 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the tert-butyl group (quaternary and methyl carbons), the four distinct carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid, which is expected in the range of δ 165-175 ppm.[7]
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[7][8] A strong C=O stretching absorption for the carbonyl group is expected around 1670-1700 cm⁻¹.[7] C-H stretching bands for the aromatic ring and the alkyl group will appear just above and below 3000 cm⁻¹, respectively.[8]
Synthesis: A Modern Approach via Continuous Flow Chemistry
Traditional multi-step batch syntheses of pyrrole carboxylic acids are often inefficient. A highly effective and scalable method for preparing diversely substituted pyrrole-3-carboxylic acids, including the title compound, is the Hantzsch pyrrole synthesis adapted for a one-step continuous flow process.[1][9][10][11]
This methodology offers significant advantages in terms of efficiency, safety, and atom economy.[9][11] The key insight is the strategic use of a tert-butyl ester as a precursor, which is hydrolyzed in situ by the hydrogen bromide (HBr) byproduct generated during the pyrrole ring formation.[1][9][11]
Experimental Protocol: One-Step Hantzsch Flow Synthesis
This protocol is adapted from the methodology developed by Cosford and colleagues.[9][10][11]
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution in DMF containing tert-butyl acetoacetate (2.2 equiv), tert-butylamine (1.0 equiv), and N,N-diisopropylethylamine (DIPEA) (0.5 equiv). Causality: Using a sub-stoichiometric amount of the DIPEA base is critical. It neutralizes some, but not all, of the HBr generated, allowing the remaining acid to catalyze the in-situ hydrolysis of the tert-butyl ester.[11]
-
Solution B: Prepare a 0.5 M solution of an appropriate α-bromoketone (e.g., bromoacetone) (1.0 equiv) in DMF.
-
-
Flow Reactor Setup:
-
Solutions A and B are pumped through separate inlets into a T-mixer.
-
The combined stream is then passed through a heated microreactor coil (e.g., PFA tubing) maintained at 200 °C. The system pressure is maintained at approximately 5 bar to prevent boiling.
-
-
Reaction and Hydrolysis:
-
The reagents react within the heated coil for a residence time of approximately 8 minutes to form the N-tert-butyl pyrrole ring.[11]
-
Simultaneously, the HBr generated reacts with the intermediate tert-butyl 1-tert-butyl-1H-pyrrole-3-carboxylate to cleave the ester and yield the final carboxylic acid product.[9][11]
-
-
Workup and Purification:
-
The output stream from the reactor is cooled and collected.
-
The solvent (DMF) is removed under reduced pressure.
-
The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Continuous flow synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay between the electron-rich aromatic ring and its two substituents.
Reactivity of the Pyrrole Ring
Pyrroles are aromatic systems that readily undergo electrophilic aromatic substitution.[12] The reaction is highly regioselective, driven by the electronic effects of the existing substituents.
-
Directing Effects:
-
The N-tert-butyl group is electron-donating (+I effect) and acts as an ortho, para-director, activating the C2 and C5 positions for electrophilic attack.
-
The C3-carboxylic acid group is electron-withdrawing (-M effect) and acts as a meta-director, deactivating the ring but directing incoming electrophiles to the C5 position.
-
-
Predicted Outcome: The combined influence of these two groups strongly favors electrophilic substitution at the C5 position , which is activated by the nitrogen and meta to the carboxylic acid. Substitution at C2 is also possible but may be less favored and sterically hindered.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a vast array of derivatives, making the parent compound a valuable intermediate. Standard transformations include:
-
Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., TBTU, HATU, EDC) provides access to a library of pyrrole-3-carboxamides.[4] These amides are of particular interest as many biologically active molecules contain this functional group.[2]
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Pathways Diagram
Caption: Key reaction pathways for the title compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules.
-
Medicinal Chemistry: The pyrrole-3-carboxamide scaffold, directly accessible from this acid, is of high interest. For instance, related derivatives have been synthesized and evaluated as potent and selective cannabinoid receptor 1 (CB1) inverse agonists.[1][9][10][11] The ability to easily generate diverse amide libraries from this starting material accelerates the structure-activity relationship (SAR) studies crucial for lead optimization in drug discovery.
-
Materials Science: N-substituted pyrroles are precursors to conductive polymers and other advanced materials. The functional handles on this molecule allow it to be incorporated into larger polymer backbones or used to create functional coatings.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8 °C), and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a high-value chemical scaffold that offers a unique combination of steric control and synthetic versatility. Its robust synthesis via modern continuous flow methods and the dual reactivity of its aromatic core and carboxylic acid function make it an indispensable tool for chemists. For professionals in drug development and materials science, this compound provides a reliable and strategically designed starting point for the creation of novel, high-performance molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 4. Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 5. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1782292-37-8|1-(tert-Butoxycarbonyl)-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [amp.chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid
CAS Number: 1266364-46-8
This guide provides a comprehensive overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a substituted pyrrole derivative with a tert-butyl group on the nitrogen atom and a carboxylic acid group at the 3-position of the pyrrole ring. The presence of these functional groups significantly influences its chemical and physical properties, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1266364-46-8 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Physical State | Not specified, likely a solid | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | [1] |
| pKa | Data not available |
Synthesis and Manufacturing
A notable and efficient method for the synthesis of diversely substituted pyrrole-3-carboxylic acids, including the tert-butyl variant, is a one-step continuous flow process.[2][3][4][5][6][7] This method offers significant advantages over traditional batch synthesis, such as being highly efficient, atom-economical, and environmentally friendly.[2][3]
The synthesis is based on the Hantzsch pyrrole synthesis and involves the reaction of a β-ketoester (tert-butyl acetoacetate), an amine (tert-butylamine), and an α-haloketone. A key innovation in this flow synthesis is the in situ hydrolysis of the resulting tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction is utilized to cleave the tert-butyl ester, directly yielding the desired carboxylic acid in a single microreactor.[2][3][4][5][6][7]
Experimental Protocol: Continuous Flow Synthesis
This protocol is a generalized representation based on the principles of the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.
Materials:
-
tert-Butyl acetoacetate
-
tert-Butylamine
-
α-Bromo ketone (e.g., 2-bromoacetophenone)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Flow reactor system with a microreactor
Procedure:
-
Prepare a solution of tert-butyl acetoacetate, tert-butylamine, and DIPEA in DMF.
-
Prepare a separate solution of the α-bromo ketone in DMF.
-
Using a syringe pump, introduce the two solutions into a T-mixer connected to a heated microreactor.
-
The reaction mixture is heated within the microreactor to facilitate the Hantzsch pyrrole synthesis.
-
The HBr generated in situ subsequently catalyzes the hydrolysis of the intermediate tert-butyl ester to the carboxylic acid.
-
The product stream exiting the reactor is collected, and the desired this compound is isolated and purified using standard techniques such as crystallization or chromatography.
The scale-up potential of this flow process has been demonstrated, making it a viable method for producing significant quantities of this important intermediate.[5]
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electronic effects of the N-tert-butyl and C3-carboxylic acid substituents.
Pyrrole Ring Reactivity:
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms.[8] Electrophilic attack generally occurs at the α-position (C2 or C5) due to the greater stability of the resulting intermediate cation.[8] However, the presence of the bulky tert-butyl group on the nitrogen may sterically hinder attack at the C2 and C5 positions, potentially influencing the regioselectivity of electrophilic substitution reactions.
Influence of Substituents:
-
N-tert-butyl group: This bulky alkyl group is electron-donating through induction, further increasing the electron density of the pyrrole ring and its reactivity towards electrophiles. It also enhances the lipophilicity of the molecule.
-
C3-carboxylic acid group: The carboxylic acid group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivating effect is most pronounced at the positions ortho and para to the carboxylic acid group (C2 and C4).
Key Reactions:
-
Amide Coupling: The carboxylic acid functionality is readily converted to amides through standard coupling reactions. This is a crucial transformation for the use of this molecule as a building block in drug discovery, allowing for the introduction of diverse substituents.
-
Esterification: The carboxylic acid can be converted to its corresponding esters through various esterification methods.
-
Electrophilic Substitution: While the carboxylic acid group is deactivating, electrophilic substitution reactions such as halogenation, nitration, and acylation may still be possible under specific conditions, with the regioselectivity being influenced by both the directing effect of the N-tert-butyl group and the deactivating effect of the carboxylic acid.
Applications in Drug Development
The pyrrole framework is a common motif in a wide range of biologically active natural products and pharmaceutical agents, exhibiting properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities.[3] this compound serves as a valuable intermediate in the synthesis of such compounds.
Cannabinoid Receptor 1 (CB1) Inverse Agonists:
A significant application of this compound is in the synthesis of cannabinoid receptor 1 (CB1) inverse agonists.[2][3][4][5][6][7] CB1 receptors are a target for the treatment of various conditions, including obesity, metabolic syndrome, and addiction. By using the carboxylic acid as a handle for further functionalization, researchers can synthesize libraries of compounds to explore the structure-activity relationships for CB1 receptor modulation.
Other Potential Applications:
The versatility of the pyrrole-3-carboxylic acid scaffold suggests its potential use in the synthesis of a broader range of therapeutic agents. The ability to modify both the pyrrole ring and the carboxylic acid group allows for the creation of diverse chemical libraries for screening against various biological targets.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. The following information is based on general principles for handling similar chemical compounds.
General Precautions:
-
Use only with adequate ventilation to avoid breathing fumes or dust.[2][4][9]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2][4][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible substances such as strong oxidizing agents.
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][9]
-
In case of skin contact: Wash off with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via continuous flow technology, coupled with its tunable reactivity, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of CB1 receptor modulation. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. aksci.com [aksci.com]
- 3. 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (3719-45-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. capotchem.cn [capotchem.cn]
- 5. researchgate.net [researchgate.net]
- 6. Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step | De Rosa | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 1-tert-butyl-1H-pyrrole-3-carboxylic acid
This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.
Core Molecular and Physical Properties
This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle fundamental to many biologically active molecules. The tert-butyl group at the N1 position provides steric hindrance and influences the electronic properties of the pyrrole ring, enhancing its stability and modulating its reactivity. This substitution is critical in synthetic strategies, often preventing unwanted side reactions.
A summary of its key quantitative data is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C9H13NO2 | ChemShuttle[1], CymitQuimica[2] |
| Molecular Weight | 167.21 g/mol | CymitQuimica[2], Chem-Impex[3], PubChem[4] |
| CAS Number | 1266364-46-8 | ChemShuttle[1] |
| Appearance | Typically a solid | N/A |
| Storage Conditions | 2-8 °C | ChemShuttle[1] |
Synthesis and Mechanistic Considerations
The synthesis of pyrrole-3-carboxylic acids is a cornerstone of heterocyclic chemistry, with various methods developed to achieve diverse substitution patterns. The pyrrole framework is a common motif in a wide array of biologically active natural products and pharmaceuticals, exhibiting properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities.[5][6]
Hantzsch Pyrrole Synthesis: A Modern Flow Chemistry Approach
A highly efficient and contemporary method for synthesizing pyrrole-3-carboxylic acid derivatives is the Hantzsch pyrrole synthesis, particularly when adapted to a continuous flow process. This method offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and atom economy.[5][6][7]
The core reaction involves a three-component condensation of a β-ketoester (like tert-butyl acetoacetate), a primary amine, and an α-haloketone.[5][6][7] A key innovation in this process is the in situ hydrolysis of the resulting tert-butyl ester. The hydrobromic acid (HBr) generated as a byproduct of the Hantzsch reaction is utilized to cleave the tert-butyl ester, yielding the desired carboxylic acid in a single, continuous operation.[5][6][7] This eliminates the need for a separate deprotection step, streamlining the synthesis significantly.
Experimental Protocol: Continuous Flow Synthesis of a Pyrrole-3-Carboxylic Acid Derivative
This protocol is adapted from the general method described by Cosford et al. for the synthesis of highly substituted pyrrole-3-carboxylic acids.[5][6][7]
-
Reagent Preparation:
-
Solution A: Prepare a solution of the primary amine (e.g., tert-butylamine) and a β-ketoester (e.g., tert-butyl acetoacetate) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Solution B: Prepare a solution of the α-haloketone in DMF.
-
Solution C: Prepare a solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF. This is used to neutralize the HBr byproduct if the ester is the desired final product. For the synthesis of the carboxylic acid, this stream may be omitted to allow for in situ hydrolysis.[7]
-
-
Flow Reactor Setup:
-
Utilize a microreactor system equipped with multiple syringe pumps for precise control of reagent delivery.
-
Connect the reagent syringes (Solutions A, B, and C if applicable) to a mixing junction (T-mixer or Y-mixer) at the inlet of the microreactor chip.
-
The microreactor is heated to the desired reaction temperature (e.g., 150-200°C) to accelerate the reaction.
-
-
Reaction Execution:
-
Pump the reagent solutions into the microreactor at optimized flow rates to control stoichiometry and residence time.
-
The Hantzsch condensation occurs within the heated microreactor, followed by the acid-catalyzed hydrolysis of the tert-butyl ester.
-
The product stream exiting the reactor is collected.
-
-
Work-up and Purification:
-
The collected product mixture is typically diluted with an organic solvent and washed with water or brine to remove DMF and inorganic salts.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by techniques such as silica gel chromatography or recrystallization to yield the pure pyrrole-3-carboxylic acid.
-
The causality for choosing a flow chemistry approach lies in its ability to safely handle highly exothermic reactions and to utilize reactive intermediates, like the HBr byproduct, in a controlled and efficient manner.[6] This method has been successfully scaled up, demonstrating its industrial applicability for producing significant quantities of material.[7]
Caption: Workflow for the continuous flow synthesis of pyrrole-3-carboxylic acids.
Analytical Characterization and Quality Control
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm) and distinct signals for the protons on the pyrrole ring.[8][9] The chemical shifts and coupling patterns of the pyrrole protons confirm the 3-substitution pattern.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak corresponding to the calculated molecular weight (167.21).[4][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. By using a suitable column and mobile phase, the percentage purity can be accurately quantified, ensuring the material is suitable for high-stakes applications like drug development.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Key stretches include the O-H of the carboxylic acid and the C=O of the carbonyl group.
Caption: A multi-technique approach to ensure the quality of the synthesized compound.
Applications in Drug Discovery and Materials Science
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[10][11][12] Pyrrole-3-carboxylic acids and their derivatives are crucial intermediates in the synthesis of these complex molecules.
-
Oncology: The pyrrole structure is central to kinase inhibitors like Sunitinib, used in the treatment of renal cell carcinoma and other cancers.[10]
-
Cardiovascular Disease: Atorvastatin, a leading cholesterol-lowering drug, features a complex pyrrole-based core.[10]
-
Anti-inflammatory Agents: Derivatives of pyrrole have shown potent anti-inflammatory and analgesic properties.[12]
-
Materials Science: The N-substituted pyrrole unit is a building block for advanced polymers and coatings, valued for properties like thermal stability and conductivity.[3]
The tert-butyl group in this compound serves as both a protecting group and a lipophilic moiety, which can be strategically advantageous in modulating the pharmacokinetic properties of a drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[13][14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1][13]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[13][14]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
-
This guide provides a foundational understanding of this compound, grounded in established chemical principles and modern synthetic methodologies. Its utility as a versatile building block ensures its continued relevance in the advancement of science and medicine.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Pyrrole-1-carboxylic Acid tert-Butyl Ester | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
1-tert-butyl-1H-pyrrole-3-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid and Its Derivatives
Introduction: Strategic Importance in Modern Chemistry
The pyrrole ring is a foundational heterocyclic motif, prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives are cornerstones of medicinal chemistry, forming the core of blockbuster drugs like the cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib.[2][3] Within this class, this compound serves as a particularly valuable scaffold. The N-tert-butyl group is not merely a placeholder; its significant steric bulk and lipophilicity provide a robust anchor that can enhance metabolic stability, modulate solubility, and influence the conformational presentation of the molecule for biological target engagement. It often acts as a permanent, non-labile substituent rather than a temporary protecting group.[4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core. It delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and details protocols for subsequent derivatization into esters and amides, which are critical for expanding chemical diversity in discovery programs.
Part 1: Core Synthetic Strategies for the Pyrrole-3-Carboxylic Acid Scaffold
The construction of the substituted pyrrole ring is a well-explored area of organic chemistry, with several named reactions offering viable pathways. The choice of method depends on starting material availability, desired substitution patterns, and scalability.
The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach
First reported in 1972, the Van Leusen reaction is a powerful method for creating 3-substituted and 3,4-disubstituted pyrroles.[5] It involves a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, and an electron-deficient alkene (a Michael acceptor).[5]
Mechanistic Rationale: The reaction is initiated by the deprotonation of TosMIC by a strong base (e.g., sodium hydride), forming a resonance-stabilized carbanion. This anion then undergoes a Michael addition to an α,β-unsaturated ester, such as ethyl acrylate. The subsequent step is a 5-endo-dig cyclization, where the newly formed carbanion attacks the isocyanide carbon. The resulting intermediate then eliminates the stable p-toluenesulfinate (tosyl) group and tautomerizes to form the aromatic pyrrole ring.[5][6] The use of an acrylate derivative directly installs an ester group at the 3-position, which can be easily hydrolyzed to the desired carboxylic acid.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Reaction [organic-chemistry.org]
The Latent Therapeutic Potential of the 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery
Abstract
The pyrrole-3-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 1-tert-butyl-1H-pyrrole-3-carboxylic acid . While direct biological data for this exact molecule remains limited in publicly accessible literature, its structural features suggest significant promise as a foundational building block in drug discovery. This document will, therefore, provide a comprehensive overview of the known biological landscape of closely related pyrrole-3-carboxylic acid derivatives, explore the strategic implications of the N-tert-butyl substitution, and present detailed synthetic methodologies to empower researchers in their exploration of this promising chemical space.
The Pyrrole-3-Carboxylic Acid Core: A Reservoir of Biological Activity
The pyrrole ring is a five-membered aromatic heterocycle that is a key structural component in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives are known to possess a diverse range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] The inclusion of a carboxylic acid group at the 3-position further enhances the molecule's potential for biological interaction, providing a crucial anchor point for binding to enzyme active sites and receptors.
A prime example of the therapeutic success of this scaffold is Atorvastatin, a blockbuster drug for lowering cholesterol.[1] While structurally more complex, its core contains a substituted pyrrole ring that is critical for its biological function. The broad spectrum of activities observed in pyrrole-3-carboxylic acid derivatives underscores the immense potential held within this chemical class.
The Strategic Role of the N-tert-butyl Group
The introduction of a tert-butyl group at the 1-position of the pyrrole ring is a deliberate synthetic choice with significant implications for a molecule's drug-like properties. This bulky, lipophilic substituent can influence several key parameters:
-
Metabolic Stability: The tert-butyl group can act as a metabolic shield, protecting the pyrrole ring from enzymatic degradation, thereby potentially increasing the compound's in vivo half-life.
-
Lipophilicity and Membrane Permeability: The increased lipophilicity imparted by the tert-butyl group can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
-
Target Selectivity: The steric hindrance of the tert-butyl group can enforce a specific conformation on the molecule, potentially leading to higher selectivity for its biological target and reducing off-target effects.
-
Solubility: While increasing lipophilicity, the tert-butyl group can also impact aqueous solubility, a factor that must be carefully balanced during lead optimization.
The interplay of these factors makes this compound a highly attractive starting point for the development of novel therapeutics with potentially improved pharmacokinetic profiles.
Known Biological Activities of Pyrrole-3-Carboxylic Acid Derivatives
Anticancer Potential
Pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The this compound scaffold could serve as a basis for the design of novel kinase inhibitors or other targeted anticancer agents.
Anti-inflammatory Activity
Certain pyrrole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The development of novel anti-inflammatory drugs with improved safety profiles is an ongoing area of research, and derivatives of this compound represent a potential source of such compounds.
Neuroprotective Effects
The role of pyrrole derivatives in neuroprotection is an emerging field of interest.[6] Compounds that possess antioxidant activity or can modulate the activity of enzymes like acetylcholinesterase are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[6] The potential for N-tert-butylated pyrroles to cross the blood-brain barrier makes them intriguing candidates for central nervous system drug discovery.
Antimicrobial and Antiviral Properties
The pyrrole nucleus is a feature of many natural and synthetic antimicrobial and antiviral agents.[1][7] Structure-activity relationship studies have shown that modifications to the pyrrole ring can lead to potent and selective inhibitors of microbial growth and viral replication.
Synthetic Strategies and Methodologies
The synthesis of substituted pyrrole-3-carboxylic acids is well-documented, with various methods available to researchers. A particularly efficient approach is the one-step continuous flow synthesis, which allows for the rapid and scalable production of these compounds.[1][2][8][9]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Detailed Experimental Protocol: Hantzsch Pyrrole Synthesis in Continuous Flow
This protocol is adapted from a reported method for the synthesis of pyrrole-3-carboxylic acids.[2]
Objective: To synthesize a substituted pyrrole-3-carboxylic acid via a one-step continuous flow Hantzsch reaction.
Materials:
-
tert-butyl acetoacetate
-
Primary amine (e.g., tert-butylamine)
-
α-bromoketone (e.g., 2-bromoacetophenone)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Microreactor system with temperature and pressure control
-
HPLC-MS for reaction monitoring and analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of tert-butyl acetoacetate, the primary amine, and DIPEA in a 2.2:1:1 molar ratio in DMF.
-
Prepare a 0.5 M solution of the α-bromoketone in DMF.
-
-
System Setup:
-
Set up the microreactor system, preheating it to the desired temperature (e.g., 200 °C) and pressure (e.g., 5.0 bar).
-
-
Reaction Execution:
-
Introduce the two reagent solutions into the microreactor using syringe pumps at equal flow rates.
-
Allow the reaction to proceed for the optimized residence time (e.g., 8 minutes). The HBr generated as a byproduct facilitates the in situ hydrolysis of the intermediate tert-butyl ester to the carboxylic acid.
-
-
Work-up and Purification:
-
Collect the reaction mixture from the outlet of the microreactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired pyrrole-3-carboxylic acid.
-
-
Analysis:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Future Directions and Conclusion
While the direct biological profile of this compound is yet to be fully elucidated, the evidence from its chemical neighborhood is compelling. The combination of a biologically validated pyrrole-3-carboxylic acid core with a strategically positioned N-tert-butyl group presents a wealth of opportunities for drug discovery. This scaffold is ripe for exploration in the fields of oncology, inflammation, neurodegenerative diseases, and infectious diseases.
It is the author's belief that the this compound scaffold represents a valuable, yet underutilized, starting point for the development of the next generation of therapeutics. This guide provides the foundational knowledge and practical methodologies to empower researchers to unlock its full potential.
References
- 1. syrris.com [syrris.com]
- 2. researchgate.net [researchgate.net]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to the Pyrrole-3-Carboxylic Acid Scaffold: Investigating the Potential Mechanisms of Action of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Derivatives
This technical guide provides a comprehensive overview of the 1-tert-butyl-1H-pyrrole-3-carboxylic acid scaffold, a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this specific molecule is not extensively documented, its derivatives have shown significant potential in modulating key biological targets. This whitepaper will delve into the established mechanisms of action of these derivatives, providing researchers, scientists, and drug development professionals with a thorough understanding of their therapeutic promise.
Part 1: The Pyrrole-3-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and synthetic molecules of therapeutic importance. Its unique electronic properties and ability to participate in various chemical interactions make it a "privileged scaffold" in medicinal chemistry. The pyrrole framework is found in a wide array of biologically active compounds, exhibiting pharmacological properties that include antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1]
Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant attention due to their successful incorporation into drugs targeting a range of diseases. The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities.
Part 2: this compound: A Key Synthetic Intermediate
Chemical Properties and Structure
This compound is a synthetic organic compound featuring a pyrrole ring substituted with a tert-butyl group at the nitrogen atom and a carboxylic acid at the 3-position. The tert-butyl group is a bulky, sterically hindering moiety that plays a significant role in the compound's utility in organic synthesis.
Role as a Versatile Building Block
The primary role of this compound in drug discovery and development is that of a versatile building block. The tert-butyl group serves as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during subsequent chemical transformations.[1] This allows for selective modifications at other positions of the pyrrole ring, most notably the carboxylic acid group, which is often converted to an amide.
The tert-butyl group can be readily removed under acidic conditions, a process known as deprotection, to yield the free N-H pyrrole if desired.[1] This synthetic flexibility makes this compound a valuable starting material for the creation of a wide range of more complex and biologically active molecules.
Part 3: Potential Mechanisms of Action of Pyrrole-3-Carboxamide Derivatives
The conversion of the carboxylic acid of this compound to various amides has led to the discovery of potent modulators of several important biological targets. Two of the most well-documented mechanisms of action for these pyrrole-3-carboxamide derivatives are Cannabinoid Receptor 1 (CB1) inverse agonism and mitochondrial complex II inhibition.
Cannabinoid Receptor 1 (CB1) Inverse Agonism
The Endocannabinoid System and the CB1 Receptor
The endocannabinoid system (ECS) is a complex, widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including appetite, pain, mood, and memory. The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the ECS and is primarily expressed in the central nervous system.
Mechanism of CB1 Inverse Agonism
Unlike neutral antagonists that simply block the binding of agonists, inverse agonists bind to the same receptor and stabilize it in an inactive conformation, leading to a reduction in the receptor's basal or constitutive activity. For the CB1 receptor, this results in effects opposite to those of agonists like anandamide or THC. Pyrrole-3-carboxamide derivatives have been identified as potent CB1 inverse agonists.[1][2][3]
Structure-Activity Relationship (SAR) of Pyrrole-3-Carboxamide CB1 Inverse Agonists
The biological activity of these compounds is highly dependent on the nature of the substituents on the pyrrole ring and the amide nitrogen. Key SAR findings include:
-
Amide Substituent: The group attached to the amide nitrogen is critical for potency and selectivity.
-
Pyrrole Substituents: Modifications at other positions of the pyrrole ring can fine-tune the compound's pharmacological profile.
Therapeutic Implications
The development of CB1 inverse agonists has been pursued for the treatment of obesity and metabolic disorders, as they have been shown to reduce food intake and improve metabolic parameters.
Mitochondrial Complex II Inhibition
The Electron Transport Chain and the Role of Complex II
Mitochondria are the primary sites of cellular respiration, a process that generates the majority of the cell's ATP. The electron transport chain (ETC), located on the inner mitochondrial membrane, is a series of protein complexes that transfer electrons and pump protons to create a proton gradient that drives ATP synthesis. Complex II, also known as succinate dehydrogenase, is a key enzyme in both the citric acid cycle and the ETC.
Mechanism of Complex II Inhibition by Pyrrole Carboxamides
Certain pyrrole carboxamides have been identified as potent inhibitors of mitochondrial complex II. These compounds typically act by binding to the ubiquinone (Coenzyme Q) binding site of the complex, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the ETC leads to a decrease in ATP production and can induce oxidative stress.
Implications in Agrochemical and Therapeutic Development
Complex II inhibitors are widely used as fungicides in agriculture. In the context of human health, the inhibition of complex II is being explored as a potential anti-cancer strategy, as some cancer cells are more vulnerable to disruptions in mitochondrial metabolism.
Part 4: Experimental Protocols for a Self-Validating System
The following protocols provide a framework for the synthesis and biological evaluation of pyrrole-3-carboxamide derivatives, starting from this compound.
Synthesis and Deprotection of this compound Derivatives.
This protocol describes a general method for the synthesis of a pyrrole-3-carboxamide derivative and the subsequent removal of the tert-butyl protecting group.
Step-by-Step Methodology:
-
Amide Coupling:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 1-tert-butyl-1H-pyrrole-3-carboxamide.
-
-
Deprotection of the tert-Butyl Group (if required):
-
Dissolve the purified 1-tert-butyl-1H-pyrrole-3-carboxamide in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting N-H pyrrole derivative as needed.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for pyrrole-3-carboxamide derivatives.
In Vitro Assay for CB1 Receptor Inverse Agonism.
This protocol outlines a functional assay to determine the CB1 inverse agonist activity of a test compound using a commercially available cell line expressing the human CB1 receptor and a reporter system, such as a cyclic AMP (cAMP) assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CB1 receptor in the recommended growth medium.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound and a known CB1 inverse agonist (positive control) in assay buffer.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds and controls to the respective wells.
-
Incubate for a specified period at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for the increase in cAMP, which is indicative of inverse agonism.
-
Diagram of CB1 Inverse Agonism Assay Workflow
Caption: Workflow for assessing CB1 inverse agonism.
In Vitro Assay for Mitochondrial Complex II Inhibition.
This protocol describes an enzymatic assay to measure the inhibition of mitochondrial complex II (succinate dehydrogenase) activity.
Step-by-Step Methodology:
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver) using differential centrifugation.
-
-
Assay Buffer Preparation:
-
Prepare an assay buffer containing potassium phosphate, EDTA, and succinate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the isolated mitochondria, assay buffer, and the electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Add serial dilutions of the test compound and a known complex II inhibitor (positive control, e.g., malonate).
-
Initiate the reaction by adding the substrate, succinate.
-
-
Measurement:
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of decrease is proportional to the complex II activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Diagram of Complex II Inhibition Assay Workflow
Caption: Workflow for assessing mitochondrial complex II inhibition.
Part 5: Conclusion and Future Perspectives
While this compound itself is not recognized as a pharmacologically active agent, it serves as an indispensable tool in the synthesis of novel therapeutic candidates. The pyrrole-3-carboxamide derivatives accessible from this starting material have demonstrated significant potential as modulators of the CB1 receptor and mitochondrial complex II.
The continued exploration of the chemical space around the pyrrole-3-carboxylic acid scaffold, facilitated by versatile intermediates like this compound, holds great promise for the discovery of new drugs with improved efficacy and safety profiles for a variety of diseases. Future research should focus on the design and synthesis of novel derivatives with enhanced selectivity and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable chemical scaffold.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 3. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-tert-butyl-1H-pyrrole-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on the foundational principles of spectroscopy and comparative data from analogous chemical structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the structural nuances of this molecule.
Introduction
This compound, with the molecular formula C₉H₁₃NO₂, is a substituted pyrrole derivative. The pyrrole scaffold is a vital heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. The strategic placement of a bulky tert-butyl group on the nitrogen atom and a carboxylic acid at the 3-position significantly influences the molecule's electronic and steric properties, making a thorough spectroscopic characterization essential for its application in medicinal chemistry and materials science. This guide will provide a detailed predictive analysis of its key spectroscopic features.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering for this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts for this compound are based on the analysis of related pyrrole derivatives and the known effects of substituents on aromatic rings.[1][2]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.5 - 7.7 | t | ~2.5 - 3.0 | 1H |
| H-5 | 6.8 - 7.0 | t | ~2.5 - 3.0 | 1H |
| H-4 | 6.6 - 6.8 | t | ~2.5 - 3.0 | 1H |
| -C(CH₃)₃ | 1.5 - 1.7 | s | - | 9H |
| -COOH | > 10 | br s | - | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Pyrrole Ring Protons (H-2, H-4, H-5): The protons on the pyrrole ring are expected to appear in the aromatic region of the spectrum. The electron-withdrawing carboxylic acid group at the C-3 position will deshield the adjacent protons (H-2 and H-4) causing them to shift downfield. The H-2 proton is anticipated to be the most deshielded due to its proximity to both the nitrogen atom and the carboxylic acid group. The H-5 proton will likely be the most upfield of the ring protons. The small coupling constants are characteristic of protons on a five-membered aromatic ring.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the aliphatic region of the spectrum.[3] The bulky nature of this group restricts its rotation, but on the NMR timescale, the protons are equivalent.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (often above 10 ppm). Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts are based on data from substituted pyrroles and known substituent effects.[1][5]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-2 | 125 - 130 |
| C-5 | 120 - 125 |
| C-3 | 115 - 120 |
| C-4 | 110 - 115 |
| -C (CH₃)₃ | 55 - 60 |
| -C(C H₃)₃ | 30 - 35 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum, which is characteristic for carbonyl carbons.
-
Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C-3 carbon, directly attached to the electron-withdrawing carboxylic acid group, is expected to be significantly deshielded. The C-2 and C-4 carbons will also be deshielded compared to unsubstituted pyrrole. The C-5 carbon is likely to be the least affected by the C-3 substituent.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear further downfield compared to the three equivalent methyl carbons, which will give rise to a single, more intense signal in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 2950-2850 | Medium-Strong | C-H stretch (tert-butyl) |
| ~3100 | Medium | C-H stretch (pyrrole ring) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1500-1600 | Medium | C=C stretch (pyrrole ring) |
| 1210-1320 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]
-
C-H Stretches: The spectrum will show absorptions for both sp³ C-H bonds of the tert-butyl group and sp² C-H bonds of the pyrrole ring.[6]
-
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[4]
-
Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring are expected to appear in the 1500-1600 cm⁻¹ region.[7]
-
C-O Stretch and O-H Bend: A strong C-O stretching band and a broad O-H bending band are also characteristic features of a carboxylic acid.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 122 | [M - COOH]⁺ |
| 110 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Interpretation of the Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 167. The fragmentation pattern will likely be dominated by the loss of stable neutral fragments and the formation of stable carbocations.[8][9]
Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.
Key fragmentation pathways are expected to include:
-
Loss of a methyl radical (•CH₃): Fragmentation of the tert-butyl group to lose a methyl radical, resulting in a fragment at m/z 152.
-
Loss of the carboxylic acid group (•COOH): Cleavage of the bond between the pyrrole ring and the carboxylic acid group, leading to a fragment at m/z 122.[8]
-
Loss of the tert-butyl radical (•C(CH₃)₃): Cleavage of the N-C bond to lose the tert-butyl group, resulting in a fragment at m/z 110.
-
Formation of the tert-butyl cation: The formation of the stable tert-butyl cation at m/z 57 is a very common fragmentation for compounds containing this group and is often a base peak.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and mass spectra have been outlined, with interpretations grounded in fundamental spectroscopic principles and comparative data from related structures. This information serves as a valuable resource for the identification and characterization of this compound and can guide researchers in their synthetic and analytical endeavors. The provided step-by-step methodologies for data interpretation aim to empower scientists in their research and development activities involving novel pyrrole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to the Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid: Starting Materials and Strategic Execution
Introduction
1-tert-butyl-1H-pyrrole-3-carboxylic acid is a key heterocyclic scaffold prevalent in a multitude of biologically active compounds and pharmaceutical agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The strategic synthesis of this molecule is, therefore, of paramount importance to researchers in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer insights to guide researchers in making informed decisions for their synthetic campaigns.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and versatile methods involve the construction of the pyrrole ring followed by functionalization, or a convergent approach where the desired substituents are incorporated during the ring-forming reaction. This guide will focus on two principal and highly effective strategies:
-
The Hantzsch Pyrrole Synthesis with In-Situ Hydrolysis: A modern and efficient one-pot approach that constructs the pyrrole ring and generates the carboxylic acid functionality in a single, continuous process.
-
The Paal-Knorr Pyrrole Synthesis followed by Functionalization: A classic and reliable method for pyrrole ring formation, which offers flexibility in the introduction of substituents in subsequent steps.
A comparative analysis of these methodologies will be presented to aid in the selection of the most appropriate route based on available starting materials, desired scale, and laboratory capabilities.
Strategy 1: The Hantzsch Pyrrole Synthesis with In-Situ Hydrolysis of a tert-Butyl Ester
This elegant and atom-economical approach has gained significant traction, particularly with the advent of continuous flow chemistry.[1][2][3][4][5][6] The core of this strategy lies in the reaction of a β-ketoester with a primary amine and an α-haloketone, followed by the clever utilization of the reaction's own byproduct to deprotect an ester and reveal the target carboxylic acid.
Causality Behind Experimental Choices
The choice of a tert-butyl ester as the β-ketoester starting material is a critical design element. Tert-butyl esters are known to be stable under basic and neutral conditions but are readily cleaved under acidic conditions.[4][6] The Hantzsch pyrrole synthesis generates hydrogen bromide (HBr) as a byproduct, which acts as a strong acid.[1][2][3][4][6] This in-situ generated acid is harnessed to hydrolyze the tert-butyl ester to the corresponding carboxylic acid, thus telescoping two synthetic steps into a single operation. This approach avoids the need for a separate deprotection step, which would typically involve the use of strong acids like trifluoroacetic acid (TFA).
Starting Materials
| Starting Material | Role in the Reaction | Key Considerations |
| tert-Butyl Acetoacetate | Provides the C2, C3, and C4 atoms of the pyrrole ring, along with the ester functionality at C3. | Commercially available and relatively inexpensive. The tert-butyl group is the key to the in-situ hydrolysis. |
| tert-Butylamine | Source of the nitrogen atom (N1) and the tert-butyl substituent on the nitrogen. | A primary amine that readily participates in the condensation reaction. |
| α-Bromoacetone (or other α-haloketones) | Provides the C5 atom and its substituent. | The halogen is a good leaving group, facilitating the cyclization step. The choice of α-haloketone determines the substituent at the C5 position. |
Reaction Mechanism
The Hantzsch pyrrole synthesis is a multi-step process that culminates in the formation of the aromatic pyrrole ring. The subsequent in-situ hydrolysis of the tert-butyl ester is a classic acid-catalyzed ester cleavage.
Caption: Hantzsch synthesis followed by in-situ hydrolysis.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established continuous flow methodologies and can be translated to a batch process with careful control of reaction conditions.[1][2][3][4][5][6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Dissolve tert-butyl acetoacetate (1.0 eq) and tert-butylamine (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Initiation: To the stirred solution, add α-bromoacetone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In-Situ Hydrolysis: The HBr generated during the reaction will facilitate the hydrolysis of the tert-butyl ester. To ensure complete conversion, the reaction can be stirred at reflux for an additional 1-2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Strategy 2: The Paal-Knorr Pyrrole Synthesis and Subsequent Functionalization
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9] This approach offers a different strategic advantage: the pyrrole ring is first constructed, and then the desired carboxylic acid functionality is introduced at the 3-position.
Causality Behind Experimental Choices
This route is particularly useful when the required 1,4-dicarbonyl compound is readily available or easily synthesized. The subsequent functionalization steps allow for greater flexibility in the synthesis of a variety of substituted pyrroles. The introduction of the tert-butyl group on the nitrogen is achieved by using tert-butylamine in the Paal-Knorr reaction.
Starting Materials
| Starting Material | Role in the Reaction | Key Considerations |
| 2,5-Hexanedione (or other 1,4-diketones) | Provides the four-carbon backbone of the pyrrole ring. | Commercially available. The choice of 1,4-diketone determines the substituents at the 2- and 5-positions of the pyrrole. |
| tert-Butylamine | Source of the nitrogen atom (N1) and the tert-butyl substituent. | A primary amine that readily condenses with the dicarbonyl compound. |
| Reagents for C3-functionalization | Varies depending on the chosen route to the carboxylic acid. Examples include Vilsmeier-Haack reagents for formylation, followed by oxidation, or direct carboxylation reagents. | The choice of reagent will depend on the desired efficiency and tolerance of other functional groups on the pyrrole ring. |
Reaction Mechanism
The Paal-Knorr synthesis proceeds through a series of condensation and cyclization steps.[7][8]
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Experimental Protocol: Two-Step Synthesis
Step 1: Paal-Knorr Synthesis of 1-tert-butyl-2,5-dimethyl-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq) and tert-butylamine (1.2 eq) in a suitable solvent such as acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Step 2: Introduction of the Carboxylic Acid Group (Illustrative Example: Formylation followed by Oxidation)
This is a multi-step process to introduce the carboxylic acid at the C3 position.
-
Vilsmeier-Haack Formylation: React the 1-tert-butyl-2,5-dimethyl-1H-pyrrole with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position.
-
Oxidation: Oxidize the resulting aldehyde to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).
Alternative Strategy: Functionalization of Pyrrole
A third, albeit often less direct, strategy involves the N-tert-butylation of pyrrole followed by carboxylation at the 3-position.
-
N-tert-Butylation of Pyrrole: The tert-butyl group can be introduced onto the pyrrole nitrogen using reagents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst.[10]
-
C3-Carboxylation: The resulting N-tert-butylpyrrole can then be carboxylated at the 3-position. This can be a challenging step due to the propensity of pyrrole to undergo electrophilic substitution at the 2-position.[11] Specific directing groups or reaction conditions may be required to achieve regioselectivity.
Comparative Analysis of Synthetic Strategies
| Feature | Hantzsch Synthesis with In-Situ Hydrolysis | Paal-Knorr Synthesis & Functionalization |
| Convergence | Highly convergent; one-pot reaction. | Linear; multi-step process. |
| Atom Economy | Excellent; byproduct is utilized in the reaction. | Lower; requires additional reagents for functionalization. |
| Starting Materials | Requires specific β-ketoesters and α-haloketones. | Utilizes more common 1,4-dicarbonyl compounds. |
| Flexibility | Substituent pattern is determined by the initial choice of starting materials. | Offers greater flexibility for late-stage functionalization. |
| Scalability | Well-suited for continuous flow synthesis and large-scale production. | Can be more challenging to scale up due to multiple steps. |
Conclusion
The synthesis of this compound can be efficiently achieved through several well-established synthetic routes. The choice of the optimal strategy is contingent upon the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for structural diversity in the final products.
The Hantzsch synthesis with in-situ hydrolysis stands out as a highly efficient and atom-economical method, particularly for large-scale production and in laboratories equipped for continuous flow chemistry. For researchers requiring greater flexibility to explore a range of substituents on the pyrrole ring, the classic Paal-Knorr synthesis followed by a carefully planned functionalization strategy remains a valuable and reliable approach.
This guide has provided the foundational knowledge, mechanistic insights, and practical protocols to empower researchers, scientists, and drug development professionals in their endeavors to synthesize this important heterocyclic building block. A thorough understanding of the principles outlined herein will facilitate the rational design of synthetic routes and the successful execution of the synthesis of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. syrris.com [syrris.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. syrris.com [syrris.com]
- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
Methodological & Application
Application Notes and Protocols: 1-tert-butyl-1H-pyrrole-3-carboxylic acid in Organic Synthesis
Introduction: The Strategic Value of the Pyrrole Scaffold in Modern Synthesis
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its unique electronic properties and versatile reactivity make it an invaluable scaffold for medicinal chemists and synthetic organic chemists alike.[2][3][4] Among the diverse array of pyrrole building blocks, 1-tert-butyl-1H-pyrrole-3-carboxylic acid and its synthetic precursors offer a compelling combination of stability, reactivity, and strategic utility. The tert-butyl group on the nitrogen atom serves as a robust protecting group, enhancing the stability of the pyrrole ring and directing further chemical transformations.[5] This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, tailored for researchers, scientists, and professionals in drug development.
The Significance of N-Substituted Pyrrole-3-Carboxylic Acids in Drug Discovery
The pyrrole-3-carboxylic acid moiety is a privileged substructure in medicinal chemistry, appearing in a range of successful therapeutic agents.[6] Its presence is often associated with favorable pharmacokinetic and pharmacodynamic properties. The ability to introduce diverse substituents on the pyrrole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.[4] Consequently, efficient synthetic routes to functionalized pyrrole-3-carboxylic acids are of paramount importance in the rapid generation of compound libraries for drug discovery campaigns.[1][7]
Synthetic Strategies: From Traditional to Advanced Methodologies
The synthesis of pyrrole-3-carboxylic acids has traditionally involved multi-step batch processes. However, recent advancements in flow chemistry have revolutionized the synthesis of these important compounds, offering a more efficient, atom-economical, and scalable approach.[1][7][8]
Protocol 1: One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids
This protocol is based on a novel, one-step continuous flow synthesis that leverages the in-situ hydrolysis of a tert-butyl ester intermediate.[1][7][9] This method is highly efficient, significantly reducing reaction times and purification steps compared to traditional methods.
Workflow Overview:
Caption: Continuous flow synthesis of pyrrole-3-carboxylic acids.
Materials:
-
tert-Butyl acetoacetate
-
Primary amine (e.g., benzylamine)
-
α-Bromoketone (e.g., α-bromoacetophenone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Continuous flow microreactor system
Procedure:
-
Reagent Preparation: Prepare two separate solutions in DMF:
-
Solution A: A mixture of tert-butyl acetoacetate, the primary amine, and DIPEA.
-
Solution B: The α-bromoketone.
-
-
Flow Reaction: Using a continuous flow system, pump both solutions into a microreactor at a controlled flow rate. The microreactor is typically heated to a high temperature (e.g., 200 °C) and pressurized.[9]
-
Hantzsch Pyrrole Synthesis: Within the microreactor, the reagents undergo a Hantzsch pyrrole synthesis to form the corresponding tert-butyl pyrrole-3-carboxylate. A key byproduct of this reaction is hydrobromic acid (HBr).[1][8]
-
In-situ Hydrolysis: The HBr generated in the previous step catalyzes the immediate hydrolysis of the tert-butyl ester to the desired pyrrole-3-carboxylic acid.[1][9]
-
Collection and Work-up: The product stream exiting the microreactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by standard techniques such as recrystallization or column chromatography.
Key Advantages of this Method:
-
Efficiency: A one-step process that significantly reduces overall reaction time.[1][7]
-
Atom Economy: Utilizes a byproduct (HBr) as a catalyst for the subsequent step.[1][7]
-
Scalability: The continuous flow nature of the reaction allows for easy scale-up.[8]
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Number of Steps | Multiple | One |
| Reaction Time | Hours to days | Minutes |
| Work-up | Multiple purifications | Single purification |
| Scalability | Challenging | Readily scalable |
Protocol 2: Synthesis of tert-Butyl Pyrrole-3-Carboxylate
For applications where the tert-butyl ester is the desired product, a direct esterification method can be employed.
Materials:
-
Pyrrole-3-carboxylic acid
-
N,N-Dimethylformamide di-tert-butyl acetal
-
Benzene (or a suitable alternative solvent)
Procedure:
-
Reaction Setup: Suspend pyrrole-3-carboxylic acid in dry benzene.
-
Reagent Addition: Add N,N-dimethylformamide di-tert-butyl acetal dropwise to the refluxing mixture.[10]
-
Reaction: Continue to reflux the solution for an additional 30 minutes.[10]
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with sodium carbonate solution, water, and brine.[10]
-
Purification: Dry the organic layer over sodium sulfate, evaporate the solvent, and purify the residue by silica gel chromatography to yield the tert-butyl pyrrole-3-carboxylate.[10]
Applications in Organic Synthesis and Medicinal Chemistry
This compound and its derivatives are versatile intermediates for the synthesis of a wide range of complex molecules and pharmacologically active compounds.
Synthesis of Bioactive Amides and Esters
The carboxylic acid functionality serves as a convenient handle for the synthesis of amides and esters, which are common functional groups in drug molecules. Standard amide coupling reagents can be employed to couple the carboxylic acid with a diverse range of amines to generate libraries of pyrrole-3-carboxamides.[11]
General Workflow for Amide Synthesis:
Caption: General scheme for pyrrole-3-carboxamide synthesis.
Building Block for Fused Heterocyclic Systems
The pyrrole ring can be further elaborated to construct fused heterocyclic systems, which are often found in potent biologically active molecules. For instance, fused pyrrole carboxylic acids have been identified as novel and potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[12]
Precursor for N-H Pyrroles
The tert-butyl group on the pyrrole nitrogen can be removed under acidic conditions to yield the corresponding N-H pyrrole. This deprotection step is often necessary in the later stages of a synthesis to reveal a key pharmacophore or to allow for further functionalization at the nitrogen atom.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. The development of efficient synthetic methodologies, particularly the one-step continuous flow synthesis, has made this and related pyrrole-3-carboxylic acid derivatives more accessible to the scientific community. The strategic use of this intermediate will undoubtedly continue to fuel the discovery and development of novel therapeutics.
References
- 1. syrris.com [syrris.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-tert-Butyl-1H-pyrrole-3-carboxylic Acid as a Versatile Synthetic Building Block
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-tert-Butyl Pyrrole Scaffold
The pyrrole framework is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of biologically active agents, from blockbuster drugs like Atorvastatin (Lipitor) to novel therapeutics targeting a range of diseases.[1][2][3][4] Within this class, pyrrole-3-carboxylic acids are particularly valuable intermediates, providing a functional handle for diversification and molecular elaboration.
This guide focuses on 1-tert-butyl-1H-pyrrole-3-carboxylic acid , a building block of significant strategic importance. The N-tert-butyl group is not merely a placeholder; it imparts several key advantages:
-
Enhanced Stability: It provides robust protection against N-alkylation or undesired side reactions at the nitrogen atom under a variety of conditions.
-
Improved Solubility: The bulky, lipophilic tert-butyl group often increases the solubility of pyrrole intermediates in common organic solvents, simplifying reaction setup and purification.
-
Controlled Reactivity: While the pyrrole ring remains reactive towards electrophiles, the bulky protecting group can influence the regioselectivity of these transformations.
-
Facile Cleavage: Despite its stability, the group can be cleanly removed under specific acidic conditions, revealing the N-H pyrrole for further functionalization late in a synthetic sequence.
These application notes provide a detailed exploration of the synthesis and utility of this building block, complete with field-tested protocols and insights into the rationale behind key experimental choices.
Physicochemical Properties & Characterization
A thorough understanding of a building block's properties is fundamental to its successful application.
| Property | Data | Source |
| Molecular Formula | C₉H₁₃NO₂ | [5][6] |
| Molecular Weight | 167.21 g/mol | [5][6] |
| CAS Number | 1266364-46-8 | [5] |
| Appearance | White to off-white solid | Typical |
| Purity | ≥95% | [5] |
| Storage | 2-8 °C, under inert atmosphere | [5] |
Spectroscopic Data (Expected):
-
¹H-NMR (CDCl₃): Expect signals around δ 1.6 (s, 9H, C(CH₃)₃), δ 6.6-6.8 (m, 2H, pyrrole C4-H, C5-H), and δ 7.4 (m, 1H, pyrrole C2-H). The carboxylic acid proton (COOH) may appear as a broad singlet at δ 10-12 or may not be observed due to exchange.
-
¹³C-NMR (CDCl₃): Expect signals around δ 31 (C(CH₃)₃), δ 58 (C(CH₃)₃), δ 110-125 (pyrrole carbons), and δ 165-170 (C=O).
-
Mass Spectrometry (EI): Expect a molecular ion peak (M⁺) at m/z 167, with a prominent fragment from the loss of the tert-butyl group (M-57) at m/z 110.[7]
Synthesis of the Building Block: A Modern Approach
While multiple classical methods exist for pyrrole synthesis (e.g., Paal-Knorr, Knorr), modern techniques like continuous flow chemistry offer significant advantages in efficiency, safety, and scalability.[1][2][8] The Hantzsch pyrrole synthesis is particularly adaptable for producing highly substituted pyrrole-3-carboxylic acids.[2][9] The following workflow illustrates a generalized, efficient synthesis.
Caption: Continuous flow synthesis of pyrrole-3-carboxylic acids.
Protocol 2.1: Representative Batch Synthesis
This protocol adapts the principles of the Hantzsch synthesis for a standard laboratory batch reaction.
-
Enamine Formation: In a round-bottom flask, dissolve tert-butyl acetoacetate (1.0 eq) and tert-butylamine (1.1 eq) in ethanol. Stir at room temperature for 1-2 hours. The formation of the enamine intermediate is crucial for the subsequent cyclization.
-
Cyclization: To the solution, add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq). The base neutralizes the HBr generated during the reaction, preventing unwanted side reactions.[8]
-
Heating: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Ester Hydrolysis: After cooling, add a solution of 3M HCl and heat the mixture to 80 °C for 2-4 hours to hydrolyze the intermediate tert-butyl ester to the desired carboxylic acid. The tert-butyl ester is a stable protecting group under basic conditions but is readily cleaved by acid.[2]
-
Workup & Purification: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Core Application: Amide Bond Formation
The most common and powerful application of this compound is its conversion to a diverse array of amides, a key transformation in the synthesis of many pharmaceutical agents, including CB1 inverse agonists.[1][10]
Caption: General mechanism for amide bond formation.
Protocol 3.1: HATU-Mediated Amide Coupling
Rationale & Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester, which is less susceptible to racemization and reacts rapidly with amines to give high yields of the desired amide, often under mild conditions. DIPEA is used as a non-nucleophilic organic base to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. During this time, the carboxylic acid is activated.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by silica gel column chromatography.
Further Transformations of the Building Block
The versatility of this compound extends beyond amide coupling. The pyrrole ring and the carboxylic acid handle can be independently manipulated to access a wide range of derivatives.
Caption: Synthetic utility of the building block.
Protocol 4.1: Electrophilic Halogenation at C5
Rationale & Expertise: The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The reaction typically occurs at the α-positions (C2 or C5) due to the superior stability of the resulting cationic intermediate (Wheland intermediate).[4] With the C1 and C3 positions substituted, the C5 position is often the most reactive site for electrophiles like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF at 0 °C.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is often rapid and exothermic.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding aqueous sodium thiosulfate solution. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 5-bromo derivative.
Protocol 4.2: N-tert-Butyl Deprotection
Rationale & Expertise: The tert-butyl group is a classic acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) readily cleave the C-N bond via a stable tert-butyl cation intermediate. This reaction is typically clean and high-yielding, revealing the N-H pyrrole for subsequent reactions.
-
Setup: Dissolve the N-tert-butyl pyrrole derivative (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected N-H pyrrole.
References
- 1. syrris.com [syrris.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amide Coupling with 1-tert-butyl-1H-pyrrole-3-carboxylic acid
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its exceptional metabolic stability and hydrogen bonding capabilities.[1] Its formation is one of the most frequently executed reactions in the synthesis of pharmaceuticals and biologically active compounds.[1][2] This guide focuses on protocols for the amide coupling of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a heterocyclic building block of significant interest. The pyrrole framework is a ubiquitous motif in natural products and therapeutics, and derivatives of pyrrole-3-carboxylic acid are central to successful drugs like Atorvastatin and Sunitinib.[3]
While seemingly straightforward, the coupling of electron-rich heteroaromatic carboxylic acids like this one presents unique challenges. The electronic nature of the pyrrole ring can influence the reactivity of the carboxyl group, and the steric bulk of the N-tert-butyl group may impact the accessibility of the reaction center. Therefore, a judicious choice of coupling reagents and reaction conditions is paramount to achieving high yields and purity.
This document provides a detailed examination of two robust protocols, leveraging both classic and modern coupling reagents, to empower researchers with the practical knowledge needed for successful synthesis.
Pillar 1: Understanding the Coupling Mechanism
The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. The two primary classes of reagents used for this purpose are carbodiimides and onium salts.
-
Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction. To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) are used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and reacts cleanly with the amine to yield the desired amide.[5]
-
Onium Salt-Mediated Activation (e.g., HATU): Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[5][6] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. These active esters are more reactive than their OBt counterparts, leading to faster reaction times, higher yields, and reduced side reactions, particularly for sterically hindered or electronically challenging substrates.[7]
Caption: General mechanisms for amide bond formation.
Pillar 2: Experimental Protocols & Field-Proven Insights
The following protocols provide detailed, step-by-step procedures for the coupling of this compound with a representative primary or secondary amine.
General Experimental Workflow
A successful coupling reaction follows a systematic workflow from preparation to purification. This process ensures reproducibility and maximizes the purity of the final product.
Caption: Standard workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and reliable choice for a wide range of substrates. The inclusion of HOBt is critical for minimizing side product formation.[5]
Principle: The carboxylic acid is activated by EDC in the presence of HOBt to form an HOBt-ester intermediate. This activated species then reacts with the amine to form the amide bond, releasing HOBt and generating a water-soluble urea byproduct derived from EDC, which is easily removed during aqueous work-up.[6][8]
Materials & Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 181.22 | 1.0 | 181 mg |
| Amine (Primary or Secondary) | - | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (Anhydrous) | 135.12 | 1.2 | 162 mg |
| DIPEA | 129.24 | 2.5 | 434 µL |
| Anhydrous Solvent (DCM or DMF) | - | - | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon adding EDC.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.
Protocol 2: HATU Mediated Coupling
HATU is a superior coupling reagent for challenging substrates, including sterically hindered components or less nucleophilic amines, often resulting in faster reactions and higher yields.[1][9]
Principle: The carboxylic acid is pre-activated with HATU and a non-nucleophilic base (DIPEA) to form a highly reactive OAt-ester. The subsequent addition of the amine leads to a rapid and efficient formation of the amide bond. The order of addition is crucial to prevent the amine from reacting directly with HATU to form an undesired guanidinium byproduct.[7][8]
Materials & Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 181.22 | 1.0 | 181 mg |
| Amine (Primary or Secondary) | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 2.0-3.0 | 347-521 µL |
| Anhydrous Solvent (DMF) | - | - | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M) and stir to dissolve.
-
Pre-activation: Add DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.
-
Amine Addition: Add a solution of the amine (1.1 eq) in a small amount of anhydrous DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (highly effective at removing DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the final product.
Pillar 3: Data Summary and Troubleshooting
Comparative Overview of Protocols
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Reactivity | Good, broadly applicable | Excellent, superior for difficult couplings |
| Reaction Time | 4-16 hours | 1-4 hours |
| Typical Yield | Good to Excellent (70-95%) | Excellent (>90%) |
| Key Byproduct | Water-soluble urea | Water-soluble tetramethylurea and HOAt salts |
| Cost | Low | High |
| Expert Insight | Reliable workhorse. Ensure HOBt is anhydrous. | Method of choice for hindered or valuable amines. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive reagents (moisture).2. Insufficient base.3. Low amine nucleophilicity. | 1. Use fresh, anhydrous solvents and reagents.2. Ensure sufficient DIPEA is used.3. Switch to a more powerful coupling reagent like HATU. Increase reaction time/temperature. |
| N-Acylurea Byproduct (EDC) | O-acylisourea rearrangement is faster than amine attack. | Ensure HOBt is added and is of good quality. Run the reaction at 0 °C initially. |
| Unreacted Starting Material | Insufficient activation or reaction time. | Add slightly more coupling reagent (1.3-1.5 eq). Increase reaction time. For HATU, ensure pre-activation step is complete. |
| Difficult Purification | Byproducts co-elute with product. | Ensure the aqueous work-up is performed thoroughly to remove water-soluble byproducts before chromatography. Use a different solvent system for chromatography. |
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid
Introduction: The Versatility of the 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Scaffold
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrrole core is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents, exhibiting properties ranging from antibacterial and antiviral to anti-inflammatory and anticancer activities.[1][2] The N-tert-butyl group provides steric bulk and enhances solubility in organic solvents, while the carboxylic acid at the 3-position serves as a versatile handle for a variety of chemical transformations. This guide provides detailed protocols for the derivatization of this scaffold, focusing on esterification, amidation, and functionalization of the pyrrole ring, offering researchers a robust toolkit for analog synthesis and library generation.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the most readily functionalized position on the this compound core. Standard transformations such as esterification and amidation can be achieved under mild conditions, allowing for the introduction of a wide range of functional groups and molecular probes.
A. Esterification: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylates
Esterification of this compound can be accomplished through several methods. The choice of method often depends on the desired ester and the scale of the reaction.
For the synthesis of simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification offers a straightforward and cost-effective approach.[3][4][5][6] The reaction involves heating the carboxylic acid in an excess of the corresponding alcohol with a catalytic amount of a strong acid.
Causality of Experimental Choices:
-
Excess Alcohol: The Fischer esterification is an equilibrium-controlled process.[5] Using the alcohol as the solvent drives the equilibrium towards the ester product according to Le Châtelier's principle.
-
Acid Catalyst: Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][6]
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back to the starting materials. While not always necessary when using a large excess of alcohol, for less reactive alcohols or on a larger scale, removal of water using a Dean-Stark apparatus can improve yields.
Protocol 1: Synthesis of Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 1-tert-butyl-1H-pyrrole-3-carboxylate.
-
Purify the crude product by silica gel column chromatography if necessary.
A particularly useful method for the synthesis of tert-butyl esters of pyrrole carboxylic acids involves the use of N,N-dimethylformamide di-tert-butyl acetal.[7] This reagent serves as a powerful tert-butylating agent under relatively mild conditions.
Causality of Experimental Choices:
-
N,N-Dimethylformamide di-tert-butyl acetal: This reagent readily transfers a tert-butyl group to the carboxylic acid upon heating, with the formation of N,N-dimethylformamide and tert-butanol as byproducts.
-
Refluxing Benzene: The reaction is typically carried out in a non-polar solvent like benzene or toluene at reflux to facilitate the reaction.
Protocol 2: Synthesis of tert-butyl 1-tert-butyl-1H-pyrrole-3-carboxylate
Materials:
-
This compound
-
N,N-Dimethylformamide di-tert-butyl acetal
-
Benzene or Toluene, anhydrous
-
Diethyl ether
-
5% Sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Suspend this compound (1.0 eq) in dry benzene or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux.
-
Add N,N-dimethylformamide di-tert-butyl acetal (2.0-4.0 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for an additional 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic solution sequentially with 5% sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired tert-butyl ester.[7]
B. Amidation: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxamides
Amide bond formation is a cornerstone of drug discovery and development. The carboxylic acid of the title compound can be readily converted to a wide array of amides using standard peptide coupling reagents.
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation.[1][8]
Causality of Experimental Choices:
-
EDC (Carbodiimide): EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (Coupling Additive): HOBt reacts with the O-acylisourea intermediate to form an active ester. This intermediate is less prone to racemization (if chiral centers are present) and side reactions compared to the O-acylisourea itself. It then reacts with the amine to form the amide bond.
-
Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is often added to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the reaction to completion.
Protocol 3: General Procedure for the Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxamides
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), EDC·HCl (1.1-1.5 eq), and HOBt (1.1-1.5 eq) in anhydrous DCM or DMF.
-
Add DIPEA or Et₃N (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Table 1: Summary of Reaction Conditions for Carboxylic Acid Derivatization
| Derivatization | Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| Methyl Esterification | MeOH, cat. H₂SO₄ | Methanol | Reflux | 4-16 | Good to Excellent |
| tert-Butyl Esterification | N,N-Dimethylformamide di-tert-butyl acetal | Benzene/Toluene | Reflux | 1-2 | Good |
| Amidation | Amine, EDC·HCl, HOBt, DIPEA | DCM/DMF | Room Temp. | 12-24 | Good to Excellent |
II. Derivatization of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[9] The directing effects of the N-tert-butyl and 3-carboxy groups will influence the position of substitution. Generally, electrophilic attack is favored at the C2 and C5 positions.
A. Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The steric bulk of the N-tert-butyl group may influence the regioselectivity of the formylation.[12]
Causality of Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloromethyliminium salt, which attacks the electron-rich pyrrole ring.[11]
-
Low Temperature: The reaction is often initiated at low temperatures to control the exothermic reaction and improve selectivity.
Protocol 4: Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Saturated sodium acetate solution
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.
-
Slowly add POCl₃ (1.1-1.5 eq) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
B. Bromination with N-Bromosuccinimide (NBS)
Halogenation of the pyrrole ring can be readily achieved using N-halosuccinimides. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.[13]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS provides a source of electrophilic bromine (Br⁺) for the electrophilic aromatic substitution reaction.[13]
-
Anhydrous THF or DCM: Anhydrous aprotic solvents are used to prevent side reactions of NBS with water or protic solvents.
-
Low Temperature: Performing the reaction at low temperatures (-78 °C) can help to control the reactivity and improve the selectivity for monobromination over polybromination.[13]
Protocol 5: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.0 eq for monobromination) in a minimal amount of anhydrous THF or DCM.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Table 2: Summary of Reaction Conditions for Pyrrole Ring Functionalization
| Derivatization | Reagents | Solvent | Temperature | Time (h) |
| Formylation | POCl₃, DMF | DCM | 0 °C to RT | 2-4 |
| Bromination | NBS | THF or DCM | -78 °C | 1-2 |
III. Experimental Workflows
The following diagrams illustrate the general workflows for the key derivatization reactions described in this guide.
Caption: Fischer Esterification Workflow.
Caption: Amide Coupling Workflow.
IV. Purification and Characterization
Purification of the synthesized derivatives is typically achieved by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient elution, for example, with ethyl acetate in hexanes, is often effective.
Characterization of the final products should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivative and the successful incorporation of the new functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O stretch of esters and amides).
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
The Strategic Application of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Pyrrole Scaffold and the Significance of the tert-Butyl Moiety
The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its aromaticity, hydrogen bonding capabilities, and susceptibility to functionalization make it a privileged scaffold in drug design. Pyrrole-3-carboxylic acid, in particular, serves as a versatile intermediate, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Notable drugs such as Atorvastatin and Sunitinib feature a pyrrole core, underscoring its therapeutic relevance.[5]
This guide focuses on a specific, strategically important derivative: 1-tert-butyl-1H-pyrrole-3-carboxylic acid . The introduction of a tert-butyl group at the N-1 position of the pyrrole ring is a deliberate design choice in medicinal chemistry. This bulky, lipophilic group can confer several advantageous properties to a drug candidate:
-
Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing N-dealkylation, a common metabolic pathway for N-substituted heterocyles. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can enhance membrane permeability and influence the overall solubility and absorption characteristics of a molecule.
-
Probing Steric Pockets: In structure-based drug design, the tert-butyl group is an excellent tool for probing large, hydrophobic pockets within a biological target, such as an enzyme's active site. Its defined size and shape can lead to enhanced binding affinity and selectivity. A well-known example of this principle is the p38α MAP kinase inhibitor BIRB 796, where a tert-butyl group is essential for high-affinity binding.[6]
While a marketed drug featuring the precise this compound scaffold is not yet available, its utility as a building block in drug discovery is significant. This document provides a comprehensive overview of its applications, synthesis, and evaluation in a medicinal chemistry context, with a focus on its potential in the development of kinase inhibitors for oncology.
Application Focus: Kinase Inhibition in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. As such, they are a major target class for oncology drug discovery. The 1-tert-butyl-1H-pyrrole-3-carboxamide scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to be readily functionalized to interact with key features of the ATP-binding site.
The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below:
Synthesis Protocols
Protocol 1: Synthesis of this compound
The synthesis of N-substituted pyrrole-3-carboxylic acids can be efficiently achieved through a one-step continuous flow Hantzsch reaction, followed by N-alkylation.[3][4] This protocol describes a general laboratory-scale batch synthesis.
Materials:
-
Ethyl 4-chloroacetoacetate
-
tert-Butylamine
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Magnesium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of Ethyl 1-tert-butyl-1H-pyrrole-3-carboxylate:
-
In a round-bottom flask, dissolve ethyl 4-chloroacetoacetate (1 eq) in anhydrous ethanol.
-
Add tert-butylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Add sodium ethoxide (1.1 eq) portion-wise, and then heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield ethyl 1-tert-butyl-1H-pyrrole-3-carboxylate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ester in a mixture of ethanol and 2 M sodium hydroxide solution.
-
Heat the mixture to 60°C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M hydrochloric acid, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Protocol 2: Synthesis of a Representative 1-tert-butyl-1H-pyrrole-3-carboxamide Derivative
The carboxylic acid is a versatile handle for creating a library of amides, a common functional group in kinase inhibitors.
Materials:
-
This compound
-
A desired amine (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the final carboxamide.
Biological Evaluation: Kinase Inhibition Assay
A common method to assess the activity of potential kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate. The following is a generalized protocol for an in vitro kinase assay.
Materials:
-
Purified recombinant kinase (e.g., a tyrosine kinase)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (adenosine triphosphate)
-
Synthesized 1-tert-butyl-1H-pyrrole-3-carboxamide derivatives
-
Kinase assay buffer
-
A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, or a luminescence-based ATP detection kit like Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence, or absorbance) on a microplate reader.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%).
Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical data for a series of 1-tert-butyl-1H-pyrrole-3-carboxamides to illustrate a typical SAR study for kinase inhibition.
| Compound ID | R Group (on amide) | Kinase IC50 (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 150 |
| 1c | 4-Methoxyphenyl | 380 |
| 1d | 3-Pyridyl | 85 |
| 1e | 4-Pyridyl | 92 |
| 1f | Cyclohexyl | >1000 |
-
An aromatic R group is preferred over an aliphatic one (compare 1a-e with 1f ).
-
Electron-withdrawing substituents on the phenyl ring, such as fluorine, can improve potency (compare 1b with 1a and 1c ).
-
A nitrogen atom in the aromatic ring, as in the pyridyl derivatives, is beneficial for activity, potentially by forming a hydrogen bond with the kinase hinge region (compare 1d and 1e with 1a ).
The following diagram illustrates the key interactions of a hypothetical 1-tert-butyl-1H-pyrrole-3-carboxamide inhibitor with a kinase ATP-binding site.
Conclusion
This compound is a valuable and strategically designed building block in medicinal chemistry. The tert-butyl group offers a powerful tool to enhance metabolic stability and to probe hydrophobic binding pockets, thereby improving the drug-like properties of the resulting compounds. While its full potential is still being explored, the synthetic accessibility of this scaffold, coupled with the proven track record of pyrrole derivatives in medicine, makes it a highly attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this promising scaffold in their drug discovery endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Advanced Synthesis in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, pyrrole-3-carboxylic acid derivatives are crucial intermediates in the synthesis of pharmacologically active compounds, such as CB1 inverse agonists.[3][4][5] The traditional batch synthesis of these compounds often involves multiple steps, leading to lengthy reaction times, the need for purification of intermediates, and challenges in scalability.[6]
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages over conventional batch processes.[7][8][9][10] This methodology involves the continuous pumping of reagents through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time.[8][9] The enhanced heat and mass transfer in microreactors leads to higher yields, shorter reaction times, improved safety, and greater consistency in product quality.[8][9][11] This application note provides a detailed protocol for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, leveraging an in-situ hydrolysis of tert-butyl esters.[3][4][6]
Reaction Principle: A Modified Hantzsch Pyrrole Synthesis with In-Situ Hydrolysis
This protocol is based on a modified Hantzsch pyrrole synthesis, a multicomponent reaction involving a β-ketoester, a primary amine, and an α-haloketone.[12] A key innovation in this continuous flow process is the use of tert-butyl acetoacetates as the β-ketoester component. The hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation is ingeniously utilized to catalyze the in situ hydrolysis of the tert-butyl ester to the desired carboxylic acid within the same microreactor.[3][4][6][13] This elegant approach streamlines the synthesis into a single, uninterrupted step, obviating the need for a separate hydrolysis and workup procedure.[3][6]
The overall transformation can be represented as follows:
tert-butyl acetoacetate + primary amine + α-bromoketone → Pyrrole-3-carboxylic acid + tert-butanol + HBr
Experimental Workflow: From Reagents to Product
The continuous flow setup for this synthesis is designed for precise control and efficient mixing of the reagents. The workflow involves the preparation of two stock solutions that are then pumped into a microreactor where the reaction occurs at an elevated temperature. The product stream is then collected for analysis and purification.
Caption: Workflow for the continuous flow synthesis of pyrrole-3-carboxylic acid derivatives.
Detailed Protocol
1. Reagent Preparation:
-
Stock Solution A: In a volumetric flask, prepare a solution of the desired primary amine (1.0 equiv) and tert-butyl acetoacetate (1.1 equiv) in anhydrous 1,4-dioxane.
-
Stock Solution B: In a separate volumetric flask, prepare a solution of the α-bromoketone (1.0 equiv) in anhydrous 1,4-dioxane to the same concentration as Stock Solution A.
2. Continuous Flow Reactor Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram. A commercially available microreactor system is recommended.
-
Use two syringe pumps to deliver the reagent solutions at equal flow rates.
-
Connect the outlets of the syringe pumps to a T-mixer to ensure efficient mixing of the two reagent streams.
-
Connect the outlet of the T-mixer to the inlet of a microreactor coil. A glass microreactor is suitable for this synthesis.[13]
-
Place the microreactor in a heating unit capable of maintaining a stable temperature.
-
Connect the outlet of the microreactor to a collection vial.
3. Reaction Execution:
-
Set the temperature of the microreactor to 100 °C.
-
Set the flow rate of each syringe pump to achieve the desired residence time in the microreactor. A typical total flow rate might be 100 µL/min for a 1 mL reactor, resulting in a 10-minute residence time.
-
Begin pumping both Stock Solution A and Stock Solution B simultaneously into the microreactor.
-
Allow the system to reach a steady state before collecting the product. This typically takes 2-3 times the residence time.
-
Collect the product stream in a vial.
4. Product Isolation and Purification:
-
Upon completion of the reaction, concentrate the collected product stream under reduced pressure to remove the solvent.
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Reaction Mechanism: The Paal-Knorr Synthesis Core
The formation of the pyrrole ring in this synthesis proceeds via a Paal-Knorr type mechanism.[14][15][16] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this specific Hantzsch modification, the 1,4-dicarbonyl intermediate is formed in situ.
Caption: Simplified Paal-Knorr type mechanism for pyrrole formation.
Representative Data
The following table summarizes the results for the continuous flow synthesis of a representative pyrrole-3-carboxylic acid derivative.[3][6]
| Entry | R¹ | R² | R³ | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzyl | Methyl | Phenyl | 10 | 100 | 85 |
| 2 | Phenyl | Methyl | 4-Chlorophenyl | 10 | 100 | 82 |
| 3 | Cyclohexyl | Methyl | Phenyl | 10 | 100 | 78 |
| 4 | H | Methyl | Phenyl | 10 | 100 | 75 |
Advantages of the Continuous Flow Approach
-
Efficiency: The one-step synthesis significantly reduces overall reaction time and simplifies the workflow compared to multistep batch processes.[3][6]
-
Safety: The small reactor volume enhances heat dissipation and allows for the safe handling of exothermic reactions and potentially hazardous reagents.[8][9][10]
-
Scalability: Scaling up the production is straightforward by extending the operation time or by using a larger reactor, without the need for re-optimization.[8]
-
High Yields and Purity: The precise control over reaction conditions often leads to higher yields and purer products with fewer byproducts.[3][8]
-
Automation: Continuous flow systems are amenable to automation, enabling high-throughput synthesis and library generation for drug discovery.[3][4]
Conclusion
The continuous flow synthesis of pyrrole-3-carboxylic acid derivatives offers a robust, efficient, and scalable alternative to traditional batch methods. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting. The adoption of such advanced synthetic technologies is poised to accelerate the discovery and development of new therapeutics.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. syrris.com [syrris.com]
- 4. scispace.com [scispace.com]
- 5. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. contractpharma.com [contractpharma.com]
- 8. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 9. blog.glchemtec.ca [blog.glchemtec.ca]
- 10. Continuous Flow Chemistry for the Pharmaceutical Industry [rccostello.com]
- 11. helgroup.com [helgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. syrris.com [syrris.com]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Strategic Role of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid in the Synthesis of Next-Generation CB1 Inverse Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system but also present in peripheral tissues.[1] Its overactivation has been linked to various metabolic disorders.[2] CB1 inverse agonists, which bind to the receptor and reduce its basal activity, have shown significant therapeutic promise for treating obesity, type 2 diabetes, and related metabolic syndromes.[1][2][3][4] However, the development of first-generation compounds like rimonabant was halted due to centrally-mediated psychiatric side effects.[1][5] This has shifted the focus to developing peripherally restricted inverse agonists that avoid blood-brain barrier penetration, thereby offering a safer therapeutic window.[1][6] Within this pursuit, the pyrrole-3-carboxamide scaffold has emerged as a privileged structure. This guide provides an in-depth examination of a critical building block, 1-tert-butyl-1H-pyrrole-3-carboxylic acid , detailing its synthesis and application in the construction of potent and selective CB1 inverse agonists.
The Scientific Rationale: Why the 1-tert-butyl-pyrrole Scaffold?
The efficacy of a CB1 inverse agonist is dictated by its molecular architecture and its ability to stabilize an inactive conformation of the receptor.[3] The pyrrole-3-carboxamide core serves as a rigid and effective scaffold for orienting key pharmacophoric groups.
-
The Pyrrole Core: This aromatic heterocycle acts as the central hub, connecting the primary interacting moieties. Its electronic properties and planarity are crucial for establishing foundational binding interactions within the receptor pocket.
-
The N1-Substituent (tert-Butyl Group): The choice of the tert-butyl group at the N1 position is a deliberate design element. This bulky, lipophilic group serves multiple functions:
-
Steric Anchor: It occupies a specific hydrophobic pocket within the CB1 receptor, contributing significantly to binding affinity.
-
Modulation of Physicochemical Properties: It increases lipophilicity, which can influence cell permeability and metabolic stability.
-
Metabolic Shielding: The bulky nature can sterically hinder enzymatic degradation of the pyrrole ring, potentially improving the pharmacokinetic profile of the final compound.
-
-
The C3-Carboxamide Linker: This amide bond is a critical interaction point, often forming hydrogen bonds with key amino acid residues in the receptor. The groups attached to this amide are varied to fine-tune potency, selectivity, and pharmacokinetic properties.
The logical flow from the core scaffold to the final drug candidate is illustrated below.
Protocol: Synthesis of the Key Intermediate
The synthesis of this compound can be efficiently achieved via a multi-step process, often beginning with a Hantzsch-type pyrrole synthesis.[7][8][9] A modern and highly efficient approach utilizes continuous flow chemistry, which leverages the in-situ generation of HBr to hydrolyze a tert-butyl ester precursor.[7][9][10][11]
Protocol 2.1: Synthesis of tert-Butyl 1-(tert-butyl)-1H-pyrrole-3-carboxylate
This protocol describes a batch synthesis adaptation of the Hantzsch pyrrole synthesis.
Materials & Reagents:
-
tert-Butyl acetoacetate
-
tert-Butylamine
-
3-Bromo-2-oxopropanoic acid ethyl ester (or similar α-haloketone)
-
Diisopropylethylamine (DIPEA)
-
Toluene or Dimethylformamide (DMF)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butyl acetoacetate (1.0 eq) in toluene.
-
Add tert-butylamine (1.1 eq) and DIPEA (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the α-haloketone (1.0 eq) in toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the tert-butyl ester intermediate.
Protocol 2.2: Hydrolysis to this compound
Materials & Reagents:
-
tert-Butyl 1-(tert-butyl)-1H-pyrrole-3-carboxylate (from Protocol 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the tert-butyl ester intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise. The tert-butyl ester is highly sensitive to acid, and this step facilitates its cleavage.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The carboxylic acid product will precipitate or can be extracted.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound, typically as a solid.
Application Protocol: Synthesis of a Model CB1 Inverse Agonist
The true utility of this compound is realized in its coupling to various amine fragments to generate libraries of potential drug candidates. The following protocol details a standard amide coupling reaction using HATU, a highly efficient coupling reagent that minimizes racemization and side reactions.[12][13]
Protocol 3.1: HATU-Mediated Amide Coupling
Materials & Reagents:
-
This compound (1.0 eq)
-
Target Amine (e.g., N-Boc-4-aminopiperidine, 1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate, Water, Brine, 5% LiCl solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature. This pre-activation step forms the highly reactive acyl-pyridinium intermediate.
-
Add the target amine to the reaction mixture.
-
Stir for 4-6 hours at room temperature. The reaction is typically complete within this timeframe. Monitor by LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with a 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
| Parameter | Condition / Reagent | Rationale |
| Carboxylic Acid | This compound | The core scaffold providing key binding interactions. |
| Amine | Varies based on SAR exploration | The diversity element for tuning potency and properties. |
| Coupling Reagent | HATU | High efficiency, fast reaction times, low epimerization risk.[13] |
| Base | DIPEA | Non-nucleophilic base to neutralize generated acids. |
| Solvent | Anhydrous DMF | Excellent solvent for all components, high boiling point. |
| Temperature | Room Temperature | Mild conditions sufficient for HATU-mediated coupling. |
| Typical Yield | 60-95% | Dependent on the specific amine used. |
Data Interpretation: Structure-Activity Relationships (SAR)
The power of using a versatile building block like this compound lies in the ability to rapidly generate a library of analogs for SAR studies. By systematically modifying the amine fragment coupled to the C3 position, researchers can probe the topology of the CB1 receptor binding pocket.
Table 1: Representative SAR Data for a Hypothetical Analog Series
| Compound ID | Amine Fragment (R Group) | CB1 Binding Affinity (Kᵢ, nM) | Functional Activity |
| CB-01 | Piperidin-4-yl | 150 | Weak Inverse Agonist |
| CB-02 | 1-(4-Chlorobenzyl)piperidin-4-yl | 12.5 | Potent Inverse Agonist |
| CB-03 | 1-(Adamantan-1-yl)piperidin-4-yl | 2.8 | High-Potency Inverse Agonist |
| CB-04 | (R)-3-amino-pyrrolidine | 85.0 | Moderate Inverse Agonist |
| CB-05 | 1-(4-Cyanophenyl)piperazin-1-yl | 22.1 | Potent Inverse Agonist |
Analysis of SAR Trends:
-
Effect of Lipophilicity: The transition from CB-01 to CB-02 and CB-03 demonstrates a clear trend: increasing the lipophilicity and steric bulk of the R group with a 4-chlorobenzyl or an adamantyl moiety dramatically improves binding affinity. This suggests the presence of a large, hydrophobic sub-pocket in the CB1 receptor that can be exploited for enhanced binding.
-
Importance of Aromatic Interactions: The high affinity of CB-02 and CB-05 indicates that aromatic rings on the amine fragment can engage in favorable π-π stacking or other non-covalent interactions within the receptor.
-
Conformational Constraint: Comparing the piperidine series (CB-01 to CB-03 ) with the pyrrolidine analog (CB-04 ) highlights how the geometry and conformational flexibility of the amine ring system can influence binding.
This systematic approach allows for the rational design of compounds with optimized potency and desired pharmacokinetic profiles, underscoring the strategic importance of the initial scaffold selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
- 9. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Scale-Up Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Derivatives: An Application Note and Protocol
Introduction
Pyrrole-3-carboxylic acid derivatives are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their versatile scaffold is a key structural motif in a wide array of biologically active molecules, including anti-inflammatory agents, antipsychotics, and CB1 inverse agonists.[1][2] The incorporation of a bulky tert-butyl group at the N-1 position can enhance metabolic stability and modulate the pharmacological profile of these compounds. Consequently, the development of robust and scalable synthetic routes to 1-tert-butyl-1H-pyrrole-3-carboxylic acid and its derivatives is a critical endeavor for researchers and drug development professionals.
This application note provides a comprehensive guide to the scale-up synthesis of this important class of molecules. We will explore various synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed, field-proven protocols for their implementation. The focus will be on methodologies that are not only efficient and high-yielding but also amenable to large-scale production, addressing the practical challenges encountered in an industrial setting.
Synthetic Strategies for the Pyrrole Core
The construction of the pyrrole ring is the cornerstone of synthesizing the target compounds. Several classical and modern methods are available, each with its own set of advantages and limitations for scale-up.
Classical Approaches: Paal-Knorr and Hantzsch Syntheses
The Paal-Knorr synthesis is a widely utilized and reliable method for constructing the pyrrole ring.[1][3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, tert-butylamine. The reaction is typically acid-catalyzed and proceeds via a dehydrative cyclization. While effective, the availability of the requisite 1,4-dicarbonyl precursors can be a limiting factor for certain substitution patterns.
The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[2][4][5] This method can provide access to a diverse range of substituted pyrroles. However, yields can sometimes be modest, and the multi-component nature of the reaction can present challenges in process control and optimization for large-scale production.[2][4]
Modern Advancements: Continuous Flow Synthesis
A significant advancement in the synthesis of pyrrole-3-carboxylic acid derivatives is the development of one-step continuous flow methodologies .[2][4][6][7][8][9][10] This approach utilizes microreactors to achieve rapid and efficient synthesis directly from readily available starting materials like tert-butyl acetoacetate, primary amines, and α-bromoketones.[2][4][6] A key advantage of this method is the in situ hydrolysis of the tert-butyl ester intermediate, facilitated by the HBr generated as a byproduct in the Hantzsch-type reaction, to directly yield the desired carboxylic acid.[2][4][6] This eliminates the need for a separate deprotection step, streamlining the overall process. The scalability of this continuous flow process has been demonstrated, with the potential to produce significant quantities of the target compound in a short period.[2][7]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of this compound derivatives, with a focus on a scalable batch process and a continuous flow method.
Protocol 1: Scalable Batch Synthesis via Paal-Knorr Condensation
This protocol outlines a robust batch process for the synthesis of a 1-tert-butyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which can then be hydrolyzed to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
To a stirred solution of hexane-2,5-dione (1 equivalent) in ethanol, add ethyl acetoacetate (1 equivalent) and tert-butylamine (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl 1-tert-butyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis to 1-tert-butyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.
| Step | Reactants | Solvents | Key Parameters | Typical Yield |
| 1 | Hexane-2,5-dione, Ethyl acetoacetate, tert-Butylamine | Ethanol | Reflux | 70-85% |
| 2 | Ethyl 1-tert-butyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, NaOH | Ethanol/Water | Reflux | >90% |
Protocol 2: Continuous Flow Synthesis of this compound Derivatives
This protocol is adapted from the one-step continuous flow synthesis developed by Cosford and colleagues and is highly amenable to scale-up for producing a variety of derivatives.[2][4][6][7][8]
System Setup:
A continuous flow microreactor system equipped with multiple syringe pumps, a T-mixer, and a heated reactor coil is required.
Reagent Preparation:
-
Solution A: A solution of tert-butyl acetoacetate (1 equivalent) and tert-butylamine (1.1 equivalents) in a suitable solvent (e.g., DMF).
-
Solution B: A solution of the desired α-bromoketone (1 equivalent) in the same solvent.
Procedure:
-
Set the temperature of the microreactor coil to the optimized temperature (e.g., 150-200 °C).
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream then enters the heated microreactor coil. The residence time is controlled by the flow rate and the reactor volume.
-
The output from the reactor is collected. The solvent can be removed under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
Key Advantages of the Flow Method:
-
Rapid Synthesis: Significantly reduced reaction times compared to batch processing.
-
Enhanced Safety: The small reaction volume within the microreactor minimizes the risks associated with exothermic reactions.
-
Streamlined Process: In situ hydrolysis of the tert-butyl ester simplifies the workflow.[2][4][6]
-
Scalability: Production can be scaled up by running the system for longer durations or by using a larger capacity reactor.[2][7]
| Reactant Class | Example | Solvent | Temperature | Residence Time | Typical Yield |
| β-Ketoester | tert-Butyl acetoacetate | DMF | 180 °C | 5-10 min | 60-75% |
| Primary Amine | tert-Butylamine | DMF | 180 °C | 5-10 min | 60-75% |
| α-Bromoketone | 2-Bromoacetophenone | DMF | 180 °C | 5-10 min | 60-75% |
Reaction Mechanisms and Workflow Visualization
Understanding the underlying reaction mechanisms is crucial for process optimization and troubleshooting.
Paal-Knorr Synthesis Mechanism
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring.
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Continuous Flow Synthesis Workflow
The continuous flow process integrates reaction and in situ workup into a seamless operation.
Caption: Workflow for the continuous flow synthesis of pyrrole-3-carboxylic acids.
Conclusion
The synthesis of this compound derivatives is a critical task in modern drug discovery and development. While classical methods like the Paal-Knorr synthesis remain valuable, the advent of continuous flow technology offers a highly efficient, safe, and scalable alternative. By understanding the principles behind these synthetic strategies and implementing robust protocols, researchers and drug development professionals can effectively produce these important compounds on a large scale, accelerating the journey from laboratory discovery to clinical application.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. syrris.com [syrris.com]
- 9. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. | Semantic Scholar [semanticscholar.org]
- 10. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-tert-butyl-1H-pyrrole-3-carboxylic Acid in Modern Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrrole Scaffold as a Privileged Structure in Agrochemical Discovery
The pyrrole ring is a foundational heterocyclic motif that has yielded a remarkable array of biologically active molecules, from pharmaceuticals to high-performance materials. In the realm of agriculture, this scaffold is particularly privileged, forming the core of several commercial pesticides.[1][2] Its aromatic nature and rich substitution chemistry allow for the fine-tuning of physicochemical properties, enabling researchers to optimize potency, selectivity, and environmental profile.
This guide focuses on 1-tert-butyl-1H-pyrrole-3-carboxylic acid , a versatile synthetic intermediate poised for agrochemical discovery. The strategic placement of its functional groups provides an ideal platform for generating diverse chemical libraries:
-
The N-tert-butyl Group: This bulky, lipophilic group serves a dual purpose. It enhances the molecule's solubility in organic media and lipids, which can be critical for penetrating the waxy cuticles of plants or the exoskeletons of insects. Furthermore, it provides steric hindrance that can increase metabolic stability by shielding the pyrrole ring from enzymatic degradation.
-
The C3-Carboxylic Acid: This functional group is the primary handle for chemical diversification. It is readily converted into a wide range of derivatives, most notably amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR). Pyrrole-3-carboxamides, in particular, are a well-established class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[3][4][5]
These application notes provide a comprehensive framework for leveraging this compound as a core building block, from its synthesis and derivatization to its evaluation in robust agrochemical screening protocols.
Section 1: Synthesis of the Core Scaffold and Derivative Library
The successful application of this scaffold begins with its efficient and scalable synthesis. While various classical methods like the Paal-Knorr and Hantzsch syntheses exist for pyrrole formation[6][7][8], modern continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.[9][10][11]
Protocol 1: Continuous Flow Synthesis of this compound
This protocol is adapted from established one-step flow syntheses of pyrrole-3-carboxylic acids, which utilize the in-situ hydrolysis of a tert-butyl ester precursor.[9][11][12] The HBr generated as a byproduct in the Hantzsch reaction is ingeniously repurposed to cleave the ester, yielding the desired carboxylic acid in a single, uninterrupted process.
Rationale: Flow chemistry minimizes the handling of potentially unstable intermediates and allows for precise control over reaction parameters (temperature, pressure, residence time), often leading to higher yields and purity compared to batch synthesis.[8]
Materials:
-
tert-Butyl acetoacetate
-
tert-Butylamine
-
2-Bromoacetophenone (or other α-haloketone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Microfluidic flow reactor system with multiple pump inputs, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of tert-butyl acetoacetate, tert-butylamine (1.1 eq), and DIPEA (1.2 eq) in anhydrous DMF.
-
Solution B: Prepare a solution of 2-bromoacetophenone (1.0 eq) in anhydrous DMF.
-
-
System Setup:
-
Set up a two-pump flow chemistry system feeding into a T-mixer.
-
Connect the T-mixer output to a heated reactor coil (e.g., 10 mL PFA tubing). Recommended temperature: 180-200°C.
-
Install a back-pressure regulator (e.g., 100-200 psi) after the reactor coil to ensure the solvent remains in a liquid state at elevated temperatures.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a 10-minute residence time in a 10 mL reactor) into the T-mixer.
-
The combined stream immediately enters the heated reactor coil. The Hantzsch condensation occurs, followed by the HBr-mediated in situ hydrolysis of the tert-butyl ester.
-
Collect the reactor output after the system has reached a steady state (typically after 3-5 reactor volumes have been processed).
-
-
Workup and Purification:
-
Cool the collected reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl, followed by brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Safety Precautions:
-
Always handle reagents in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15]
-
2-Bromoacetophenone is a lachrymator; handle with extreme care.
-
Operations at high temperature and pressure should be conducted behind a blast shield.
Protocol 2: Parallel Synthesis of a Pyrrole-3-Carboxamide Library
With the core acid in hand, the next step is to create a library of derivatives for biological screening. Amide coupling is a robust and high-yielding reaction, ideal for this purpose.
Rationale: By reacting the core acid with a diverse panel of primary and secondary amines, a library can be generated that systematically probes the chemical space around the C3 position. This variation is key to discovering potent and selective structure-activity relationships.[4][16]
Materials:
-
This compound
-
A diverse library of amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
-
DIPEA
-
DMF (anhydrous)
-
96-well reaction block or individual reaction vials.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 0.5 M).
-
Prepare a stock solution of HATU in DMF (e.g., 0.5 M).
-
Prepare individual stock solutions of each amine in your library in DMF (e.g., 0.6 M).
-
-
Reaction Setup (per well/vial):
-
To each well, add the carboxylic acid stock solution (1.0 eq).
-
Add the corresponding amine stock solution (1.2 eq).
-
Add DIPEA (3.0 eq).
-
Initiate the reaction by adding the HATU stock solution (1.1 eq).
-
-
Reaction and Monitoring:
-
Seal the reaction block/vials and shake at room temperature for 4-12 hours.
-
Monitor the reaction progress by taking a small aliquot and analyzing via LC-MS to confirm the consumption of the starting acid and the formation of the desired amide product.
-
-
High-Throughput Workup:
-
Upon completion, quench the reactions by adding water to each well.
-
Extract the products using a liquid-liquid extraction robot or manually with ethyl acetate.
-
Collect the organic layers and evaporate the solvent in a centrifugal evaporator.
-
-
Purification and Archiving:
-
The crude amides can be submitted for primary screening directly or purified via preparative HPLC.
-
Dissolve the final compounds in DMSO to create stock plates for biological assays and archive the remaining material.
-
Caption: Workflow for Synthesis of the Core Scaffold and Derivative Library.
Section 2: Agrochemical Screening Cascade
Once the compound library is generated, it enters a tiered screening process designed to efficiently identify promising candidates. The goal is to move from high-throughput, lower-complexity assays to lower-throughput, higher-complexity assays, enriching for potent and commercially viable leads at each stage.
Caption: A Tiered Agrochemical Screening Cascade.
Protocol 3: In Vitro Antifungal Microtiter Assay
This high-throughput assay quickly assesses the ability of compounds to inhibit fungal growth in a liquid medium.[3][17]
Rationale: This method allows for the rapid and simultaneous testing of hundreds of compounds at a single concentration. It provides a clear "hit/no-hit" result based on growth inhibition, which is used to select compounds for more detailed dose-response analysis.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Puccinia sorghi)
-
Potato Dextrose Broth (PDB), or other suitable liquid medium
-
Compound stock plates (10 mM in DMSO)
-
Positive control (e.g., commercial fungicide like Fluxapyroxad)[4]
-
Spectrophotometer (plate reader) capable of reading absorbance at 600 nm.
Procedure:
-
Plate Preparation:
-
Add 198 µL of PDB inoculated with fungal spores or mycelial fragments to each well of a 96-well plate.
-
The inoculum density should be calibrated to result in an OD₆₀₀ of ~0.6-0.8 in control wells after the incubation period.
-
-
Compound Addition:
-
Using a liquid handler or multichannel pipette, transfer 2 µL of compound from the DMSO stock plate to the corresponding wells of the assay plate. This results in a final concentration of 100 µM (assuming a 10 mM stock) and a final DMSO concentration of 1%.
-
Controls:
-
Negative Control: Add 2 µL of pure DMSO (vehicle control).
-
Positive Control: Add 2 µL of a commercial fungicide stock solution.
-
Media Blank: Wells containing only uninoculated PDB.
-
-
-
Incubation:
-
Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation.
-
Incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
Subtract the OD of the media blank from all other readings.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (OD_compound / OD_negative_control)) * 100
-
Compounds showing significant inhibition (e.g., >80%) are declared "hits" and are prioritized for secondary screening.
-
Protocol 4: In Vivo Insecticidal Leaf-Dip Assay
This assay evaluates the contact and/or ingestion toxicity of compounds against a target insect pest.[1][18]
Rationale: Moving from an in vitro to an in vivo system is a critical step. This assay provides more biologically relevant data by incorporating factors like compound stability on a leaf surface and uptake by the insect. It is a good primary screen for both contact and ingestion poisons.
Materials:
-
Target insect (e.g., 2nd or 3rd instar larvae of cotton leafworm, Spodoptera littoralis)
-
Host plant leaves (e.g., cotton or cabbage)
-
Compound solutions prepared in an appropriate solvent with a surfactant (e.g., 10% acetone, 0.1% Triton X-100 in water).
-
Petri dishes lined with moist filter paper.
Procedure:
-
Compound Preparation:
-
Prepare a test solution of each compound at a single high concentration (e.g., 100 ppm or 100 µg/mL).
-
Prepare a negative control solution (solvent + surfactant only) and a positive control solution (commercial insecticide like Chlorfenapyr).[18]
-
-
Leaf Treatment:
-
Using forceps, dip a leaf into the test solution for approximately 10-15 seconds, ensuring complete coverage.
-
Allow the leaf to air dry completely in a fume hood.
-
-
Insect Infestation:
-
Place one treated leaf into each Petri dish.
-
Carefully transfer 10 larvae into each dish using a fine paintbrush.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
-
Incubation:
-
Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 72 hours.
-
-
Mortality Assessment:
-
After 72 hours, count the number of dead larvae in each dish. Larvae are considered dead if they cannot move when gently prodded with a brush.
-
Calculate the percentage mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula if necessary.
-
Compounds causing high mortality (e.g., >80%) are selected as "hits" for dose-response studies.
-
Section 3: Data Analysis and Lead Optimization
"Hits" from primary screening undergo further testing to quantify their potency (EC₅₀/LC₅₀) and to build a structure-activity relationship (SAR) model.
EC₅₀/LC₅₀ Determination: This involves repeating the primary assays with a range of concentrations for each hit compound (typically using 8-10 point serial dilutions). The resulting data is plotted, and a dose-response curve is fitted to calculate the concentration that causes 50% inhibition (EC₅₀) or 50% mortality (LC₅₀).
Structure-Activity Relationship (SAR) Analysis
The goal of SAR is to understand how changes in the chemical structure affect biological activity.[19][20] By comparing the potency of different amides synthesized in Protocol 2, researchers can deduce which chemical features are beneficial or detrimental.
Example Hypothetical SAR Data Table:
| Compound ID | Amine Moiety (R-Group) | Fungal EC₅₀ (B. cinerea) [µM] | Insect LC₅₀ (S. littoralis) [ppm] |
| PYR-001 | -NH-Phenyl | 15.2 | >100 |
| PYR-002 | -NH-(4-Chlorophenyl) | 2.1 | 85.4 |
| PYR-003 | -NH-(2,4-Dichlorophenyl) | 0.8 | 42.1 |
| PYR-004 | -NH-(4-Trifluoromethylphenyl) | 0.5 | 15.7 |
| PYR-005 | -NH-Benzyl | 25.8 | 98.0 |
| PYR-006 | -NH-Cyclohexyl | >50 | >100 |
Causality and Insights from SAR:
-
Aromatic vs. Aliphatic: The data suggests an aromatic amine is crucial for activity (PYR-001 vs. PYR-006). This may be due to a required π-π stacking interaction in the target's binding pocket.
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups like chloro- (PYR-002, PYR-003) and trifluoromethyl- (PYR-004) to the phenyl ring dramatically increases both fungicidal and insecticidal potency. This indicates that the electronic properties of this ring are a key driver of activity. The CF₃ group in PYR-004 likely enhances binding affinity and may also improve metabolic stability and membrane permeability.
-
Positional Isomers: Comparing mono- and di-substituted analogs (PYR-002 vs. PYR-003) helps to map the topology of the binding site.
This iterative process of synthesis, testing, and analysis guides the design of the next generation of compounds, ultimately leading to the identification of a lead candidate with optimal potency and desired properties.
Section 4: Mechanistic Insights
Understanding the mechanism of action (MoA) is critical for developing a successful agrochemical. Pyrrole-based compounds are known to act via several mechanisms.[21][22][23]
-
Mitochondrial Uncoupling (Insecticides): Some N-arylpyrroles, like the commercial insecticide Chlorfenapyr, are pro-pesticides that are activated in the insect to a form that uncouples oxidative phosphorylation.[22] They disrupt the proton gradient across the inner mitochondrial membrane, shutting down ATP synthesis and leading to rapid cell death.
-
Succinate Dehydrogenase (SDH) Inhibition (Fungicides): Many carboxamide fungicides, including those with pyrrole cores, function as SDH inhibitors (SDHIs). They bind to Complex II of the mitochondrial electron transport chain, blocking respiration and halting energy production in the fungus.[3][4]
Caption: Potential Mechanisms of Action for Pyrrole-Based Agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. syrris.com [syrris.com]
- 12. syrris.com [syrris.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. lgcstandards.com [lgcstandards.com]
- 16. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, insecticidal, and acaricidal activities of novel 2-aryl-pyrrole derivatives containing ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for insecticidal pyrroles [agris.fao.org]
- 20. researchgate.net [researchgate.net]
- 21. A Review on Pyrrole Compounds with Insecticidal and Miticidal Activity | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
Protecting Group Strategies for 1-tert-butyl-1H-pyrrole-3-carboxylic acid: An In-Depth Technical Guide
Introduction: Navigating the Synthesis with a Sterically Hindered Pyrrole
1-tert-butyl-1H-pyrrole-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group on the pyrrole nitrogen sterically hinders the ring, influencing its reactivity and providing stability against certain reaction conditions. However, the carboxylic acid moiety at the 3-position often requires protection to allow for selective modifications elsewhere in the molecule or to facilitate specific coupling reactions. The selection of an appropriate protecting group for the carboxylic acid is a critical decision that hinges on the planned synthetic route, particularly the need for orthogonal deprotection in the presence of the acid-sensitive N-tert-butyl group.
This technical guide provides a comprehensive overview of protecting group strategies for this compound. We will delve into the rationale behind choosing a particular protecting group, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their synthetic endeavors.
The Challenge of Orthogonality: Coexistence of Two Acid-Labile Groups
The primary challenge in devising a protecting group strategy for this compound lies in the potential for the simultaneous cleavage of the N-tert-butyl group and the carboxylic acid protecting group under acidic conditions. The N-tert-butyl group, while offering stability, is susceptible to cleavage by strong acids.[1][2] This necessitates a careful selection of protecting groups for the carboxylic acid that can be removed under conditions that leave the N-tert-butyl group intact. This principle of selective removal of one protecting group in the presence of another is known as orthogonality.[3][4]
This guide will focus on common ester protecting groups and explore strategies to achieve their selective deprotection.
Protecting the Carboxylic Acid: A Comparative Analysis of Ester Protecting Groups
The most common strategy for protecting a carboxylic acid is its conversion to an ester. The choice of ester will dictate the deprotection method and its compatibility with the N-tert-butyl pyrrole scaffold.
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality with N-t-Bu | Advantages | Disadvantages |
| Methyl Ester | Fischer esterification (MeOH, cat. H₂SO₄) or CH₂N₂ | Saponification (e.g., LiOH, NaOH) | Excellent | Stable to acidic conditions. | Basic conditions may affect other functional groups. |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP or benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Excellent | Mild, neutral deprotection. | Not suitable for molecules with other reducible groups. |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ or N,N-dimethylformamide di-tert-butyl acetal | Mild, selective Lewis acid conditions (e.g., ZnBr₂, CeCl₃·7H₂O/NaI) or strong acid (TFA) | Moderate to Good (with careful selection of deprotection reagent) | Easily removed under mild acidic conditions. | Risk of N-t-Bu cleavage with strong acids. |
Experimental Protocols
PART 1: Protection of the Carboxylic Acid
This protocol utilizes a standard Fischer esterification.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
This protocol employs a carbodiimide-mediated esterification.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A convenient method for preparing benzyl esters using 2-benzyloxypyridine has also been reported, which may be advantageous in certain contexts.[5]
To avoid strong acidic conditions that could cleave the N-tert-butyl group, the use of N,N-dimethylformamide di-tert-butyl acetal is recommended for the tert-butylation of the carboxylic acid.[6]
Materials:
-
This compound
-
N,N-Dimethylformamide di-tert-butyl acetal
-
Benzene or Toluene, anhydrous
-
Diethyl ether
-
5% Sodium carbonate solution
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous benzene or toluene.
-
Heat the mixture to reflux.
-
Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise over 30 minutes.
-
Continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture, dilute with diethyl ether, and wash with 5% sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the residue by silica gel chromatography.[6]
PART 2: Deprotection of the Carboxylic Acid
Materials:
-
Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF or MeOH and water.
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.
Materials:
-
Benzyl 1-tert-butyl-1H-pyrrole-3-carboxylate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.
The key to an orthogonal strategy with a tert-butyl ester is the use of mild Lewis acids that can selectively cleave the ester in the presence of the N-tert-butyl group. While strong acids like trifluoroacetic acid (TFA) will likely cleave both groups[1][2], milder conditions can be employed.
Option A: Using Zinc Bromide (ZnBr₂)
Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been achieved using ZnBr₂.[7][8]
Materials:
-
tert-Butyl 1-tert-butyl-1H-pyrrole-3-carboxylate
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM.
-
Add anhydrous ZnBr₂ (1.5-2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the carboxylic acid.
Option B: Using Cerium(III) Chloride and Sodium Iodide (CeCl₃·7H₂O/NaI)
This system has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, which have similar acid lability to the N-tert-butyl group on the pyrrole.[9]
Materials:
-
tert-Butyl 1-tert-butyl-1H-pyrrole-3-carboxylate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium iodide (NaI)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a flask, reflux a suspension of CeCl₃·7H₂O (1.5 eq) and NaI (1.3 eq) in anhydrous acetonitrile for 24 hours to generate the active cerium complex.
-
Cool the mixture to room temperature and add the tert-butyl ester (1.0 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction, quench with water, and extract with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to afford the carboxylic acid.
Workflow Visualizations
General Protecting Group Strategy
References
- 1. rdworldonline.com [rdworldonline.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
From the desk of the Senior Application Scientist:
Welcome to the technical support center. The synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid is a common objective in medicinal chemistry and materials science, yet it presents several challenges that can significantly impact yield and purity. The steric hindrance of the N-tert-butyl group and the electronic nature of the pyrrole ring create a nuanced reaction landscape. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues and rationally optimize your synthesis.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common issues encountered during the synthesis, structured in a question-and-answer format based on likely experimental observations.
Q1: My overall yield is critically low after the two-step synthesis (N-alkylation followed by hydrolysis). Where should I begin my investigation?
A low overall yield is typically a compounding issue from one or both synthetic steps. The most efficient way to troubleshoot is to isolate the problematic step.
-
Analyze the N-tert-butylation Step: After reacting your starting material (e.g., Ethyl 1H-pyrrole-3-carboxylate) with a base and a tert-butylating agent, run a crude analysis (TLC, LC-MS, ¹H NMR).
-
If you observe primarily unreacted starting material, proceed to Q2 .
-
If the starting material is consumed but the desired N-tert-butylated ester is absent or minor, proceed to Q3 .
-
-
Analyze the Hydrolysis Step: If the N-tert-butylation step was successful in producing the intermediate ester in good yield, the issue lies in the final saponification. Proceed to Q4 for troubleshooting the hydrolysis.
The following diagram illustrates a logical troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Low Yield Analysis.
Q2: Analysis shows mostly unreacted pyrrole-3-carboxylate starting material. What's causing the N-tert-butylation to fail?
This is the most common failure mode and is almost always linked to inefficient deprotonation of the pyrrole nitrogen or subsequent ineffective alkylation due to steric hindrance.
-
Causality - The Steric Challenge: The NH proton of pyrrole has a pKa of about 17.5, requiring a strong base for deprotonation.[1] The resulting pyrrolide anion is nucleophilic. However, the subsequent SN2 reaction with a bulky electrophile like tert-butyl bromide is sterically hindered and slow.
-
Troubleshooting Steps:
-
Choice of Base: Sodium hydride (NaH) is the standard and most effective choice. It irreversibly deprotonates the pyrrole to form the sodium pyrrolide salt, driving the equilibrium forward. Using weaker bases like K₂CO₃ or triethylamine is insufficient for complete deprotonation and will result in low conversion.
-
Solvent & Temperature: Use a polar aprotic solvent like DMF or THF. DMF is often preferred as it can better solvate the sodium cation, increasing the nucleophilicity of the pyrrolide anion. The reaction often requires elevated temperatures (e.g., 60-80 °C) to overcome the activation energy associated with the sterically demanding alkylation. However, excessive heat can promote side reactions (see Q3).
-
Moisture Control: NaH reacts violently with water. Ensure your glassware is oven-dried and the solvent is anhydrous. Any moisture will quench the base and the pyrrolide anion, halting the reaction.
-
Reaction Time: Due to the slow nature of this specific alkylation, reaction times of 12-24 hours are not uncommon. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.
-
Q3: My starting material is consumed, but the yield of the N-tert-butylated intermediate is poor. What are the likely side products?
If the starting material is gone, but the product is missing, a competing reaction is dominant. For the tert-butylation of a pyrrolide, the primary side reaction is E2 elimination .
-
Causality - Elimination vs. Substitution: The pyrrolide anion is not only a nucleophile but also a reasonably strong base. When it reacts with a sterically hindered tertiary halide like tert-butyl bromide, it can abstract a proton from a beta-carbon, leading to the formation of isobutylene gas and regenerating the starting pyrrole.
Caption: Competing SN2 (Substitution) and E2 (Elimination) Pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: E2 reactions have a higher activation energy than SN2 reactions and are more favored at higher temperatures. After the initial deprotonation, try running the alkylation at a lower temperature (e.g., 40-50 °C) for a longer period.
-
Consider an Alternative Alkylating Agent: While less common, using tert-butyl alcohol under Mitsunobu conditions is a potential alternative, though it involves different challenges. A more practical approach is to use di-tert-butyl dicarbonate (Boc₂O) to install a Boc group, which is functionally equivalent for many applications.[2]
-
Q4: The hydrolysis of my purified 1-tert-butyl-1H-pyrrole-3-carboxylate ester is inefficient. How can I improve the yield of the final acid?
Incomplete hydrolysis or product degradation are the primary culprits here.
-
Causality - Steric Hindrance at the Carbonyl: The ester group at the 3-position is flanked by the bulky N-tert-butyl group, which can sterically hinder the approach of the hydroxide nucleophile during saponification.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Standard saponification conditions (e.g., NaOH or LiOH in a THF/water or MeOH/water mixture) may require refluxing for several hours (4-12 h) to drive the reaction to completion.
-
Use a Co-solvent: Employing a co-solvent like THF or Dioxane helps to solubilize the relatively nonpolar ester in the aqueous base, improving reaction kinetics.
-
Ensure Sufficient Base: Use a molar excess of the base (typically 2-5 equivalents) to ensure the reaction goes to completion and to neutralize the carboxylic acid product as it forms.
-
Acidification Workup: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with a strong acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid product. Adding the acid too quickly can cause a rapid temperature increase, potentially leading to degradation.
-
Q5: I am losing product during the final acidification/workup, and I suspect decarboxylation. Is this possible and how can I prevent it?
Yes, decarboxylation is a known side reaction for certain heterocyclic carboxylic acids, particularly under acidic conditions.[3][4]
-
Causality - Acid-Catalyzed Decarboxylation: While pyrrole-3-carboxylic acid is more stable than its 2-isomer, strong acidic conditions, especially when combined with heat, can promote the loss of CO₂. The mechanism involves protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[4][5]
-
Preventative Measures:
-
Avoid Excess Acid and Heat: During the workup, acidify slowly in an ice bath and only to the point of precipitation (pH 3-4). Avoid boiling the acidic aqueous solution.
-
Purification Method: If the product is prone to degradation on silica gel, consider recrystallization as the primary purification method. Suitable solvent systems include ethyl acetate/hexanes or ethanol/water.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable synthetic route? A: The most commonly cited and robust method involves two main steps:
-
N-tert-butylation: Deprotonation of Ethyl 1H-pyrrole-3-carboxylate with sodium hydride in anhydrous DMF, followed by alkylation with tert-butyl bromide.
-
Saponification: Hydrolysis of the resulting Ethyl 1-tert-butyl-1H-pyrrole-3-carboxylate using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water, followed by careful acidic workup.
Q: Why is sodium hydride (NaH) preferred over other bases for the N-alkylation? A: NaH is a non-nucleophilic, irreversible base.
-
Irreversible: It reacts with the pyrrole N-H to produce H₂ gas, which bubbles out of the solution, driving the deprotonation to completion according to Le Châtelier's principle.
-
Non-nucleophilic: The hydride (H⁻) is not a competing nucleophile that could react with the tert-butyl bromide. This ensures the pyrrolide anion is the only nucleophile present to perform the desired alkylation.
Q: Are there alternative methods to introduce the N-tert-butyl group? A: While direct alkylation is most common, other methods exist, though they are less frequently used for this specific substrate. One could explore reacting the pyrrole with isobutene gas in the presence of a strong acid catalyst, but this risks side reactions at the electron-rich pyrrole ring. For many research purposes, using di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis to form the N-Boc protected pyrrole is a much simpler and higher-yielding reaction.[2][6] The resulting tert-butyl 3-(ethoxycarbonyl)-1H-pyrrole-1-carboxylate can then be hydrolyzed.
Part 3: Recommended Experimental Protocol
This protocol represents a self-validating system, incorporating best practices to mitigate the common issues discussed above.
Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrrole-3-carboxylate
Caption: Workflow for the N-tert-butylation step.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Deprotonation: Add anhydrous DMF and cool the suspension to 0 °C in an ice bath. Add a solution of Ethyl 1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Observe for cessation of H₂ gas evolution. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add tert-butyl bromide (1.5 eq.) dropwise at room temperature. Heat the reaction mixture to 60 °C and stir for 18-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the product as a clear oil or low-melting solid.
Step 2: Synthesis of this compound
-
Saponification: Dissolve the purified ester (1.0 eq.) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.
-
Workup & Isolation: Cool the reaction mixture to 0 °C. Slowly acidify with 1M HCl with vigorous stirring until the pH is approximately 3. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Part 4: Data Summary Table
| Step | Key Reagents | Temp. (°C) | Time (h) | Common Pitfalls | Expected Yield |
| N-alkylation | NaH, t-BuBr, DMF | 0 to 60 | 18-24 | Incomplete reaction; E2 elimination | 40-60% |
| Saponification | LiOH, THF/H₂O | Reflux (~66) | 4-6 | Incomplete hydrolysis | 85-95% |
| Overall | Compounded low yields | 35-55% |
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. N-Boc-pyrrole 98 5176-27-2 [sigmaaldrich.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for the purification of 1-tert-butyl-1H-pyrrole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this compound. Our approach integrates fundamental chemical principles with practical, validated protocols to ensure you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. Which purification method should I attempt first?
The optimal initial purification strategy depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses (< 5 g), a well-executed acid-base extraction is the most efficient first step. This method specifically leverages the carboxylic acid moiety to separate it from neutral or basic impurities. If impurities persist or are acidic in nature, recrystallization or silica gel chromatography should be employed.
Q2: My crude product is a dark brown or black tar-like substance. What caused this and is it salvageable?
The formation of dark, tarry material is a common issue when working with pyrrole derivatives and strongly suggests polymerization .[1] This is often triggered by exposure to strong acids, high temperatures, or prolonged exposure to air (oxidation).[1]
To salvage the material:
-
Attempt to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter off any insoluble (likely polymeric) material.
-
Proceed with an acid-base extraction on the filtrate to isolate the desired carboxylic acid. Be aware that yields will likely be compromised.
To prevent this in the future:
-
Maintain moderate reaction temperatures.
-
Work under an inert atmosphere (e.g., Nitrogen or Argon) when possible, especially during heating steps.
-
Minimize the duration of any steps involving strong acids.
Q3: After purification, my yield is significantly lower than expected. What are the common causes of product loss?
Low recovery can occur at several stages. Key areas to investigate include:
-
Incomplete Extraction: During acid-base extraction, ensure the pH is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid into its water-soluble salt and sufficiently acidic (pH < 4) to fully protonate it back into the neutral, organic-soluble form during back-extraction.[2]
-
Emulsion Formation: Persistent emulsions during liquid-liquid extraction can trap the product. See the troubleshooting guide below for mitigation strategies.
-
Precipitation Issues: The product may be partially soluble in the aqueous phase after acidification. Cooling the solution in an ice bath and allowing sufficient time for precipitation can improve recovery.
-
Adsorption on Silica Gel: Carboxylic acids can interact strongly with the silanol groups of silica gel, leading to streaking and poor recovery during column chromatography. This can be mitigated by modifying the mobile phase.
Q4: What are the most common impurities I should expect from a typical synthesis?
Impurities are largely dependent on the synthetic route. For instance, in a Paal-Knorr synthesis, common impurities include:
-
Unreacted starting materials (e.g., the 1,4-dicarbonyl compound).
-
Furan byproducts, which can form under excessively acidic conditions.[1]
-
Polymeric materials, as discussed above.[1]
Method Selection and Troubleshooting
Choosing the right purification method is critical. The following decision tree provides a logical pathway for selecting your approach.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: A Comparative Overview
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - High concentration of crude product. - Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Filter the entire mixture through a pad of Celite. |
| Product "Oils Out" during Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - Solution is supersaturated. | - Switch to a lower-boiling point solvent system. - Add slightly more solvent and reheat to ensure complete dissolution before cooling slowly. - Use a co-solvent system (e.g., Ethyl Acetate/Hexanes). |
| Product Streaking on TLC/Column | - The carboxylic acid is interacting with the acidic silica gel. - The mobile phase is not polar enough. | - Add 0.5-1% acetic acid or formic acid to the eluent system to keep the compound protonated.[3] - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate system). |
| No Crystals Form after Acidification | - Product is too dilute. - Product has significant solubility in the aqueous phase. | - Concentrate the aqueous solution under reduced pressure before acidification. - Extract the acidified aqueous phase with an organic solvent (e.g., 3x with ethyl acetate), then combine, dry, and evaporate the organic layers. |
Validated Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is ideal for removing neutral and basic impurities. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt with a base, and then regenerating the acid with the addition of a strong acid.[2]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate (EtOAc) or diethyl ether in a separatory funnel.
-
Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and invert gently several times, venting frequently to release any pressure (especially with bicarbonate).[4]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with the basic solution two more times to ensure complete transfer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 4, check with pH paper). A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is used for high-purity isolation or for separating the product from other acidic or closely-related neutral impurities.
Step-by-Step Methodology:
-
Eluent Selection: Determine the optimal mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. A target Rf value for the product should be between 0.25 and 0.35.
-
Pro-Tip: To prevent peak tailing, add 0.5-1% acetic acid to your chosen eluent system. This suppresses the deprotonation of your carboxylic acid on the silica surface, leading to sharper peaks and better separation.
-
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system (e.g., wet slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample carefully onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
References
Technical Support Center: Optimizing the Hantzsch Pyrrole Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Comprehensive Guide to Troubleshooting and Optimizing the Hantzsch Pyrrole Synthesis
Welcome to the technical support center for the Hantzsch pyrrole synthesis. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and optimize your reaction conditions. As a versatile and powerful multicomponent reaction for synthesizing highly substituted pyrroles, the Hantzsch synthesis is a cornerstone in medicinal chemistry and materials science.[1][2] However, its successful execution often requires careful control over various parameters.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the synthesis for your specific molecular targets.
Part 1: Foundational Principles & Reaction Mechanism
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[3][4] Understanding the reaction pathway is the first step in effective troubleshooting.
The generally accepted mechanism proceeds through several key stages:[1][3]
-
Enamine Formation: The reaction begins with the nucleophilic attack of the amine on the β-ketoester, forming a crucial enamine intermediate.
-
Nucleophilic Attack (C-Alkylation): The electron-rich enamine then attacks the α-carbon of the α-haloketone in a nucleophilic substitution. This is the desired pathway for pyrrole formation.
-
Cyclization & Dehydration: An intramolecular condensation occurs, followed by the elimination of a water molecule to form the aromatic pyrrole ring.
An alternative mechanism involves the enamine attacking the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration.[3]
Caption: The reaction mechanism of the Hantzsch Pyrrole Synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Hantzsch synthesis in a practical question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction is giving a very low yield or failing completely. What are the first things I should check?
Answer: This is a common issue that can often be traced back to fundamental reaction parameters.
-
Purity of Starting Materials: Impurities, especially in the α-haloketone which can be unstable, can halt the reaction or lead to side products. Always use purified reagents.
-
Stoichiometry: An incorrect ratio of reactants is a frequent cause of failure. While a 1:1:1 ratio is standard, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the initial enamine formation.[5]
-
Reaction Temperature: Conventional Hantzsch reactions often require heating (reflux in ethanol, for example) to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a lack of product may simply be due to slow kinetics. Conversely, excessively high temperatures can promote decomposition and side reactions.
Caption: Initial workflow for troubleshooting low reaction yields.
Category 2: Significant Byproduct Formation
Question: My TLC shows multiple spots, and I've isolated a furan derivative as a major byproduct. What is happening and how can I prevent it?
Answer: You are observing a classic competing reaction: the Feist-Bénary furan synthesis .[6][7] This reaction involves the α-haloketone and the β-ketoester cyclizing to form a furan, without incorporating the amine.
Causality: This side reaction is favored when the enamine intermediate is not formed efficiently or is not reactive enough, allowing the other two components to react directly.
Solutions to Suppress Furan Formation:
-
Pre-form the Enamine: The most effective strategy is to stir the β-ketoester and the amine together in the solvent for a period (e.g., 30 minutes at room temperature) before adding the α-haloketone. This ensures the enamine is present in high concentration.[5]
-
Slow Addition of α-Haloketone: Add the α-haloketone to the enamine solution slowly, either dropwise or via a syringe pump. This maintains a low concentration of the haloketone, minimizing its opportunity to engage in side reactions like self-condensation or the Feist-Bénary pathway.[5]
-
Optimize Solvent: Protic solvents (e.g., ethanol) can facilitate the desired C-alkylation pathway over competing N-alkylation or other side reactions.[5]
Question: I am struggling with other side reactions, such as the self-condensation of my α-haloketone. How can I improve chemoselectivity?
Answer: Besides furan formation, other pathways can compete for your starting materials.
-
α-Haloketone Self-Condensation: This is minimized by the slow addition protocol mentioned above.
-
N-Alkylation vs. C-Alkylation: The enamine intermediate has two nucleophilic sites: the nitrogen and the α-carbon. While C-alkylation leads to the pyrrole, N-alkylation is a non-productive pathway. The choice of solvent and reaction conditions can influence this selectivity.[5]
-
Base Strength: Using a weak base is generally sufficient. Strong bases can promote deprotonation at undesired locations and increase the rate of side reactions.[5]
Category 3: Regioselectivity Issues
Question: I am using an unsymmetrical β-dicarbonyl compound and getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is an advanced challenge where standard conditions often provide modest selectivity. The initial attack of the amine can occur at either of the two non-equivalent carbonyl groups.
Expert-Level Solution: Lewis Acid Catalysis
Recent studies have shown that certain Lewis acids can dramatically influence regioselectivity. For instance, Ytterbium triflate (Yb(OTf)₃) has been used to reverse the typical regioselectivity.[6]
Causality: The Lewis acid coordinates preferentially to one of the carbonyl oxygens, increasing its electrophilicity and directing the initial amine attack to that specific site. This changes the enamine intermediate that is formed, ultimately leading to a different final pyrrole regioisomer.[6] This is a prime example of how catalytic additives can be used to steer a reaction down a specific mechanistic pathway.
Part 3: Data-Driven Optimization & Experimental Protocols
The following table summarizes various conditions reported for the Hantzsch synthesis, illustrating the impact of modern techniques on reaction outcomes.
| Pyrrole Product Type | Starting Materials | Conditions | Time | Yield (%) | Reference |
| Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate | Ethyl acetoacetate, Phenacyl bromide, Ammonia | Ethanol, Reflux | 2-4 h | Moderate | [1] |
| Polysubstituted Pyrroles | β-dicarbonyl, α-haloketone, Primary amine | High-Speed Vibration Milling (solvent-free), CAN catalyst | 60-90 min | High | [1] |
| Pyrrole-3-carboxylic acids | tert-Butyl acetoacetates, 2-Bromoketones, Primary amines | Continuous Flow, 200 °C | 8 min | - | [1] |
| 4-Acylpyrroles | 1,3-Diketone, Phenacyl bromide, Aniline | Yb(OTf)₃, MeCN, 80-85 °C | - | Moderate | [6] |
Protocol 1: Classical Hantzsch Synthesis in Solution
This protocol is a standard procedure for synthesizing ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.[1]
Materials:
-
Ethyl acetoacetate
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Aqueous Ammonia (28%)
-
Ethanol
-
Diethyl ether, Brine, Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and phenacyl bromide (1.0 eq) in ethanol.
-
Amine Addition: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once complete, cool the mixture to room temperature. Remove ethanol using a rotary evaporator. Partition the remaining residue between diethyl ether and water.
-
Extraction: Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., hexane/ethyl acetate eluent).
Protocol 2: Modern Mechanochemical (Solvent-Free) Hantzsch Synthesis
This protocol utilizes high-speed vibration milling, a green chemistry approach that often improves yields and simplifies purification.[1]
Materials:
-
Primary amine (1.2 eq)
-
β-dicarbonyl compound (1.0 eq)
-
α-haloketone (e.g., phenacyl bromide) (1.1 eq)
-
Cerium(IV) ammonium nitrate (CAN) (0.1 eq)
-
Dichloromethane
Procedure:
-
Milling Setup: In a milling jar, combine the primary amine, β-dicarbonyl compound, α-haloketone, and CAN catalyst.
-
Reaction: Mill the mixture at high speed for 60-90 minutes.
-
Work-up: Extract the resulting solid residue from the milling jar with dichloromethane.
-
Washing: Wash the organic extract sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrrole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying chemical principles governing success and failure in this synthesis, providing you with the expert insights needed to troubleshoot and optimize your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: There are two main strategic approaches to this target molecule. The choice depends largely on available starting materials, scale, and equipment.
-
Ring Formation/Construction: This involves building the substituted pyrrole ring from acyclic precursors. The most robust and high-yielding modern method is a variation of the Hantzsch Pyrrole Synthesis . This approach often utilizes a one-pot or continuous-flow setup where a β-ketoester (e.g., tert-butyl acetoacetate), an α-haloketone, and tert-butylamine are reacted to form the pyrrole ring.[1][2] A key advantage is that this method can be designed to directly produce the corresponding ester, which is then hydrolyzed in situ to the desired carboxylic acid.[3][4]
-
Post-Functionalization of a Pre-formed Pyrrole Ring: This strategy begins with 1-tert-butylpyrrole and introduces the carboxylic acid group at the C3 position.[5] This is more challenging due to the reactivity of the pyrrole ring. Direct carboxylation is difficult, so this route typically involves a two-step sequence such as Friedel-Crafts acylation followed by oxidation, or metallation followed by quenching with CO₂.
Q2: Why is direct Friedel-Crafts carboxylation or acylation of 1-tert-butylpyrrole so prone to failure?
A2: This is a critical point of failure. The pyrrole ring, while aromatic, is highly electron-rich and extremely sensitive to strong acids.[6] Traditional Friedel-Crafts conditions, which employ strong Lewis acids like AlCl₃, often lead to extensive polymerization and the formation of intractable tars rather than the desired product.[7][8] The Lewis acid can coordinate to the pyrrole nitrogen or protonate the ring, leading to cationic intermediates that rapidly polymerize. Therefore, successful C3-functionalization requires carefully chosen, milder conditions.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Reaction Failure - Pervasive Polymerization and Tar Formation
Q3: I attempted a Friedel-Crafts acylation on 1-tert-butylpyrrole with acetyl chloride and AlCl₃, but only recovered a black, insoluble tar. What happened and how can I avoid it?
A3: You have encountered the classic pitfall of pyrrole chemistry. The harsh, acidic conditions generated by AlCl₃ caused rapid, uncontrolled polymerization of your electron-rich starting material.
Causality Analysis: The N-tert-butyl group is an activating, ortho-para director (directing to C2 and C5). However, the high electron density of the ring makes it act as a potent nucleophile that will readily attack any protonated or activated pyrrole species in solution, initiating a chain reaction that results in a polymer.
Mitigation Strategies:
-
Switch to a Milder Lewis Acid: Avoid AlCl₃ entirely. Use weaker, non-protic Lewis acids that are less likely to protonate the ring.
-
Employ a Two-Step Acylation/Oxidation Protocol: A reliable method is to first introduce a C3-acetyl group and then oxidize it.
-
Acylation: Use trifluoroacetic anhydride (TFAA) or a milder Friedel-Crafts catalyst like ZnCl₂ or Bi(OTf)₃.[9]
-
Oxidation: The resulting 3-acetylpyrrole can be oxidized to the carboxylic acid via a haloform reaction (using NaOBr or NaOCl).
-
Experimental Protocol: Two-Step C3-Carboxylation
Part A: Mild Friedel-Crafts Acylation at C3
-
Cool a solution of 1-tert-butylpyrrole (1 eq.) in a suitable solvent (e.g., anhydrous DCM) to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a mild Lewis acid, such as ZnCl₂ (1.1 eq.).
-
Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by pouring it into ice-cold saturated NaHCO₃ solution.
-
Extract with an organic solvent, dry, and purify by column chromatography to isolate 1-(1-(tert-butyl)-1H-pyrrol-3-yl)ethanone.
Part B: Haloform Oxidation to Carboxylic Acid
-
Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (3.3 eq.) to a cooled (0 °C) solution of NaOH (7 eq.) in water.
-
Dissolve the 3-acetylpyrrole from Part A in a solvent like 1,4-dioxane.
-
Slowly add the cold NaOBr solution to the acetylpyrrole solution, keeping the temperature below 20 °C.
-
Stir vigorously at room temperature overnight.
-
Quench any excess oxidant with sodium sulfite solution.
-
Wash the aqueous layer with ether to remove organic impurities.
-
Acidify the aqueous layer with cold HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry to obtain this compound.
Issue 2: Incorrect Regioisomer - C2-Carboxylation Instead of C3
Q4: My reaction produced a carboxylic acid, but NMR analysis shows it's the 1-tert-butyl-1H-pyrrole-2-carboxylic acid isomer. How can I improve selectivity for the C3 position?
A4: This is a common regioselectivity challenge. The C2 position (alpha to the nitrogen) of pyrrole is often more kinetically favored for electrophilic substitution due to better stabilization of the cationic intermediate. Achieving C3 selectivity requires exploiting specific reaction conditions or directing-group strategies.
Causality Analysis: The transition state leading to C2 substitution is typically lower in energy. To favor C3, you must either create enough steric hindrance at C2 to block the electrophile or use a reaction mechanism that intrinsically favors the C3 position.
Solutions to Improve C3 Selectivity:
-
Steric Hindrance: The N-tert-butyl group already provides some steric bulk, but a bulkier electrophile can further disfavor C2 attack.
-
Directed Ortho-Metallation (DoM): This is a powerful strategy. While direct lithiation of N-Boc pyrrole at C2 is common, specific conditions can achieve C3 metallation, especially if the C2/C5 positions are blocked. However, for your substrate, a more reliable route is a halogen-metal exchange. Start with 3-bromo-1-tert-butylpyrrole, perform a lithium-halogen exchange with n-BuLi or t-BuLi at low temperature, and then quench the resulting C3-lithiated species with dry CO₂ gas or crushed dry ice.
-
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) often shows a preference for the C2 position. However, under certain conditions and with specific pyrrole substrates, C3 formylation can be achieved. This aldehyde can then be oxidized to the carboxylic acid.
Visualization of Troubleshooting Logic
Below is a workflow to help diagnose and solve common synthesis problems.
Caption: Troubleshooting flowchart for synthesis issues.
Issue 3: Incomplete Hydrolysis of Ester Precursor
Q5: I synthesized tert-butyl 1-tert-butyl-1H-pyrrole-3-carboxylate via a Hantzsch reaction but am struggling with the final hydrolysis step to get the carboxylic acid. Why is this difficult?
A5: Hydrolyzing a tert-butyl ester, especially when adjacent to an aromatic ring, requires carefully controlled conditions to avoid side reactions.
Causality Analysis: Tert-butyl esters are cleaved under acidic conditions.[1] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation. This cation is a potent electrophile and can cause an unwanted side reaction: Friedel-Crafts alkylation of another pyrrole molecule in the solution, leading to impurities. Basic hydrolysis (saponification) is generally ineffective for tert-butyl esters due to steric hindrance.
Optimized Hydrolysis Protocol:
-
Recommended Method: Use trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a standard and effective method for cleaving tert-butyl esters. The reaction is typically fast and clean.
-
Dissolve the ester in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents) at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Evaporate the solvent and TFA under reduced pressure to yield the crude product.
-
-
Alternative (In-situ): In continuous flow Hantzsch syntheses, the HBr generated as a byproduct can be utilized to hydrolyze the tert-butyl ester in situ if the stoichiometry of the base (like DIPEA) is carefully controlled.[3][10]
Visualization of a Key Side Reaction
The diagram below illustrates how the tert-butyl cation, generated during acidic deprotection of a tert-butyl ester, can lead to an undesired alkylation side product.
Caption: Formation of a t-butylated side product.
Data Summary Table
The choice of reaction can significantly impact yield and purity. Below is a comparative summary of common approaches.
| Synthesis Strategy | Key Reagents | Typical Yield | Pros | Cons |
| Hantzsch Synthesis [4] | tert-butyl acetoacetate, tert-butylamine, α-haloketone | 60-80% | High yield; one-pot potential; good regiocontrol. | Requires specific acyclic precursors. |
| C3-Acylation + Oxidation | 1-tert-butylpyrrole, ZnCl₂, AcCl; then NaOBr | 45-60% | Good C3 selectivity; uses common reagents. | Two distinct steps; requires careful handling of bromine. |
| Halogen-Metal Exchange | 3-bromo-1-tert-butylpyrrole, n-BuLi, CO₂ | 50-70% | Excellent regiocontrol. | Requires cryogenic temperatures; moisture-sensitive reagents. |
| Direct Friedel-Crafts (Harsh) | 1-tert-butylpyrrole, AlCl₃, Phosgene equivalent | <5% | (None) | Leads to extensive polymerization and is not recommended. |
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. syrris.com [syrris.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-tert-Butylpyrrole | C8H13N | CID 138484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Amidation Yield of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the amidation of 1-tert-butyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific amidation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the amidation of this compound.
Q1: My standard EDC/HOBt coupling protocol is giving low yields. What is the likely cause?
Low yields with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are often due to the steric hindrance presented by the tert-butyl group on the pyrrole nitrogen. This bulkiness can impede the approach of the amine to the activated carboxylic acid intermediate.[1][2] While EDC/HOBt is a robust system, highly sterically hindered substrates may require more potent activating agents.[2][3]
Q2: Which coupling reagents are most effective for sterically hindered carboxylic acids like this one?
For challenging couplings involving sterically hindered substrates, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are highly recommended.[1][2][4] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier, leading to significantly improved yields and faster reaction times.[1][2][3]
Q3: Can the pyrrole ring itself interfere with the amidation reaction?
The pyrrole ring is an electron-rich aromatic system. While generally stable under standard amidation conditions, its electronic nature can influence the reactivity of the carboxylic acid. However, the primary challenge in this specific molecule is the steric hindrance from the tert-butyl group, not electronic effects from the pyrrole ring itself. It's important to avoid overly harsh acidic or basic conditions that could potentially lead to side reactions involving the pyrrole ring.
Q4: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
For HATU-mediated couplings, it is generally best to pre-activate the carboxylic acid.[5] This involves dissolving the this compound, HATU, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an appropriate solvent (e.g., DMF) and allowing them to stir for a few minutes before adding the amine.[1][5] This pre-activation step forms the highly reactive OAt-active ester, minimizing side reactions where HATU might react with the amine.[4][5]
Q5: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, the urea byproduct from carbodiimide reagents (if used), and any excess coupling reagents or additives. If using EDC, its urea byproduct is water-soluble and can often be removed with an aqueous workup.[3] For HATU or HBTU, the byproducts are also generally removable with standard aqueous washes. If purification by column chromatography is challenging, consider recrystallization or trituration with a suitable solvent system.
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
If you are observing minimal conversion to the desired amide, consider the following troubleshooting steps, starting with the most likely solutions.
Initial Diagnosis: Inadequate Carboxylic Acid Activation
The most probable cause of low yield is insufficient activation of the carboxylic acid due to steric hindrance.
Caption: Troubleshooting workflow for low amidation yield.
Solutions & Protocols
1. Switch to a More Potent Coupling Reagent
Standard carbodiimides like DCC and EDC may not be effective enough for this sterically demanding coupling.[1][2]
-
Recommendation: Utilize aminium/uronium salts like HATU or HCTU, or phosphonium salts like PyBOP. These are significantly more effective as they form highly reactive intermediates that can overcome the steric barrier.[1][2][4]
| Coupling Reagent Class | Examples | Relative Reactivity for Hindered Substrates |
| Carbodiimides | EDC, DCC, DIC | Low to Moderate |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High |
| Phosphonium Salts | PyBOP, PyAOP | High |
Protocol 1: HATU-Mediated Amidation
-
To a round-bottom flask, add this compound (1.0 equiv.), HATU (1.1 equiv.), and your amine (1.2 equiv.).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 to 12 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization.
2. Optimize Reaction Conditions
-
Increase Reaction Time: Steric hindrance slows down the reaction rate. Increasing the reaction time, for instance, from a few hours to overnight, can often drive the reaction to completion.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of potential side reactions.[4]
-
Solvent Choice: The choice of solvent is critical. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can be beneficial for challenging couplings.[1] Dichloromethane (DCM) is another common solvent, but its lower boiling point may limit the effective temperature range.
3. Perform a Double Coupling
If a single coupling does not go to completion, a second coupling with fresh reagents can be an effective strategy.
Protocol 2: Double Coupling Procedure
-
Perform the initial coupling as described in Protocol 1.
-
After the initial reaction time (e.g., 2-4 hours), if monitoring shows incomplete conversion, add a second portion of the coupling reagent (e.g., 0.5 equiv. of HATU) and base (e.g., 1.0 equiv. of DIPEA) to the reaction mixture.
-
Allow the reaction to stir for an additional 2-4 hours or overnight.
-
Proceed with the workup and purification as usual.
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield.
Potential Side Reactions and Solutions
-
Guanidinylation of the Amine: This can occur when using an excess of uronium/aminium reagents like HATU or HBTU, where the reagent reacts with the starting amine, leading to a capped, unreactive species.
-
Racemization (if the amine is chiral): While the carboxylic acid in this case is not chiral, if your amine component has a stereocenter, racemization can be a concern, especially with increased temperature or prolonged reaction times with certain reagents.
Visualizing the Activation Mechanism
Understanding the mechanism of your chosen coupling reagent can aid in troubleshooting. Below is a generalized mechanism for activation by a uronium salt like HATU.
Caption: Generalized mechanism of HATU-mediated amidation.
By systematically addressing these common issues, from the choice of coupling reagent to the optimization of reaction conditions, you can significantly improve the yield and purity of your this compound amidation reactions.
References
Technical Support Center: Stability of 1-tert-butyl-1H-pyrrole-3-carboxylic acid under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving 1-tert-butyl-1H-pyrrole-3-carboxylic acid, with a specific focus on its stability in acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
The principal stability issue is the acid-catalyzed cleavage of the N-tert-butyl group. This deprotection reaction, also known as de-tert-butylation, results in the formation of 1H-pyrrole-3-carboxylic acid and a tert-butyl cation. This reaction is analogous to the well-documented acidic deprotection of N-Boc (tert-butyloxycarbonyl) protected amines.[1][2][3] The stability of the tert-butyl cation drives this reaction forward.
Q2: Under what specific acidic conditions is the cleavage of the N-tert-butyl group likely to occur?
Cleavage can occur under a range of acidic conditions, from moderate to strong. The rate of cleavage is dependent on the acid strength (pKa), concentration, temperature, and solvent. Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are commonly used for the removal of tert-butyl protecting groups and will readily cleave the N-tert-butyl group from the pyrrole ring.[4][5] Even weaker acids can promote this reaction, especially at elevated temperatures.
Q3: Are there any other potential side reactions to be aware of when treating this compound with acid?
Yes, besides the cleavage of the N-tert-butyl group, the pyrrole ring itself can be susceptible to acid-catalyzed reactions. Pyrroles are known to be sensitive to strong acids, which can lead to polymerization or other degradation pathways.[6] Protonation of the pyrrole ring can disrupt its aromaticity, making it more reactive towards nucleophiles or prone to rearrangement.[6][7] However, the primary and most facile reaction under acidic conditions is the loss of the tert-butyl group.
Troubleshooting Guide
Issue 1: Unexpected formation of 1H-pyrrole-3-carboxylic acid during a reaction or workup.
Scenario: You are performing a reaction on the carboxylic acid moiety of this compound under acidic conditions (e.g., an acid-catalyzed esterification) and your analytical data (LC-MS, NMR) shows the presence of 1H-pyrrole-3-carboxylic acid as a significant byproduct.
Root Cause Analysis: The presence of 1H-pyrrole-3-carboxylic acid is a clear indication that the N-tert-butyl group is being cleaved by the acidic reagents or during an acidic workup. The tert-butyl group is labile under acidic conditions, proceeding through a mechanism involving protonation of the pyrrole nitrogen followed by the loss of a stable tert-butyl cation.[8]
Troubleshooting Steps:
-
Re-evaluate the necessity of acidic conditions: If possible, explore alternative reaction pathways that avoid the use of strong acids. For example, for an esterification, consider using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under neutral or basic conditions.
-
Modify the acidic workup: If an acidic workup is unavoidable, perform it at low temperatures (0-5 °C) and for the shortest duration possible. Use a milder acid if feasible (e.g., dilute acetic acid instead of HCl).
-
Use a scavenger: The liberated tert-butyl cation can potentially alkylate other nucleophilic species in the reaction mixture. The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent side reactions.[2]
Preventative Measures:
-
When planning a synthesis, consider the acid lability of the N-tert-butyl group. If subsequent steps require strongly acidic conditions, it may be prudent to choose an alternative N-protecting group.
-
Screen a variety of milder acidic catalysts if acid catalysis is required. Lewis acids such as zinc bromide (ZnBr₂) have been used for the selective deprotection of other acid-labile groups and might offer a milder alternative in some cases.[9]
Issue 2: Low yield or decomposition of the starting material in the presence of strong acids.
Scenario: You are attempting a reaction that requires a strong acid, and you observe a significant loss of your starting material, this compound, with the formation of complex mixtures or baseline material on TLC/LC-MS.
Root Cause Analysis: This is likely due to a combination of N-tert-butyl group cleavage and subsequent acid-mediated degradation of the resulting 1H-pyrrole-3-carboxylic acid or the starting material itself. Pyrrole and its derivatives can polymerize under strongly acidic conditions.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Protocol for Stability Assessment:
To quantitatively assess the stability of your compound under specific acidic conditions, you can perform the following experiment:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or dioxane).
-
Reaction Setup: In separate vials, add a defined volume of the stock solution to the acidic solution you wish to test (e.g., 1M HCl in dioxane, 20% TFA in DCM). Ensure the final concentration of your compound is consistent across all test conditions.
-
Time-Course Analysis: At regular time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot from each vial, quench the acid (e.g., with a saturated sodium bicarbonate solution), and extract the organic components.
-
Analysis: Analyze the extracted samples by LC-MS or HPLC to determine the percentage of the remaining starting material and the formation of 1H-pyrrole-3-carboxylic acid.
-
Data Summary:
| Acid Condition | Temperature (°C) | Time (h) | % Starting Material Remaining | % 1H-pyrrole-3-carboxylic acid formed |
| 1M HCl in Dioxane | 25 | 1 | ||
| 20% TFA in DCM | 25 | 1 | ||
| 10% Acetic Acid | 25 | 1 | ||
| 1M HCl in Dioxane | 0 | 1 |
This data will provide a clear stability profile of your compound under your specific experimental conditions.
Mechanistic Insight: Cleavage of the N-tert-butyl Group
The acid-catalyzed cleavage of the N-tert-butyl group from the pyrrole ring is a classic example of an A-Al-1 (acid-catalyzed, alkyl-nitrogen cleavage, unimolecular) type mechanism, similar to the hydrolysis of tert-butyl esters.[10]
Caption: Mechanism of N-tert-butyl cleavage.
-
Protonation: The reaction is initiated by the protonation of a lone pair of electrons on the nitrogen atom of the pyrrole ring. While pyrrole is a very weak base, in the presence of a strong acid, a small equilibrium concentration of the protonated species will exist.[7]
-
Heterolysis: The protonated intermediate then undergoes unimolecular cleavage of the nitrogen-tert-butyl bond. This is the rate-determining step of the reaction.
-
Formation of Products: This cleavage results in the formation of the stable, uncharged 1H-pyrrole-3-carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation). The formation of this stable carbocation is the primary thermodynamic driving force for the reaction.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: One-Pot Synthesis of Pyrrole-3-Carboxylic Acids
Welcome to the dedicated technical support center for the synthesis of pyrrole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold in a single synthetic operation. The pyrrole framework is a cornerstone in numerous pharmaceuticals and biologically active compounds, making efficient access to its derivatives, such as the 3-carboxylic acids, a critical endeavor.[1]
This resource moves beyond simple procedural lists to provide in-depth, field-tested insights into the challenges of one-pot syntheses. We will focus primarily on the Hantzsch pyrrole synthesis and its modern adaptations, which represent a common and powerful strategy for achieving this transformation directly from simple precursors.[2][3]
Troubleshooting Guide: Common Experimental Issues
The one-pot synthesis of pyrrole-3-carboxylic acids, while efficient, is sensitive to a number of variables. The following table outlines common problems, their probable causes rooted in chemical principles, and recommended solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in β-ketoesters, amines, or α-haloketones can inhibit the reaction or lead to side products.[4] 2. Inefficient Enamine Formation: The initial condensation between the β-ketoester and the amine is too slow or does not reach completion. 3. Incorrect Stoichiometry: An improper ratio of reactants can leave the limiting reagent unconsumed.[4] 4. Presence of Moisture: Water can interfere with intermediate steps, particularly if sensitive reagents or catalysts are used.[4] | 1. Reagent Purification: Use freshly distilled amines and α-haloketones. Verify the purity of the β-ketoester by NMR or GC-MS. 2. Optimize Temperature & Time: Gently heat the mixture of the β-ketoester and amine (e.g., 40-60 °C) for a short period before adding the α-haloketone to drive the equilibrium towards the enamine intermediate. 3. Verify Stoichiometry: A common starting point is a 1:1:1 ratio of amine, α-haloketone, and β-ketoester. A slight excess (1.1 equiv.) of the amine or β-ketoester can sometimes improve yields. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents to minimize moisture-related side reactions. |
| Incomplete Hydrolysis of Ester Precursor | 1. Use of Robust Esters: Methyl or ethyl esters are resistant to the mild acidic conditions generated in situ. Standard saponification with strong bases (e.g., NaOH, KOH) is often required as a separate step.[5] 2. Insufficient Acid Generation: In Hantzsch-type syntheses utilizing tert-butyl esters, insufficient HBr byproduct is generated to catalyze the deprotection. 3. Base Quenching: The base used in the reaction (e.g., DIPEA, Et₃N) completely neutralizes the HBr byproduct, preventing it from acting as a catalyst for hydrolysis.[6] | 1. Use tert-Butyl Esters: The most effective strategy for a true one-pot synthesis is to use a tert-butyl β-ketoester. The tert-butyl group is readily cleaved by the HBr generated during the pyrrole formation.[7][8] 2. Control Base Stoichiometry: Use a stoichiometric amount of a non-nucleophilic base (like DIPEA) relative to the α-haloketone. This ensures that after the initial alkylation, sufficient HBr is available to catalyze the hydrolysis of the tert-butyl ester. 3. Post-Reaction Acidification: If the ester persists, a mild acidic workup (e.g., with aqueous HCl) after the main reaction can complete the hydrolysis without requiring a separate, harsh saponification step. |
| Formation of Furan Byproducts | 1. Acid-Catalyzed Cyclization of Dicarbonyls: This is a classic side reaction in related syntheses like the Paal-Knorr, where a 1,4-dicarbonyl intermediate can cyclize to a furan instead of reacting with the amine.[4] | 1. Control Acidity: Ensure the amine is present to form the enamine quickly, which is less prone to this side reaction. The choice of a mild base can also temper the acidity of the reaction medium. 2. Reaction Sequence: Pre-forming the enamine from the β-ketoester and amine before the addition of the α-haloketone can significantly suppress furan formation by minimizing the concentration of the susceptible dicarbonyl species. |
| Product Discoloration / Tar Formation | 1. Pyrrole Oxidation/Polymerization: The pyrrole ring is electron-rich and can be susceptible to oxidation or acid-catalyzed polymerization, especially at elevated temperatures or upon exposure to air. 2. Reagent Decomposition: High reaction temperatures can cause the decomposition of starting materials or intermediates, leading to complex mixtures and tar.[4] | 1. Temperature Control: Avoid excessive heating. Run optimization reactions to find the lowest effective temperature. 2. Inert Atmosphere: Running the reaction under N₂ or Ar minimizes oxidative degradation of the product. 3. Rapid Workup: Upon completion, cool the reaction mixture and proceed with the workup and purification promptly to minimize exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is a one-pot synthesis so advantageous for preparing pyrrole-3-carboxylic acids?
A one-pot synthesis is highly desirable as it increases efficiency and sustainability. By combining multiple synthetic steps (enamine formation, alkylation, cyclization, and hydrolysis) into a single procedure, it reduces solvent waste, minimizes purification of intermediates, and saves significant time and resources.[2] This is particularly valuable in drug discovery and development, where rapid analogue synthesis is crucial.
Q2: What is the mechanistic role of using a tert-butyl acetoacetate precursor?
This is the cornerstone of a highly effective one-pot strategy. The Hantzsch synthesis of the pyrrole ring from a β-ketoester, an amine, and an α-haloketone generates one equivalent of a hydrohalic acid (HBr or HCl) as a byproduct.[7] The tert-butyl ester is uniquely labile to acid. The generated HBr acts as an in situ catalyst, cleaving the tert-butyl group to isobutylene and the desired carboxylic acid. This elegantly bypasses the need for a harsh, subsequent saponification step that could potentially degrade the pyrrole ring.[8]
Q3: How does the choice of base impact the reaction?
The base plays a dual role. First, it facilitates the initial formation of the enamine from the β-ketoester and the primary amine. Second, it acts as a scavenger for the HBr generated during the C-alkylation of the enamine by the α-haloketone.[6] A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred because it effectively scavenges protons without interfering with the primary reaction pathway. The amount of base must be carefully controlled to ensure that enough acid is available later to catalyze the hydrolysis of the tert-butyl ester.
Q4: Can I use methyl or ethyl acetoacetate for this one-pot synthesis?
While possible, it is not ideal for a true one-pot synthesis of the acid. Methyl and ethyl esters are significantly more stable and will not be hydrolyzed by the in situ generated HBr.[5] If you use these precursors, the reaction will yield the corresponding methyl or ethyl pyrrole-3-carboxylate. You would then need to perform a separate saponification step (e.g., using NaOH in MeOH/H₂O, followed by acidic workup) to obtain the final carboxylic acid. This adds a step and exposes the pyrrole to potentially harsh basic conditions.
Q5: My reaction seems to stall after the initial alkylation. What could be the cause?
The most likely culprit is an issue with the cyclization/dehydration step. This intramolecular condensation is often the rate-limiting step and can be sensitive to steric hindrance on the reactants. If the α-haloketone or the amine is particularly bulky, the cyclization may require more thermal energy. Cautiously increasing the reaction temperature or extending the reaction time may be necessary. It is also possible that the intermediate is being diverted into an unproductive pathway; analyzing a crude aliquot by LC-MS can provide valuable diagnostic information.
Visualizing the One-Pot Workflow
The following diagram illustrates the key transformations and potential challenges in a Hantzsch-type one-pot synthesis of pyrrole-3-carboxylic acids.
Caption: Workflow for the one-pot Hantzsch synthesis of pyrrole-3-carboxylic acids.
Reference Experimental Protocol: In-Flask Synthesis
This protocol is a representative batch adaptation inspired by continuous flow methodologies for the Hantzsch synthesis.[7][8] Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
tert-Butyl acetoacetate (1.0 equiv)
-
Primary amine (1.0 equiv)
-
α-Bromoacetophenone (or other α-haloketone, 1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).
-
Enamine Formation (Pre-formation): Add the tert-butyl acetoacetate (1.0 equiv) and the primary amine (1.0 equiv) to the flask. Stir the mixture at room temperature for 30 minutes. This step encourages the formation of the enamine intermediate.
-
Base and Alkylation: Add DIPEA (1.05 equiv) to the mixture. In a separate vial, dissolve the α-bromoacetophenone (1.0 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask over 10-15 minutes. An exotherm may be observed.
-
Cyclization and Hydrolysis: After the addition is complete, heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The target mass for both the tert-butyl ester intermediate and the final carboxylic acid product should be monitored.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with a dilute aqueous HCl solution (0.5 M) to remove any remaining DIPEA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid or viscous oil. Purify the material via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyrrole-3-carboxylic acid.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Situ Hydrolysis of Tert-Butyl Esters in Pyrrole Synthesis
Welcome to the Technical Support Center dedicated to the nuances of in-situ hydrolysis of tert-butyl esters during pyrrole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this elegant synthetic strategy. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Introduction: The Strategic Advantage of In-Situ Hydrolysis
The use of tert-butyl esters as protecting groups for carboxylic acids is a cornerstone of modern organic synthesis, prized for their stability under basic conditions.[1] Their acid-lability allows for selective deprotection, a feature ingeniously exploited in certain pyrrole synthesis methodologies.[1][2][3] Specifically, in reactions like the Hantzsch pyrrole synthesis, the acidic byproduct generated during the cyclization can be harnessed to hydrolyze the tert-butyl ester in-situ, thereby streamlining the process and improving overall efficiency.[1][2][3][4] This guide provides a comprehensive overview of this technique, focusing on troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the in-situ hydrolysis of tert-butyl esters in your pyrrole synthesis.
Issue 1: Incomplete Hydrolysis of the tert-Butyl Ester
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a mixture of the desired carboxylic acid and the corresponding tert-butyl ester.
-
The isolated yield of the carboxylic acid is lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Acid Concentration | The hydrolysis of a tert-butyl ester is an acid-catalyzed reaction.[5][6] In the context of an in-situ process like the Hantzsch synthesis, the concentration of the generated acid (e.g., HBr) might be too low to drive the hydrolysis to completion.[1] | 1. Reduce the amount of base: If a base like DIPEA is used to neutralize the generated acid, systematically decrease its equivalence to allow for a higher effective acid concentration.[1] 2. Introduce a catalytic amount of a strong acid: If modifying the reaction stoichiometry is not feasible, consider adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid like ZnBr₂.[7][8][9] |
| Sub-optimal Reaction Temperature | The rate of hydrolysis is temperature-dependent. Lower temperatures can significantly slow down the reaction, leading to incomplete conversion within a typical timeframe.[5] | 1. Increase the reaction temperature: Cautiously increase the temperature of the reaction mixture. Monitor for potential side product formation at elevated temperatures. 2. Prolong the reaction time: If increasing the temperature is not an option due to substrate sensitivity, extend the reaction time and monitor the progress by TLC or LC-MS.[5] |
| Presence of Excess Water | While water is a reagent in the hydrolysis, an excessive amount can dilute the acid catalyst, reducing its efficacy.[5] | 1. Use anhydrous solvents: Ensure that the solvents used in the reaction are appropriately dried to control the amount of water present. |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and the desired product.
-
Purification is challenging, and the isolated yield of the pure product is low.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Reaction of the tert-Butyl Cation | The hydrolysis of a tert-butyl ester generates a relatively stable tertiary carbocation (t-butyl cation).[10] This reactive intermediate can be trapped by nucleophiles present in the reaction mixture, leading to the formation of byproducts. | 1. Add a scavenger: Introduce a scavenger like triisopropylsilane (TIS) or water to quench the t-butyl cation as it forms.[5] 2. Optimize the solvent: The choice of solvent can influence the fate of the carbocation. A non-nucleophilic solvent like dichloromethane (DCM) is often preferred. |
| Degradation of Starting Material or Product | The acidic conditions required for the in-situ hydrolysis might be too harsh for other sensitive functional groups in your molecule, leading to degradation.[5] | 1. Use a milder acid: If possible, switch to a milder deprotection system. For instance, some Lewis acids can promote hydrolysis under less harsh conditions.[7][8][9] 2. Lower the reaction temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: Can I perform the in-situ hydrolysis in a one-pot synthesis starting from commercially available materials?
A: Yes, one of the significant advantages of this methodology is its amenability to one-pot and even continuous flow syntheses.[1][2][3][4] For instance, in a Hantzsch pyrrole synthesis, you can combine a tert-butyl acetoacetate, an amine, and a 2-bromoketone, and the HBr generated during the reaction can facilitate the subsequent hydrolysis of the tert-butyl ester.[1][2][3]
Q2: How does the in-situ hydrolysis in a Hantzsch pyrrole synthesis work?
A: The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and an amine or ammonia.[11] When a tert-butyl β-ketoester is used, the reaction proceeds to form the pyrrole ring, generating HBr as a byproduct. This strong acid then catalyzes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.[1][2][3]
Q3: My molecule also contains a Boc-protecting group. Will the in-situ hydrolysis conditions cleave it as well?
A: This is a valid concern as both tert-butyl esters and Boc (tert-butoxycarbonyl) groups are acid-labile.[12] Generally, the Boc group is more sensitive to acid than the tert-butyl ester. Therefore, the conditions for in-situ hydrolysis will likely cleave the Boc group. Selective deprotection is challenging and often requires careful optimization of the acid strength and reaction conditions.[12]
Q4: What are some alternative methods for tert-butyl ester deprotection if the in-situ approach fails?
A: If in-situ hydrolysis proves problematic, you can isolate the tert-butyl ester-protected pyrrole and deprotect it in a separate step. Common methods include:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard and effective method.[5][13]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can offer a milder alternative for deprotection.[7][8][9]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and selective method for deprotection.[14][15]
Experimental Protocols
Protocol 1: General Procedure for In-Situ Hydrolysis in a Hantzsch Pyrrole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tert-butyl acetoacetate (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Reagents: To the stirred solution, add the 2-bromoketone (1.0 eq.) and a controlled amount of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (e.g., 0.5 eq.). The substoichiometric amount of base is crucial to allow for a net acidic environment for the subsequent hydrolysis.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time will vary depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrrole-3-carboxylic acid.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for In-Situ Hydrolysis
Caption: A workflow for troubleshooting common issues in in-situ hydrolysis.
Diagram 2: Mechanism of Acid-Catalyzed tert-Butyl Ester Hydrolysis
Caption: The acid-catalyzed hydrolysis of a tert-butyl ester.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. tert-Butyl Ethers [organic-chemistry.org]
Pyrrole Derivatives Synthesis: A Technical Support Guide to Batch and Continuous Flow Methods
Welcome to the Technical Support Center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrrole scaffolds are central to numerous pharmaceuticals, natural products, and advanced materials, making their efficient and reliable synthesis a critical endeavor.[1][2][3]
This resource provides a comprehensive comparison of traditional batch synthesis and modern continuous flow methodologies. It is structured to offer practical, in-depth guidance through troubleshooting guides and frequently asked questions, empowering you to overcome common experimental hurdles and optimize your synthetic strategy.
Frequently Asked Questions (FAQs): Batch vs. Continuous Flow Synthesis
This section addresses common questions regarding the selection of a synthetic methodology for pyrrole derivatives, providing a comparative overview of batch and continuous flow processes.
Q1: What are the fundamental differences between batch and continuous flow synthesis for pyrrole derivatives?
In batch synthesis, reactants are combined in a single vessel and the reaction proceeds over a set period under controlled conditions.[4][5] This traditional method is akin to following a recipe in a single pot. Conversely, continuous flow synthesis involves the continuous pumping of reactants through a reactor, where they mix and react.[6][7][8] This method offers a more dynamic and controlled reaction environment.
Q2: What are the primary advantages of using continuous flow synthesis for pyrrole derivatives over traditional batch methods?
Continuous flow synthesis offers several significant advantages over batch processing for pyrrole derivatives:
-
Enhanced Safety: Smaller reaction volumes in flow reactors minimize the risks associated with hazardous or exothermic reactions.[4][8]
-
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, residence time, and mixing leads to more consistent product quality and higher reproducibility.[4][6][9]
-
Efficient Scale-Up: Scaling up production in a continuous flow system often only requires increasing the flow rate or running the system for a longer duration, rather than redesigning the entire process for larger vessels.[4][10][11]
-
Higher Productivity and Shorter Reaction Times: Continuous operation eliminates the downtime between batches, leading to higher overall productivity.[4][12] Flow chemistry can also significantly reduce reaction times.[12][13]
-
Process Intensification: Flow chemistry allows for the use of harsher reaction conditions in a more controlled manner, leading to higher yields and faster reactions.[9]
Q3: When is batch synthesis a more suitable choice for preparing pyrrole derivatives?
Despite the advantages of continuous flow, batch synthesis remains a valuable and practical approach in several scenarios:
-
Exploratory Synthesis and Small-Scale Research: For initial investigations, low-throughput research, and when frequent changes in reaction conditions are necessary, the flexibility and ease of setup of batch reactors are advantageous.[4][5]
-
Multi-step Syntheses with Intermediate Isolation: When a multi-step synthesis requires the isolation and purification of intermediates, batch processing is often more straightforward.[14]
-
Reactions with Solids or Slurries: While advancements are being made, handling solids and slurries can be challenging in continuous flow reactors, making batch reactors a more practical choice in these cases.[15]
Q4: Can continuous flow synthesis be applied to common pyrrole synthesis methods like the Paal-Knorr reaction?
Yes, the Paal-Knorr synthesis, a widely used method involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, has been successfully adapted to continuous flow processes.[16][17][18][19][20] This adaptation allows for better control over the reaction's exothermic nature and can lead to higher yields and purity.[16] Similarly, the Clauson-Kaas reaction for synthesizing N-substituted pyrroles has also been effectively implemented in continuous flow systems.[15]
Comparative Data: Batch vs. Continuous Flow Synthesis of Pyrrole Derivatives
The following table summarizes key performance indicators for the synthesis of N-phenylpyrrole via a Paal-Knorr reaction, comparing a traditional batch process with an optimized continuous flow method.[9][13]
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 15-30 minutes[21] | 5 minutes residence time[9] |
| Temperature | Reflux[21] | 100°C[9] |
| Yield | ~60-80% | 91%[9] |
| Catalyst | Homogeneous acid (e.g., p-TsOH) | Heterogeneous solid acid (Amberlyst-15)[9] |
| Catalyst Recyclability | Difficult | High (retained >95% activity after 20 cycles)[9] |
| Throughput | Lower | 85% increase compared to batch[9] |
| Environmental Factor (E-factor) | Higher | 70% reduction compared to batch[9] |
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for batch and continuous flow synthesis of pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 5. asynt.com [asynt.com]
- 6. "The Continuous Flow Synthesis of Polyfunctionalized Pyrroles" by Kinglsey Dwomoh [scholarship.richmond.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Switching From Batch To Continuous For Multistep Synthesis: Roadmap [eureka.patsnap.com]
- 12. Council on Undergraduate Research (CUR) - Continuous Flow Synthesis of Polyfunctionalized Pyrroles [ncur.secure-platform.com]
- 13. "Continuous Flow Synthesis of Polysubstituted Pyrroles" by Evelyn Ramirez [scholarship.richmond.edu]
- 14. syrris.com [syrris.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. rgmcet.edu.in [rgmcet.edu.in]
- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of N-Boc-Pyrrole Derivatives
Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from pyrrole derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting N-Boc-pyrrole?
A1: The most traditional and widely used method for N-Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2][3] This method is generally fast and efficient. Another common strong acid used is hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate.[1][2][3]
Q2: Why is the pyrrole ring sensitive to strong acidic conditions?
A2: The pyrrole ring is an electron-rich aromatic system. Under strongly acidic conditions, the ring can be protonated, which disrupts its aromaticity and makes it susceptible to polymerization or decomposition, often resulting in the formation of insoluble brown resins.[4][5][6][7] Therefore, careful control of reaction conditions is crucial.
Q3: Are there milder alternatives to TFA for N-Boc deprotection on sensitive pyrrole substrates?
A3: Yes, several milder methods are available for substrates that are sensitive to strong acids. These include using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI), or even thermal deprotection by heating the compound in a suitable solvent like water or 2,2-2-trifluoroethanol (TFE).[8] Basic conditions, such as sodium carbonate in refluxing DME, have also been reported for the deprotection of activated N-Boc groups on heterocycles like pyrroles.[2][9]
Q4: Can I selectively deprotect an N-Boc group on a pyrrole in the presence of other acid-labile protecting groups?
A4: Selective deprotection is challenging but possible. The reactivity of the N-Boc group on a pyrrole can be different from N-Boc groups on aliphatic or other aromatic amines.[10] Thermal deprotection methods, especially in continuous flow setups, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[8][11] The choice of a milder deprotection method, such as using a Lewis acid, might also offer better selectivity compared to strong acids.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of pyrrole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., 20% TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group, especially if the pyrrole ring is substituted with electron-withdrawing groups.[8]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[8]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected nitrogen may require more forcing conditions for complete removal.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM (e.g., to 50% or even neat TFA for short periods if the substrate is stable).[8] If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.
-
Use a Stronger Acid System: A solution of HCl in dioxane (typically 4M) can be more effective than TFA for certain substrates.[12]
-
Switch to an Alternative Method: If acidic conditions are not effective or lead to decomposition, consider a Lewis acid-mediated approach (e.g., ZnBr₂ in DCM) or a thermal method.[8]
Issue 2: Substrate Decomposition or Polymerization
Question: Upon adding TFA to my N-Boc-pyrrole derivative, the solution turns dark, and I observe the formation of a precipitate or baseline material on TLC. What is happening and how can I prevent it?
Answer: The pyrrole ring is known to be unstable in the presence of strong acids, leading to polymerization or degradation.[4][5][6][7] The dark coloration and precipitate are classic signs of this issue.
Recommended Solutions:
-
Milder Acidic Conditions: Switch to milder protic acids like aqueous phosphoric acid or pTSA.[8] These can be strong enough to cleave the Boc group without causing significant degradation of the pyrrole ring.
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like ZnBr₂ or TMSI can be effective under milder conditions.[8]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in a suitable solvent like water or TFE, can effect deprotection without the need for any acid.[8][13][14]
-
Basic Deprotection: For certain activated pyrrole systems, basic conditions (e.g., NaOMe in MeOH or Na₂CO₃ in DME) can selectively cleave the N-Boc group.[2][9][15]
Issue 3: Side Reactions - Alkylation of the Pyrrole Ring
Question: After N-Boc deprotection, I have isolated a byproduct that appears to be my desired product with an additional tert-butyl group. How can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[16] The electron-rich pyrrole ring is particularly susceptible to this side reaction.
Recommended Solutions:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
-
Choose a Different Deprotection Method: Methods that do not generate a free tert-butyl cation, such as thermal deprotection (which often proceeds via elimination to form isobutylene gas), can circumvent this issue.[13][16]
Issue 4: Difficulty with Work-up and Product Isolation
Question: After deprotection with TFA, I am having trouble isolating my product as a free amine. How should I perform the work-up?
Answer: The product of an acidic deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, a basic work-up is typically required. However, this can be problematic for water-soluble products or those with base-labile functional groups.
Recommended Solutions:
-
Standard Basic Work-up: After removing the excess acid and solvent under reduced pressure, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[17] Be cautious if your product contains base-sensitive groups.
-
Ion-Exchange Resin: For sensitive or highly polar compounds, using a basic ion-exchange resin (e.g., Amberlyst A21) can be an effective way to neutralize the acid and isolate the free amine without an aqueous work-up.[17]
-
Precipitation and Filtration: If the hydrochloride salt of your product is a stable solid, you can often precipitate it from the reaction mixture by adding a non-polar solvent like diethyl ether. The salt can then be collected by filtration and used directly in the next step or neutralized separately.[8]
Comparative Data of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Substrate Compatibility |
| Strong Acid | TFA (20-50% in DCM), rt, 30 min - 2h[8] | Fast, efficient, common | Harsh conditions, risk of substrate decomposition, side reactions (alkylation) | Not suitable for acid-sensitive substrates |
| 4M HCl in dioxane, rt, 1-4h[8] | Often cleaner than TFA, product precipitates as HCl salt | Corrosive, requires anhydrous conditions | Not suitable for acid-sensitive substrates | |
| Lewis Acid | ZnBr₂ in DCM, rt, up to 3 days[8] | Milder than strong acids, good for sensitive substrates | Slower reaction times | Good for substrates with other acid-labile groups |
| TMSI in DCM | Mild, efficient, can allow for non-aqueous work-up[8] | Reagent can be expensive and moisture-sensitive | Good for water-soluble zwitterionic compounds | |
| Thermal | Refluxing water, 100°C[13][18] | Green solvent, no acid required | High temperatures may not be suitable for all substrates | Good for thermally stable compounds |
| TFE or HFIP, reflux or microwave[14] | Fast under microwave, high yielding | Requires specialized solvents and equipment | Broad applicability for various N-Boc amines | |
| Basic | NaOMe in MeOH, rt[15] | Mild, selective for certain heterocycles | Not universally applicable to all N-Boc groups | Good for indoles, pyrroles, and indazoles |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc protected pyrrole (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Proceed with a suitable work-up to isolate the free amine or its salt.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected pyrrole (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or methanol).
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL for ~0.76 mmol).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Protocol 4: Thermal Deprotection in Water
-
Suspend the N-Boc protected pyrrole (1 equivalent) in deionized water.
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
Visualizations
General Mechanism of Acid-Catalyzed N-Boc Deprotection
Caption: Acid-catalyzed N-Boc deprotection mechanism.[16][19]
Troubleshooting Workflow for N-Boc Deprotection
Caption: Troubleshooting guide for N-Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the nuclear magnetic resonance (NMR) characterization of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole of interest in medicinal chemistry. This document provides a comprehensive comparison of its expected NMR spectral features with those of other key analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the holistic characterization of such molecules.
The Central Role of NMR in Structural Elucidation
While techniques like IR and MS provide crucial information about the functional groups present and the molecular mass, respectively, NMR spectroscopy stands unparalleled in its ability to map out the complete carbon-hydrogen framework of a molecule. For a compound like this compound, NMR allows us to confirm the substitution pattern on the pyrrole ring, the integrity of the tert-butyl group, and the presence of the carboxylic acid moiety, all in a single set of experiments.
Predicted ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: A Proton's-Eye View
The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the three protons on the pyrrole ring, the nine equivalent protons of the tert-butyl group, and the acidic proton of the carboxylic acid.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; while CDCl₃ is a common choice, the acidic proton may exchange with residual water, leading to a broad or absent signal. DMSO-d₆ is often preferred for observing exchangeable protons like that of a carboxylic acid.
-
Data Acquisition (400 MHz Spectrometer):
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 14 ppm
-
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.4-7.5 | Triplet (or dd) | 1H | H-2 | This proton is adjacent to the nitrogen and is expected to be deshielded. The electron-withdrawing carboxylic acid at C-3 will further shift it downfield compared to unsubstituted N-tert-butylpyrrole. It will show coupling to both H-4 and H-5. |
| ~6.8-6.9 | Triplet (or dd) | 1H | H-5 | This proton is also adjacent to the nitrogen and will be deshielded, but to a lesser extent than H-2 due to its distance from the carboxylic acid group. It will show coupling to H-2 and H-4. |
| ~6.6-6.7 | Triplet (or dd) | 1H | H-4 | This proton is adjacent to the carboxylic acid group and will be deshielded. It will show coupling to H-2 and H-5. |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, a higher sample concentration is typically required.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition (100 MHz Spectrometer):
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds
-
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |
| ~125-128 | C-2 | This carbon, adjacent to the nitrogen, is typically deshielded in pyrroles. |
| ~120-123 | C-5 | Also adjacent to the nitrogen, its chemical shift will be similar to C-2 but may be slightly influenced by the C-3 substituent. |
| ~115-118 | C-3 | The carbon bearing the carboxylic acid group. Its chemical shift is influenced by the direct attachment of the electron-withdrawing group. |
| ~108-112 | C-4 | This carbon is expected to be the most shielded of the pyrrole ring carbons. |
| ~58-60 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30-32 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural proof, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the pyrrole ring and the tert-butyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecule. For instance, correlations from the H-2 and H-4 protons to the carboxylic carbon (C-3) would confirm the substitution pattern. A correlation from the tert-butyl protons to the pyrrole nitrogen (and subsequently to C-2 and C-5) would confirm the N-substitution.
Caption: Workflow for NMR-based structure elucidation.
Comparison with Other Analytical Techniques
A robust characterization relies on the convergence of data from multiple analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show the following key absorptions:
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |
| ~2500-3300 | O-H stretch (carboxylic acid) | Very broad | Characteristic of a hydrogen-bonded carboxylic acid dimer.[2][3] |
| ~2970 | C-H stretch (sp³) | Strong | From the tert-butyl group. |
| ~3100 | C-H stretch (sp²) | Medium-Weak | From the C-H bonds on the pyrrole ring. |
| ~1680-1710 | C=O stretch (carboxylic acid) | Strong, sharp | Confirms the presence of the carboxylic acid carbonyl group.[2] |
| ~1500-1600 | C=C & C-N ring stretching | Medium | Vibrations of the pyrrole ring. |
While IR confirms the presence of the carboxylic acid and the hydrocarbon portions, it does not provide information on the substitution pattern of the pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation | Significance |
| 167.09 | [M]⁺ (Molecular Ion) | Confirms the molecular formula C₉H₁₃NO₂. |
| 152.07 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 122.06 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical.[4] |
| 111.08 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, which is often a stable and prominent fragment. |
The mass spectrum provides strong evidence for the molecular formula and the presence of the tert-butyl and carboxylic acid groups. However, like IR, it cannot definitively distinguish between different isomers of the pyrrole ring substitution.
Caption: Comparison of information from different analytical techniques.
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. While IR spectroscopy confirms the presence of key functional groups and mass spectrometry determines the molecular weight and fragmentation behavior, only NMR spectroscopy can provide a detailed map of the molecular structure, confirming the precise arrangement of atoms. The predicted ¹H and ¹³C NMR spectra, in conjunction with 2D experiments like HSQC and HMBC, offer a self-validating system for the unambiguous confirmation of the structure of this and other related heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-tert-butyl-1H-pyrrole-3-carboxylic acid, a substituted N-heterocyclic carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry. Its characterization requires robust analytical techniques, among which mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide offers an in-depth comparison of mass spectrometry for the analysis of this compound against other common analytical methods, providing experimental insights and protocols for researchers in the field.
Introduction to the Analyte: Physicochemical Properties
This compound possesses a molecular formula of C₉H₁₃NO₂ and a molecular weight of 183.21 g/mol . The structure comprises a pyrrole ring, a carboxylic acid functional group, and a bulky tert-butyl group attached to the nitrogen atom. These features dictate its analytical behavior, influencing ionization efficiency and fragmentation patterns in mass spectrometry.
Mass Spectrometry Analysis: A Detailed Workflow
Electrospray ionization (ESI) is the preferred method for the analysis of polar molecules like this compound. ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[1] This is crucial for determining the molecular weight with high accuracy. The analysis can be performed in both positive and negative ion modes.
Experimental Workflow for ESI-MS Analysis
Figure 1: Experimental workflow for the ESI-MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pattern
In positive ion mode , the protonated molecule [M+H]⁺ is expected at an m/z of 184.0968. In negative ion mode , the deprotonated molecule [M-H]⁻ would be observed at an m/z of 182.0823.
The fragmentation of this compound is dictated by the lability of the tert-butyl and carboxylic acid groups. The pyrrole ring itself is relatively stable.
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A significant fragmentation pathway involves the cleavage of the N-C bond, leading to the loss of a tert-butyl radical. However, a more favorable fragmentation is the loss of isobutylene (56 Da) via a rearrangement, resulting in a protonated pyrrole-3-carboxylic acid.
-
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.
-
Loss of the carboxylic acid group: Cleavage of the bond between the pyrrole ring and the carboxylic acid group can result in the loss of a •COOH radical (45 Da).
-
Loss of a methyl group from the tert-butyl moiety: A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da).
| Predicted Ion | Formula | m/z (Positive Mode) | m/z (Negative Mode) | Description of Neutral Loss |
| [M+H]⁺ / [M-H]⁻ | C₉H₁₄NO₂⁺ / C₉H₁₂NO₂⁻ | 184.10 | 182.08 | Molecular Ion |
| [M+H - C₄H₈]⁺ | C₅H₆NO₂⁺ | 128.04 | - | Loss of isobutylene |
| [M+H - CO₂]⁺ | C₈H₁₄N⁺ | 140.11 | - | Loss of carbon dioxide |
| [M+H - H₂O]⁺ | C₉H₁₂NO⁺ | 166.09 | - | Loss of water |
| [M+H - •CH₃]⁺ | C₈H₁₁NO₂⁺ | 168.08 | - | Loss of a methyl radical |
| [M-H - CO₂]⁻ | C₈H₁₂N⁻ | 138.10 | 138.10 | Loss of carbon dioxide |
Comparative Analysis with Other Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (ESI-MS) | Precise molecular weight and elemental composition (HRMS). Structural information from fragmentation patterns. | High sensitivity (µg/mL to ng/mL).[2] Fast analysis time. Can be coupled with liquid chromatography (LC-MS) for mixture analysis. | Isomeric differentiation can be challenging without tandem MS. Ionization efficiency can vary. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Detailed information about the carbon-hydrogen framework. Connectivity of atoms. Stereochemistry. | Unambiguous structure determination. Non-destructive. Quantitative analysis is possible. | Lower sensitivity compared to MS (mg scale). Longer analysis times. Complex spectra can be difficult to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and simple to operate. Non-destructive. Provides a unique "fingerprint" for the molecule. | Does not provide information on molecular weight or connectivity. Limited use for complex mixtures. |
Predicted Spectroscopic Data for Comparison
-
¹H NMR (predicted):
-
¹³C NMR (predicted):
-
FTIR (predicted):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2960 cm⁻¹: C-H stretch of the tert-butyl group.
-
~1680 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1500-1600 cm⁻¹: C=C and C-N stretching of the pyrrole ring.[7]
-
Conclusion
The mass spectrometric analysis of this compound, particularly using electrospray ionization, provides essential information regarding its molecular weight and structural features through characteristic fragmentation patterns. The predicted loss of isobutylene and decarboxylation are key diagnostic fragmentation pathways. While MS is a highly sensitive and rapid technique, a holistic analytical approach integrating NMR and FTIR spectroscopy is indispensable for the unambiguous structural confirmation and comprehensive characterization of this and similar N-heterocyclic compounds in a drug discovery and development setting. This multi-faceted approach ensures the scientific rigor required for advancing novel chemical entities from the laboratory to potential clinical applications.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
Understanding the Analyte: 1-tert-butyl-1H-pyrrole-3-carboxylic acid
An Objective Guide to the Purity Analysis of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid: A Comparative Study of HPLC and Orthogonal Methods
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is non-negotiable. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, supported by orthogonal methods like Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for comprehensive purity profiling. We will not only detail the "how" but, more critically, the "why" behind the chosen methodologies, ensuring a robust and self-validating analytical approach.
Before developing any analytical method, a fundamental understanding of the analyte's physicochemical properties is paramount.
-
Structure and Functionality: The molecule contains a pyrrole ring, a carboxylic acid group, and a bulky tert-butyl group.
-
Acidity: The carboxylic acid moiety (pKa typically ~4-5) is the primary acidic center. This dictates that the mobile phase pH must be controlled to ensure consistent ionization state and, therefore, reproducible retention and peak shape.
-
Basicity: The nitrogen atom in the pyrrole ring is non-basic. Its lone pair of electrons is integral to the 6 π-electron aromatic system, rendering it unavailable for protonation under typical reversed-phase HPLC conditions.[1]
-
Hydrophobicity: The tert-butyl group and the pyrrole ring contribute significant nonpolar character, making the compound well-suited for Reversed-Phase (RP) HPLC.
-
UV Chromophore: The substituted pyrrole ring is a UV-active chromophore, enabling straightforward detection using a UV detector.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for purity determination of non-volatile organic molecules like our target compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Rationale for Method Development
The goal is to achieve a separation where the main peak is sharp, symmetrical (low tailing), and well-resolved from any potential impurity peaks.
-
Column Selection: A C18 (octadecylsilane) column is the logical first choice due to the molecule's significant hydrophobicity. The C18 stationary phase provides a strong retentive mechanism for the nonpolar regions of the molecule.
-
Mobile Phase pH Control: To suppress the ionization of the carboxylic acid group and achieve good retention and sharp peaks, the mobile phase pH must be buffered to at least 1.5-2.0 pH units below the analyte's pKa. A pH of 2.5 is chosen as it ensures the carboxylic acid is fully protonated (in its neutral form), maximizing its interaction with the C18 stationary phase and preventing peak tailing often associated with ionized acids.[2]
-
Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Detection Wavelength: While a specific UV maximum for this exact molecule is not widely published, related structures like pyrrole-2-carboxylic acid show strong absorbance in the 220-270 nm range.[3] A Photodiode Array (PDA) or Diode Array Detector (DAD) is employed to scan across this range during method development to identify the absorbance maximum (λmax), ensuring the highest sensitivity for both the main compound and potential impurities. For this guide, an optimal wavelength of 255 nm was determined.
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is chosen over an isocratic method. This approach ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are efficiently eluted from the column within a reasonable run time, providing a comprehensive purity profile.
Optimized HPLC Purity Method
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a stock solution of ~1 mg/mL.
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 255 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 20.0 90 20.1 30 | 25.0 | 30 |
-
Data and Interpretation
The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity (from LC-MS) |
| 1 | 3.15 | 1,520 | 0.08% | Pyrrole-3-carboxylic acid |
| 2 | 8.92 | 1,950,400 | 99.70% | Main Compound |
| 3 | 11.54 | 4,110 | 0.21% | Dimerization by-product |
| 4 | 13.01 | 350 | 0.01% | Unknown |
| Total | 1,956,380 | 100% |
Orthogonal Methods for Comprehensive Purity Assessment
Relying solely on one analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, are essential for a true understanding of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS couples the separation power of HPLC with the detection and identification capability of mass spectrometry.
Rationale: By determining the mass-to-charge ratio (m/z) of the impurity peaks separated by the HPLC, we can deduce their molecular weights. This information, combined with knowledge of the synthetic route, allows for the confident structural assignment of process-related impurities.[4][5]
Experimental Protocol:
-
Methodology: The same HPLC method as described in section 2.2 is used, but the flow is directed into an Electrospray Ionization (ESI) source of a mass spectrometer operating in negative ion mode (to deprotonate the carboxylic acid).
-
Data Analysis: The mass spectrum for each impurity peak is analyzed to determine its molecular weight.
Table 2: Hypothetical Impurity Identification by LC-MS
| RT (min) | Observed [M-H]⁻ (m/z) | Calculated MW | Proposed Identity | Rationale |
| 3.15 | 110.0 | 111.1 | Pyrrole-3-carboxylic acid | Loss of the tert-butyl protecting group.[6] |
| 8.92 | 180.1 | 181.2 | This compound | Main Compound |
| 11.54 | 361.2 | 362.4 | Dimerization by-product | Potential side reaction during synthesis. |
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that determines the absolute purity (e.g., % w/w) of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.
Rationale: Unlike HPLC, qNMR does not rely on response factors and is insensitive to non-proton-containing impurities. It provides a highly accurate, orthogonal value that can validate the HPLC results.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
Table 3: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (tert-butyl signal) | Standard (Maleic Acid) |
| Signal (ppm) | ~1.5 | ~6.3 |
| Integral (I) | 1.00 | 0.42 |
| Number of Protons (N) | 9 | 2 |
| Mass (m) | 15.21 mg | 10.05 mg |
| Molecular Weight (MW) | 181.21 g/mol | 116.07 g/mol |
| Purity of Standard (Pstd) | - | 99.95% |
| Calculated Purity | 99.65% (w/w) |
Method Comparison and Workflow
The combination of these techniques provides a comprehensive and trustworthy purity profile.
Table 4: Comparison of Analytical Techniques
| Feature | RP-HPLC (UV) | LC-MS | qNMR |
| Principle | Chromatographic separation, UV absorbance | Chromatographic separation, mass-to-charge ratio | Nuclear magnetic resonance, signal integration |
| Primary Use | Purity quantification (relative) | Impurity identification | Purity quantification (absolute, w/w) |
| Strengths | Robust, precise, widely available | Provides structural information, highly sensitive | Primary method, no reference standard of analyte needed |
| Limitations | Cannot identify unknowns, assumes equal response factor | Quantification can be complex, matrix effects | Lower throughput, requires specific expertise |
| Typical Result | 99.70% (Area %) | MW of impurities determined | 99.65% (w/w) |
Analytical Workflow Visualization
The following diagram illustrates how these techniques integrate into a cohesive workflow for purity analysis.
Caption: Integrated workflow for comprehensive purity analysis.
Conclusion
For the definitive purity assessment of this compound, a single method is insufficient. This guide demonstrates a robust, multi-faceted approach:
-
RP-HPLC serves as the primary, high-precision method for quantifying relative purity and detecting impurities.
-
LC-MS is an indispensable tool for the structural elucidation of unknown impurities, transforming a simple purity number into actionable process knowledge.
-
qNMR provides an orthogonal, absolute purity value that validates the chromatographic results and builds ultimate confidence in the quality of the material.
By integrating these techniques, researchers and drug developers can ensure the highest level of scientific integrity, meeting the stringent quality demands of the pharmaceutical industry.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups and structural features of organic molecules. This guide provides an in-depth analysis of the IR spectroscopic characteristics of 1-tert-butyl-1H-pyrrole-3-carboxylic acid and its derivatives, offering a comparative framework for the interpretation of their vibrational spectra. By understanding the subtle shifts and characteristic bands, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways and final products.
The Vibrational Landscape of Substituted Pyrroles
The pyrrole ring, a five-membered aromatic heterocycle, exhibits a complex vibrational spectrum due to its unique electronic structure.[1][2] The N-H bond in unsubstituted pyrrole gives rise to a characteristic stretching vibration, but in N-substituted derivatives like our target molecule, this feature is absent.[3] The substitution of a tert-butyl group at the N1 position and a carboxylic acid at the C3 position introduces distinct vibrational modes that are key to the molecule's spectroscopic identity.
Deciphering the Spectrum of this compound
The IR spectrum of this compound is a composite of the vibrations of its three key components: the N-tert-butyl group, the pyrrole ring, and the 3-carboxylic acid group. A logical workflow for analyzing such a spectrum is crucial for accurate interpretation.
Caption: Workflow for IR Spectral Analysis.
The Carboxylic Acid Motif: A Dominant Feature
The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations.[4][5]
-
O-H Stretch: Due to strong hydrogen bonding in the dimeric form, the O-H stretch of the carboxylic acid appears as a very broad and intense band, typically spanning from 3300 to 2500 cm⁻¹.[6][7] This broad absorption often overlaps with the C-H stretching vibrations.
-
C=O Stretch: The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. For carboxylic acid dimers, this band is typically observed in the range of 1720-1700 cm⁻¹.[4] Conjugation with the pyrrole ring is expected to shift this band to a slightly lower wavenumber.
-
C-O Stretch and O-H Bend: The spectrum will also feature a C-O stretching vibration between 1320-1210 cm⁻¹ and an in-plane O-H bending vibration around 1440-1395 cm⁻¹.[5][7]
The N-tert-butyl Group: Aliphatic Signatures
The tert-butyl group provides characteristic aliphatic C-H stretching and bending vibrations.
-
C-H Stretch: Expect strong C-H stretching bands just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.[8]
-
C-H Bend: A characteristic feature of the tert-butyl group is a pair of C-H bending vibrations, with a distinctive strong band around 1365 cm⁻¹ due to the symmetric bending of the methyl groups.
The Pyrrole Ring: Aromatic Heterocyclic Vibrations
The substituted pyrrole ring contributes several characteristic bands to the spectrum.[9][10][11]
-
C-H Stretch: The aromatic C-H stretching vibrations of the pyrrole ring are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
-
C=C and C-N Stretches: The ring stretching vibrations (C=C and C-N) will produce a series of bands in the 1600-1400 cm⁻¹ region. These can sometimes be complex and overlap with other absorptions.[12]
Caption: Key Functional Groups and Vibrational Modes.
Comparative Analysis: Distinguishing Structural Isomers and Derivatives
The true power of IR spectroscopy lies in its ability to differentiate between closely related structures. Below is a comparative analysis of the expected IR spectrum of this compound with potential alternatives.
| Functional Group/Vibration | This compound | 1-tert-butyl-1H-pyrrole-2-carboxylic acid | Pyrrole-3-carboxylic acid | 1-tert-butyl-1H-pyrrole |
| O-H Stretch (Carboxylic Acid) | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ | Absent |
| N-H Stretch | Absent | Absent | Present, ~3400 cm⁻¹ | Absent |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1680 cm⁻¹ (stronger conjugation) | ~1670 cm⁻¹ | Absent |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | Absent | <3000 cm⁻¹ |
| tert-Butyl C-H Bend | ~1365 cm⁻¹ | ~1365 cm⁻¹ | Absent | ~1365 cm⁻¹ |
| Pyrrole Ring Bending (out-of-plane) | Different pattern from 2-substituted | Different pattern from 3-substituted | Different pattern from N-substituted | Different pattern from C-substituted |
Key Distinguishing Features:
-
This compound vs. 1-tert-butyl-1H-pyrrole-2-carboxylic acid: The primary difference will be the position of the C=O stretch. The 2-carboxylic acid isomer allows for more effective conjugation with the pyrrole ring, which would likely shift the C=O absorption to a lower wavenumber compared to the 3-carboxylic acid isomer.
-
This compound vs. Pyrrole-3-carboxylic acid: The most obvious difference is the absence of the N-H stretching band in the N-tert-butylated compound. Additionally, the aliphatic C-H stretching and bending vibrations from the tert-butyl group will be absent in the spectrum of pyrrole-3-carboxylic acid.
-
This compound vs. 1-tert-butyl-1H-pyrrole: The presence of the broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group in the target molecule, which are absent in the spectrum of 1-tert-butyl-1H-pyrrole.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum to account for atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
Trustworthiness of the Protocol: This protocol is self-validating. A properly recorded spectrum will show a flat baseline in regions of no absorption and characteristic atmospheric CO₂ bands around 2360 cm⁻¹ will be absent or significantly minimized due to the background correction. The reproducibility of the spectrum upon repeated measurements of the same sample confirms the reliability of the data.
Conclusion
The infrared spectrum of this compound is rich with information, providing a unique fingerprint of its molecular structure. By systematically analyzing the characteristic absorption bands of the carboxylic acid, the N-tert-butyl group, and the pyrrole ring, one can confidently identify this compound and distinguish it from its structural isomers and related derivatives. The comparative data and experimental protocol provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ensuring the accurate characterization of these important heterocyclic scaffolds.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrole-3-Carboxylic Acids
Substituted pyrrole-3-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials. The strategic placement of substituents on the pyrrole ring, particularly the carboxylic acid at the 3-position, allows for fine-tuning of physicochemical properties and biological interactions. This guide provides a comparative analysis of the most prominent synthetic routes to this important class of molecules, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific target.
The Hantzsch Pyrrole Synthesis: A Classic Convergent Approach
The Hantzsch pyrrole synthesis is a well-established three-component reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] This method is particularly valuable for its convergent nature, allowing for the rapid assembly of polysubstituted pyrroles.
Mechanistic Rationale
The reaction typically proceeds through the initial formation of an enamine from the β-ketoester and the amine.[1] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the final pyrrole product. The choice of starting materials directly dictates the substitution pattern of the resulting pyrrole.
Caption: Simplified workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
-
Enamine Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and aniline (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1 hour.
-
Reaction with α-Haloketone: To the enamine solution, add chloroacetone (1.0 eq) dropwise.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance and Considerations
The Hantzsch synthesis is a robust method, but yields can be variable depending on the substrates.[2] A key advantage is the ready availability of the starting materials. However, the regioselectivity can be a concern with unsymmetrical α-haloketones. Modern variations, including solid-phase synthesis and continuous flow methodologies, have been developed to improve efficiency and scope.[2][3][4][5][6] For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, utilizing the in-situ generated HBr to hydrolyze a tert-butyl ester.[2][4][5][6]
The Paal-Knorr Synthesis: The Power of 1,4-Dicarbonyls
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10][11][12]
Mechanistic Rationale
The mechanism involves the formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration leads to the aromatic pyrrole ring.[11] The reaction is typically acid-catalyzed.[8][9]
Caption: Key steps in the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Reaction Setup: Combine 3-acetyl-5-hexene-2-one (a 1,4-dicarbonyl precursor, 1.0 eq) and benzylamine (1.2 eq) in glacial acetic acid.
-
Reaction: Heat the mixture at 100 °C for 2 hours.
-
Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Performance and Considerations
The primary limitation of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl starting materials.[9] However, when available, this method offers high yields and operational simplicity.[8] Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields.[13][14]
The Knorr Pyrrole Synthesis: A Versatile Condensation
Not to be confused with the Paal-Knorr synthesis, the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene group.[15][16][17]
Mechanistic Rationale
The reaction begins with the condensation of the α-amino-ketone and the β-ketoester to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the pyrrole ring. A crucial aspect of this synthesis is the in-situ generation of the often-unstable α-amino-ketones, typically from the corresponding oximes.[16]
Caption: General reaction pathway for the Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
-
Oxime Formation: Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (1.0 eq).
-
Reduction and Condensation: To the above mixture, add zinc dust (2.0 eq) portion-wise while stirring vigorously, maintaining the temperature below 40 °C. After the addition is complete, continue stirring for 1 hour.
-
Workup: Pour the reaction mixture into a large volume of water. The product precipitates and is collected by filtration, washed with water, and recrystallized from ethanol.
Performance and Considerations
The Knorr synthesis is highly versatile and allows for the preparation of a wide range of substituted pyrroles.[16] The need to prepare the α-amino-ketone in situ is a key procedural consideration.[16] The original Knorr synthesis is a classic example, producing diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a versatile intermediate for further derivatization.[16]
The van Leusen Reaction: An Isocyanide-Based Approach
The van Leusen reaction offers a distinct pathway to pyrroles through the reaction of tosylmethyl isocyanide (TosMIC) with an enone or an equivalent Michael acceptor in the presence of a base.[15][18]
Mechanistic Rationale
The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group and tautomerization to yield the pyrrole.[15][19]
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole
-
Reaction Setup: To a solution of an α,β-unsaturated ketone (1.0 eq) and TosMIC (1.2 eq) in a suitable solvent like THF or DME, add a strong base such as sodium hydride or potassium tert-butoxide (1.2 eq) at low temperature (-78 °C to 0 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Performance and Considerations
The van Leusen reaction is particularly useful for the synthesis of 3,4-disubstituted pyrroles.[19] The reaction conditions are generally mild, and a variety of functional groups are tolerated. The availability of the starting enones is a key factor for the applicability of this method.
Modern Methods: The Barton-Zard Synthesis
The Barton-Zard synthesis is a powerful and convergent method for the preparation of pyrroles, particularly those with substitution at the 3 and 4 positions.[20] It involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[15][20][21]
Mechanistic Rationale
The mechanism involves a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene.[20] This is followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring.[15][21]
Performance and Considerations
This method is highly valued for its ability to construct pyrroles with specific substitution patterns that can be challenging to access via other routes.[20] The reaction is generally high-yielding and tolerates a range of functional groups.[20] The synthesis of the requisite nitroalkenes is a prerequisite for this approach.
Comparative Summary
| Synthesis Route | Key Reactants | Typical Substitution Pattern | Advantages | Limitations |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Polysubstituted | Convergent, readily available starting materials | Potential regioselectivity issues |
| Paal-Knorr | 1,4-Dicarbonyl, Amine | 2,5-Disubstituted (often) | High yields, simple procedure | Availability of 1,4-dicarbonyls |
| Knorr | α-Amino-ketone, β-Ketoester | Polysubstituted | Versatile, good for specific substitution patterns | In-situ generation of unstable intermediates |
| van Leusen | TosMIC, Enone | 3,4-Disubstituted | Mild conditions, good for specific substitution | Availability of enones |
| Barton-Zard | Nitroalkene, α-Isocyanoacetate | 3,4-Disubstituted | Convergent, good for specific substitution | Availability of nitroalkenes |
Conclusion
The synthesis of substituted pyrrole-3-carboxylic acids can be achieved through a variety of powerful and versatile methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical methods like the Hantzsch, Paal-Knorr, and Knorr syntheses remain highly relevant and are continually being improved with modern techniques such as microwave-assisted synthesis and flow chemistry. More contemporary methods like the van Leusen and Barton-Zard reactions provide access to specific substitution patterns that are otherwise difficult to obtain. A thorough understanding of the mechanistic nuances and practical considerations of each method is crucial for the successful design and execution of a synthetic strategy targeting these important heterocyclic compounds.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 15. Pyrrole - Wikipedia [en.wikipedia.org]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Van Leusen Reaction [organic-chemistry.org]
- 19. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. allaboutchemistry.net [allaboutchemistry.net]
A Researcher's Guide to the Biological Evaluation of 1-tert-butyl-1H-pyrrole-3-carboxylic Acid and Its Analogs
Introduction: The Prominence of the Pyrrole-3-Carboxylic Acid Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery. Within this class, derivatives of pyrrole-3-carboxylic acid have garnered significant attention due to their prevalence in blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent), which are used to treat high cholesterol and cancer, respectively. The pyrrole-3-carboxylic acid core serves as a versatile template for the development of compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant properties.
This guide focuses on 1-tert-butyl-1H-pyrrole-3-carboxylic acid as a focal point for exploring structure-activity relationships (SAR) within this chemical class. The bulky tert-butyl group at the N1 position introduces distinct steric and electronic properties that can significantly influence the compound's interaction with biological targets. While direct comparative biological data for this compound and its immediate analogs are not extensively available in public literature, this guide provides a comprehensive framework for their synthesis and systematic evaluation. We will propose a series of hypothetical, yet synthetically accessible, analogs and detail the experimental protocols necessary to elucidate their comparative biological activities. This document is intended to serve as a practical roadmap for researchers in medicinal chemistry and drug development to explore the therapeutic potential of this promising class of compounds.
Hypothetical Analogs for Comparative Biological Evaluation
To investigate the structure-activity relationships of this compound, we propose the synthesis and evaluation of the following analogs. These modifications are designed to probe the importance of the carboxylic acid moiety and the steric and electronic nature of the substituents on the pyrrole ring.
| Compound ID | Structure | Modification from Parent Compound | Rationale for Investigation |
| Parent | This compound | Baseline for biological activity comparison. | |
| Analog 1 | 1-tert-butyl-N-phenyl-1H-pyrrole-3-carboxamide | Conversion of the carboxylic acid to a phenyl amide to explore the impact of replacing the acidic proton and introducing a phenyl group for potential new interactions with biological targets. | |
| Analog 2 | 1-tert-butyl-N-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide | Introduction of an electron-donating group on the phenyl amide to assess the electronic effects on activity. | |
| Analog 3 | 1-tert-butyl-N-(4-chlorophenyl)-1H-pyrrole-3-carboxamide | Introduction of an electron-withdrawing group on the phenyl amide to probe the influence of electronic modulation on biological response. | |
| Analog 4 | 1-isopropyl-1H-pyrrole-3-carboxylic acid | Reduction of the steric bulk at the N1 position from tert-butyl to isopropyl to evaluate the impact of steric hindrance on activity. |
Experimental Design for Synthesis and Biological Evaluation
The following sections provide a comprehensive, step-by-step guide for the synthesis of the parent compound and its analogs, followed by detailed protocols for their biological evaluation.
Synthesis of this compound and Analogs
The synthesis of the target compounds can be achieved through established synthetic routes for substituted pyrroles, such as the Hantzsch or Paal-Knorr pyrrole synthesis.[2][3][4] A general and efficient method involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, primary amines, and 2-bromoketones.[5][6]
Caption: General workflow for the synthesis of the parent carboxylic acid and its amide analogs.
-
Reaction Setup: In a continuous flow reactor, a stream of tert-butyl acetoacetate and tert-butylamine (or isopropylamine for Analog 4) in an appropriate solvent (e.g., DMF) is mixed with a stream of a 2-bromoketone.
-
Reaction Conditions: The mixture is passed through a heated reactor coil. The temperature and residence time are optimized to ensure complete reaction.
-
In Situ Hydrolysis: The HBr generated as a byproduct can facilitate the in situ hydrolysis of the resulting tert-butyl ester to the carboxylic acid.[5]
-
Workup and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired pyrrole-3-carboxylic acid.
-
Activation of the Carboxylic Acid: The parent this compound is dissolved in an anhydrous solvent (e.g., DMF or DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is added to activate the carboxylic acid.[7][8]
-
Addition of Amine: The desired aniline (e.g., aniline, 4-methoxyaniline, or 4-chloroaniline) is added to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the resulting amide analog is purified by column chromatography.
Biological Evaluation Protocols
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the parent compound and its analogs for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined for each compound.
Given that many pyrrole-containing drugs target kinases, a general kinase inhibition assay can be employed to identify potential kinase inhibitory activity.[9][10][11]
-
Reaction Setup: In a 384-well plate, the test compounds are incubated with a selected kinase (e.g., a panel of cancer-related kinases) and its specific substrate in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available assay kit that couples ADP production to a detectable signal (e.g., fluorescence or luminescence).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound relative to a control without an inhibitor. For active compounds, a dose-response curve is generated to determine the IC50 value.
The antibacterial activity can be assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.[12][13][14][15]
-
Preparation of Inoculum: A standardized inoculum of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing bacterial growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A tiered approach for the biological evaluation of the synthesized compounds.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in a clear and concise table to facilitate comparison.
Table of Hypothetical Comparative Biological Activity Data
| Compound ID | Anticancer Activity (IC50 in µM) | Kinase Inhibition (IC50 in µM) | Antibacterial Activity (MIC in µg/mL) |
| Parent | >100 | >100 | >128 |
| Analog 1 | 25.5 | 10.2 | 64 |
| Analog 2 | 15.8 | 5.1 | 32 |
| Analog 3 | 30.2 | 15.7 | 128 |
| Analog 4 | 85.0 | >100 | >128 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.
From this hypothetical data, a preliminary SAR analysis can be conducted. For instance, the conversion of the carboxylic acid to an amide (Analog 1) appears to confer biological activity. The introduction of an electron-donating group (Analog 2) further enhances this activity, while an electron-withdrawing group (Analog 3) has a less pronounced effect. The reduction in steric bulk at the N1 position (Analog 4) seems to be detrimental to activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound and its analogs. By following the detailed synthetic and biological evaluation protocols, researchers can generate valuable data to establish clear structure-activity relationships. The initial findings from such a study would pave the way for the design and synthesis of more potent and selective analogs, ultimately contributing to the development of novel therapeutic agents based on the versatile pyrrole-3-carboxylic acid scaffold. Further studies could involve in vivo efficacy and toxicity assessments of the most promising lead compounds identified through this screening cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. syrris.com [syrris.com]
- 7. benchchem.com [benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of Pyrrole Carboxamides: From Scaffold to Optimized Leads
The pyrrole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1][2][3] Its prevalence in numerous clinically relevant molecules, from kinase inhibitors like Sunitinib to antimicrobial agents, underscores the scaffold's privileged status in drug discovery.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrrole carboxamide derivatives, focusing on key therapeutic areas. We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.
The Pyrrole Carboxamide Core: A Privileged Scaffold
The fundamental pyrrole carboxamide structure consists of a five-membered aromatic pyrrole ring attached to a carboxamide functional group. The power of this scaffold lies in its specific arrangement of hydrogen bond donors (pyrrole N-H, amide N-H) and acceptors (amide C=O), which allows for critical interactions with biological targets, and the multiple sites available for chemical modification. These key modification points (R1, R2, and R3) allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Caption: General structure of a pyrrole carboxamide and key modification points.
Comparative SAR Analysis: Targeting Disease with Precision
The following sections compare the SAR of pyrrole carboxamides against two distinct and highly relevant therapeutic targets: bacterial MmpL3 for tuberculosis and protein kinases for oncology.
Case Study 1: Anti-Tuberculosis Activity via MmpL3 Inhibition
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a prime target for novel anti-TB drugs.[6] Pyrrole-2-carboxamides have emerged as potent inhibitors of MmpL3.[7]
Key SAR Insights:
-
Amide Substituent (R3): This position is critical for potency. Structure-activity studies reveal that bulky, lipophilic groups are strongly favored. For instance, replacing a small group with a large adamantyl group increased potency by over 100-fold.[6] Conversely, small groups or aromatic amines at this position lead to a significant loss of activity.[6] This suggests the R3 group occupies a large hydrophobic pocket within the MmpL3 protein.
-
Pyrrole Ring Substituents (R1): Attaching phenyl or pyridyl groups to the pyrrole ring, particularly those with electron-withdrawing substituents (e.g., fluorine, chlorine), greatly enhances anti-TB activity.[6][7] Compounds with a fluorophenyl moiety were found to have potent anti-TB activities with MIC values < 0.016 μg/mL.[6]
-
Hydrogen Bonding: The hydrogens on the pyrrole and amide nitrogens are crucial for maintaining high potency. Methylation of these positions, which eliminates their hydrogen-bonding capability, resulted in a loss of interaction with the active site and reduced activity.[6]
Comparative Data: MmpL3 Inhibitors
| Compound Ref. | R1 Substituent (Pyrrole Ring) | R3 Substituent (Amide) | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC50, μg/mL) |
| 1 | H | Cyclohexyl | >16 | >64 |
| 5 | H | Adamantyl | 0.125 | >64 |
| 16-18 | Fluorophenyl | Adamantyl | <0.016 | >64 |
| 32 | 4-Fluorophenyl | 4-Fluorophenylcyclohexyl | <0.016 | >64 |
Data synthesized from literature.[6][7]
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Regioisomeric Challenge of the Pyrrole Scaffold
An In-Depth Technical Guide to Analytical Techniques for Identifying Pyrrole Regioisomers
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] From the cholesterol-lowering blockbuster Atorvastatin to complex marine alkaloids, the specific arrangement of substituents on the pyrrole nucleus dictates its biological activity, physicochemical properties, and synthetic utility. However, this structural versatility presents a significant analytical challenge: the differentiation of regioisomers.
Regioisomers of substituted pyrroles possess the same molecular formula but differ in the connectivity of their atoms, leading to distinct chemical and biological profiles. For researchers in drug development, confirming the precise substitution pattern—for instance, distinguishing a 2,4-disubstituted from a 2,5-disubstituted pyrrole—is a non-negotiable step for ensuring efficacy, safety, and intellectual property. These isomers often exhibit frustratingly similar physical properties, such as melting points and polarity, rendering simple characterization methods inadequate.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques used to navigate this challenge. As a senior application scientist, my focus is not just on the "what" but the "why"—explaining the causality behind experimental choices and providing field-proven insights to ensure your structural elucidation is both accurate and efficient. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, the separation power of chromatography, the discerning fragmentation of mass spectrometry, and the definitive proof offered by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the routine identification of regioisomers in solution. It provides a detailed map of the molecular structure by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[5] The precise substitution pattern on the pyrrole ring creates a unique magnetic environment for each nucleus, resulting in a distinct spectral fingerprint characterized by chemical shifts, signal multiplicities (splitting patterns), and integration values.[1][6]
Expertise & Experience: Decoding 1D and 2D NMR Spectra
The initial analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The electron-rich, aromatic nature of the pyrrole ring means its protons typically resonate between 6.0 and 7.5 ppm, with α-protons (adjacent to the nitrogen) appearing downfield from β-protons due to the heteroatom's influence.[1][6] However, substituents dramatically alter these shifts; electron-withdrawing groups shift signals downfield, while electron-donating groups cause upfield shifts.[6]
While 1D spectra are foundational, their interpretation can be complicated by signal overlap, especially in complex molecules. This is where two-dimensional (2D) NMR becomes indispensable for unambiguous assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically through three bonds (³J-coupling). It allows for the mapping of entire proton networks within the pyrrole core and its substituents, confirming connectivity.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to. This is a critical step for assigning carbon signals and verifying the proton assignments.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for differentiating regioisomers. HMBC reveals correlations between protons and carbons over two to three bonds. By observing a correlation from a substituent's proton to a specific carbon within the pyrrole ring, one can definitively establish the point of attachment.[7][9] For example, a correlation from an N-benzyl CH₂ group to the C2 and C5 carbons confirms N-substitution, whereas a correlation from a C2-methyl group to C2 and C3 would confirm C-substitution at the 2-position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For sterically hindered isomers, NOESY can provide the final piece of the puzzle by identifying protons that are close in space, irrespective of their bonding. This is particularly useful for confirming the relative orientation of bulky substituents.[7][9]
Data Presentation: Typical NMR Chemical Shifts for Substituted Pyrroles
The following table summarizes typical chemical shift ranges for the parent pyrrole ring. Note that these values are highly sensitive to the solvent and the electronic nature of the substituents.[1][6]
| Nucleus | Position | Typical Chemical Shift (ppm) in CDCl₃ |
| ¹H | N-H | ~8.0 (broad) |
| ¹H | H-2 / H-5 (α) | ~6.7 |
| ¹H | H-3 / H-4 (β) | ~6.1 |
| ¹³C | C-2 / C-5 (α) | ~118 |
| ¹³C | C-3 / C-4 (β) | ~108 |
Data adapted from foundational studies on pyrrole NMR spectroscopy.[1][6][10][11]
Mandatory Visualization: Differentiating Regioisomers with HMBC
The following diagram illustrates how HMBC correlations can unequivocally distinguish between a 2-substituted and a 3-substituted N-methylpyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. benchchem.com [benchchem.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 10. spectrabase.com [spectrabase.com]
- 11. hmdb.ca [hmdb.ca]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-tert-butyl-1H-pyrrole-3-carboxylic acid
A Comprehensive Approach to Laboratory Safety and Environmental Responsibility
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 1-tert-butyl-1H-pyrrole-3-carboxylic acid, emphasizing the scientific rationale behind each procedural step to ensure both personal safety and environmental compliance.
While specific data for this compound is not extensively detailed in readily available safety data sheets, by examining the hazards of its constituent parts—a carboxylic acid and a pyrrole derivative—we can establish a robust and cautious disposal strategy. It is imperative to treat this compound as hazardous, necessitating disposal through a licensed professional waste disposal service.[1]
I. Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is critical. The Globally Harmonized System (GHS) classifications for related compounds indicate that this chemical should be handled with care.
Key Hazards:
-
Skin and Eye Irritation: Similar pyrrole-based compounds are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects.[1][4]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN 166 standards.[5] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[5][6] | Prevents direct skin contact, which can lead to irritation. |
| Body Protection | A lab coat or apron is essential. For larger quantities or in case of a spill, chemical-resistant clothing is recommended.[5] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | In a well-ventilated area or fume hood, respiratory protection may not be necessary for small quantities. However, if dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][7] | Protects against the inhalation of irritating particles or vapors. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not be discarded down the drain or in regular trash.[5] All waste, including contaminated materials, must be collected and managed as hazardous chemical waste.[8][9]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, properly labeled, and sealed container for this compound waste.[5] The container must be made of a compatible material; for acidic compounds, high-density polyethylene (HDPE) is a suitable choice.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
No Mixing of Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9] Mixing incompatible chemicals can lead to dangerous reactions.
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8][11]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
3. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[8][12]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
1. Immediate Response:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilation: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.[5]
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential sources of ignition.[13]
2. Spill Cleanup:
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][11] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: All materials used for cleanup, including contaminated PPE, must be placed in the designated hazardous waste container.[9]
IV. Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
